molecular formula C5H7NO3 B1582936 Ethyl isocyanatoacetate CAS No. 2949-22-6

Ethyl isocyanatoacetate

Cat. No.: B1582936
CAS No.: 2949-22-6
M. Wt: 129.11 g/mol
InChI Key: DUVOZUPPHBRJJO-UHFFFAOYSA-N
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Description

Ethyl isocyanatoacetate is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56429. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-isocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVOZUPPHBRJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062738
Record name Ethyl isocyanatoacetate
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Molecular Weight

129.11 g/mol
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CAS No.

2949-22-6
Record name Ethyl isocyanatoacetate
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Record name Acetic acid, 2-isocyanato-, ethyl ester
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Record name Ethyl isocyanatoacetate
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Record name Acetic acid, 2-isocyanato-, ethyl ester
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Foundational & Exploratory

Ethyl 2-Isocyanatoacetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-isocyanatoacetate, with the IUPAC name ethyl 2-isocyanatoacetate, is a bifunctional reagent of significant interest in modern organic synthesis and drug discovery.[1][2] Its unique molecular architecture, featuring both a reactive isocyanate group and an ester moiety, allows for its versatile application as a linchpin in the construction of a diverse array of complex nitrogen-containing heterocycles and peptidomimetics. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of ethyl 2-isocyanatoacetate, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its key transformations, provide validated experimental protocols, and highlight its role in the synthesis of medicinally relevant compounds.

Introduction: The Strategic Value of Ethyl 2-Isocyanatoacetate

In the landscape of chemical building blocks for drug discovery, reagents that offer both versatility and efficiency are paramount. Ethyl 2-isocyanatoacetate (CAS No. 2949-22-6) has emerged as such a valuable tool.[3][4] Its utility stems from the orthogonal reactivity of its two functional groups. The highly electrophilic isocyanate can readily participate in addition reactions with a wide range of nucleophiles, while the ethyl ester provides a handle for subsequent chemical modifications or can be a key pharmacophoric feature in the final molecule. This dual functionality makes it an ideal substrate for multicomponent reactions (MCRs), which are highly valued in medicinal chemistry for their ability to generate molecular diversity and complexity in a single synthetic operation. This guide will serve as a comprehensive resource for understanding and effectively utilizing this powerful reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

Table 1: Physicochemical Properties of Ethyl 2-Isocyanatoacetate

PropertyValueSource(s)
IUPAC Name ethyl 2-isocyanatoacetate[1][2]
CAS Number 2949-22-6[1][3][4]
Molecular Formula C5H7NO3[1][3][4]
Molecular Weight 129.11 g/mol [1][3][4]
Appearance Liquid[5]
Density 1.151 g/mL at 25 °C[5]
Boiling Point 67-68 °C at 11 mmHg[5]
Refractive Index n20/D 1.422[5]
SMILES CCOC(=O)CN=C=O[2][6]
InChIKey DUVOZUPPHBRJJO-UHFFFAOYSA-N[1][2][6]

Spectroscopic data is crucial for reaction monitoring and product characterization. Key spectral features of ethyl 2-isocyanatoacetate include a strong, characteristic absorption in the infrared (IR) spectrum around 2250 cm⁻¹ for the N=C=O stretch of the isocyanate group. The ¹H NMR spectrum typically shows a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H) for the ethyl ester group, and a singlet at ~4.1 ppm (2H) for the α-methylene protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl of the ester, the carbons of the ethyl group, the α-carbon, and the highly deshielded carbon of the isocyanate group.

Synthesis of Ethyl 2-Isocyanatoacetate

Several synthetic routes to ethyl 2-isocyanatoacetate have been reported, offering flexibility based on available starting materials and scale.[7]

From Glycine Ethyl Ester Derivatives

A common and practical approach involves the phosgenation of glycine ethyl ester hydrochloride or its derivatives.[7] The use of phosgene or its safer equivalents, such as triphosgene (bis(trichloromethyl)carbonate), is prevalent.

Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and Triphosgene

This protocol is adapted from established procedures for the synthesis of isocyanates from amine hydrochlorides.

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and any excess phosgene) is charged with a suspension of glycine ethyl ester hydrochloride in an inert solvent such as toluene or dioxane.

  • Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred suspension at a controlled temperature, typically starting at room temperature and then gradually heating to reflux. The reaction progress is monitored by the cessation of HCl gas evolution.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and any solid byproducts are removed by filtration. The solvent is carefully removed under reduced pressure. The crude ethyl 2-isocyanatoacetate is then purified by fractional distillation under reduced pressure to yield the final product.

The causality behind this experimental design lies in the need to control the highly exothermic reaction and to safely handle the toxic reagents and byproducts. The slow addition of triphosgene and the use of a gas scrubber are critical safety measures.

Other Synthetic Approaches

Alternative methods for the synthesis of ethyl 2-isocyanatoacetate include:

  • The reaction of ethyl 2-isocyanoacetate with an oxidizing agent.[7]

  • A Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide.[7]

  • The reaction of ethanol with 2-isocyanatoacetyl chloride.[7][8]

The choice of synthetic route often depends on factors such as the desired scale, the availability and cost of starting materials, and safety considerations related to the handling of reagents like phosgene.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of ethyl 2-isocyanatoacetate is primarily centered around the reactivity of the isocyanate functional group. This electrophilic moiety readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.

Multicomponent Reactions (MCRs)

Ethyl 2-isocyanatoacetate is a valuable component in MCRs, which are powerful tools for building molecular complexity in a convergent and atom-economical manner.[9]

Diagram: Generalized Workflow for a Multicomponent Reaction

G A Ethyl 2-isocyanatoacetate E One-Pot Reaction Vessel (Solvent, Catalyst) A->E B Nucleophile 1 (e.g., Amine) B->E C Nucleophile 2 (e.g., Carboxylic Acid) C->E D Electrophile (e.g., Aldehyde) D->E F Complex Heterocyclic Product E->F MCR G Purification (Chromatography, Crystallization) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A typical workflow for a multicomponent reaction involving ethyl 2-isocyanatoacetate.

  • Passerini and Ugi Reactions: Ethyl 2-isocyanatoacetate can participate as the isocyanide component in Passerini and Ugi reactions, leading to the formation of α-acyloxy carboxamides and peptidomimetic scaffolds, respectively.[9] These reactions are foundational in the construction of libraries of diverse compounds for high-throughput screening in drug discovery.

Synthesis of Heterocycles

A primary application of ethyl 2-isocyanatoacetate is in the synthesis of a wide variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[10][11]

Diagram: Heterocyclic Scaffolds from Ethyl 2-Isocyanatoacetate

G cluster_start Starting Material cluster_products Heterocyclic Products A Ethyl 2-isocyanatoacetate B Pyrroles A->B with alkynes C Oxazolines A->C with amino alcohols D Benzodiazepines A->D with diamines E Imidazoles A->E with amidines F Oxazoles A->F with α-haloketones

Caption: Diverse heterocyclic systems accessible from ethyl 2-isocyanatoacetate.

Applications in the Synthesis of Marketed Drugs and Clinical Candidates

The versatility of ethyl 2-isocyanatoacetate is demonstrated by its use in the synthesis of important pharmaceutical agents.

  • Temozolomide: Ethyl 2-isocyanatoacetate is a key intermediate in some syntheses of temozolomide, an anticancer drug used to treat brain tumors.[5][6]

  • Nicotine Immunogens: It has been used in the preparation of haptens for the development of nicotine vaccines, which are being investigated as smoking cessation aids.[5]

  • Imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione: This scaffold, accessible from ethyl 2-isocyanatoacetate, is found in various biologically active molecules.[5][6]

The choice to use ethyl 2-isocyanatoacetate in these syntheses is driven by its ability to introduce a carboxymethylureido or related functionality, which can be crucial for biological activity or for linking to other molecular fragments.

Safety, Handling, and Storage

Ethyl 2-isocyanatoacetate is a hazardous substance and must be handled with appropriate safety precautions.[12][13][14]

Table 2: GHS Hazard Classifications for Ethyl 2-Isocyanatoacetate

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Skin SensitizationH317May cause an allergic skin reaction
Serious Eye Damage/IrritationH319Causes serious eye irritation
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

Source:[2]

Handling:

  • Work in a well-ventilated fume hood.[13][15]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

  • Avoid inhalation of vapors and contact with skin and eyes.[13][15]

  • Keep away from sources of ignition.[13][15]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15]

  • Recommended storage temperature is 2-8 °C.[13][15]

  • Isocyanates are moisture-sensitive and can react with water to release carbon dioxide, which can lead to pressure buildup in sealed containers.[14] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

Ethyl 2-isocyanatoacetate is a powerful and versatile reagent with broad applications in organic synthesis and drug development. Its bifunctional nature allows for the efficient construction of a wide range of nitrogen-containing compounds, including complex heterocycles and peptidomimetics. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers and scientists to fully leverage the synthetic potential of this valuable building block in their pursuit of novel therapeutics and other advanced materials.

References

  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
  • Ethyl 2-isocyanatoacet
  • Ethyl isocyanatoacet
  • ethyl isocyanatoacet
  • Ethyl isocyanoacet
  • Ethyl isocyanoacet
  • Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide to its Reactivity. Benchchem.
  • CAS 2949-22-6 | Ethyl isocyanatoacet
  • Ethyl isocyanatoacetate | C5H7NO3 | CID 76283. PubChem - NIH.
  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
  • Ethyl isocyanatoacet
  • Ethyl isocyanoacetate | C5H7NO2 | CID 533707. PubChem - NIH.
  • Ethyl isocyanoacet
  • This compound | CAS 2949-22-6 | SCBT. Santa Cruz Biotechnology.
  • SAFETY D
  • Ethyl isocyanoacetate - Safety D
  • Ethyl isocyanatoacet
  • Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth: Cognitive Market Research. Cognitive Market Research.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl Isocyanatoacetate: A Versatile Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional chemical reagent of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring both a highly reactive isocyanate group and an ester moiety, renders it an invaluable building block for the synthesis of a diverse array of heterocyclic compounds. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its application in the construction of pharmacologically relevant scaffolds, supported by mechanistic insights and established experimental protocols.

Core Molecular Attributes of this compound

This compound (CAS No. 2949-22-6) is a clear, colorless liquid at room temperature.[1] A thorough understanding of its fundamental properties is critical for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various reaction conditions and for developing appropriate purification and handling procedures.

PropertyValueSource(s)
Molecular Formula C₅H₇NO₃[2]
Molecular Weight 129.11 g/mol [2][3][4][5]
Density 1.151 g/mL at 25 °C[1][5]
Boiling Point 67-68 °C at 11 mmHg[1][5]
Refractive Index n20/D 1.422[1][5]
Flash Point 72 °C (163 °F)[1]
Solubility Reacts with water.[1] Miscible with ethanol and ether.[6][1][6]
Structural and Bonding Characteristics

The reactivity of this compound is a direct consequence of its molecular structure, which features two key functional groups: the isocyanate and the ethyl ester.

Caption: Chemical structure of this compound.

The isocyanate group (-N=C=O) is a highly electrophilic moiety, susceptible to nucleophilic attack at the central carbon atom. This reactivity is the cornerstone of its utility in forming urea, carbamate, and other related linkages, which are prevalent in many bioactive molecules. The ethyl ester group, while less reactive, can undergo hydrolysis or transesterification under appropriate conditions and provides a handle for further molecular elaboration.

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and available laboratory infrastructure.

Established Synthetic Methodologies
  • From Glycine Ethyl Ester: A common approach involves the reaction of glycine ethyl ester hydrochloride with phosgene or a phosgene equivalent, such as bis(trichloromethyl)carbonate (triphosgene).[7] This method is efficient but requires stringent safety precautions due to the high toxicity of phosgene.

  • Curtius Rearrangement: this compound can also be synthesized via a Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide.[7]

  • From 2-Isocyanatoacetyl Chloride: The reaction of 2-isocyanatoacetyl chloride with ethanol provides a direct route to the target molecule.[7][8]

A Practical Laboratory-Scale Synthesis Protocol

A robust and practical synthesis involves the dehydration of N-formyl glycine ethyl ester. This method avoids the use of highly toxic phosgene.

G start Start: N-formyl glycine ethyl ester, DIPEA, DMAP in dry DCM combine Combine reagent streams in a microreactor start->combine reagent Triphosgene in dry DCM reagent->combine residence 20 min residence time at ambient temperature combine->residence collect Collect reaction output residence->collect evaporate Careful evaporation of solvent to ~80% volume collect->evaporate filter Filter through silica gel, wash with DCM evaporate->filter final_evap Evaporate organic phase filter->final_evap product Product: this compound final_evap->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • A solution of N-formyl glycine ethyl ester (10 mmol), diisopropylethylamine (DIPEA, 20 mmol), and 4-dimethylaminopyridine (DMAP, 3 mmol) in dry dichloromethane (DCM, 10 mL) is prepared.

  • A separate solution of triphosgene (3.3 mmol) in dry DCM (10 mL) is prepared.

  • The two solutions are introduced into a microreactor system at a controlled flow rate, ensuring efficient mixing and heat dissipation.

  • The combined stream is passed through a reactor coil to achieve a residence time of approximately 20 minutes at ambient temperature.

  • The output from the reactor is collected, and the solvent is carefully removed under reduced pressure to about 80% of its original volume.

  • The crude product is filtered through a short plug of silica gel and washed with DCM to remove salts.

  • The solvent from the filtrate is evaporated to yield the final product, this compound.

This continuous flow method offers excellent control over reaction parameters and enhances the safety of the process.

Reactivity and Applications in Drug Development

The synthetic versatility of this compound has positioned it as a key intermediate in the synthesis of a wide range of heterocyclic compounds.[6] Its ability to participate in cyclization reactions is particularly valuable in drug discovery for generating molecular diversity.

Synthesis of Heterocyclic Scaffolds

This compound is a precursor for the synthesis of numerous heterocyclic systems, including:

  • Pyrroles [9]

  • Oxazoles and Oxazolines [6][9]

  • Imidazoles [6][9]

  • Benzodiazepines [6][9]

  • 7-Aza-tetrahydroindoles [9]

The general reactivity pattern involves the nucleophilic addition of a suitable substrate to the isocyanate group, followed by an intramolecular cyclization, often involving the ester moiety or the adjacent methylene group.

G reagent This compound addition Nucleophilic Addition to Isocyanate reagent->addition nucleophile Nucleophile (e.g., amine, alcohol, enolate) nucleophile->addition intermediate Acyclic Intermediate (e.g., urea, carbamate) addition->intermediate cyclization Intramolecular Cyclization intermediate->cyclization heterocycle Heterocyclic Product (e.g., imidazole, oxazole) cyclization->heterocycle

Caption: Generalized reaction pathway involving this compound.

Case Study: Synthesis of Imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione

This compound has been utilized in the preparation of imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione, a scaffold with potential biological activity.[1] This synthesis highlights the utility of this reagent in building complex molecular architectures.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as:

  • Harmful if swallowed[3][10]

  • Causes skin irritation[3][10]

  • May cause an allergic skin reaction[3][10]

  • Causes serious eye irritation[3][10]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][10]

  • May cause respiratory irritation[3][10]

Recommended Handling Procedures
  • Always work in a well-ventilated chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[11]

  • Keep away from heat, sparks, and open flames.[11]

  • It is moisture-sensitive and reacts with water; therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • For long-term storage and to maintain purity, refrigeration under an inert gas is recommended.[10]

  • Store away from incompatible materials such as strong oxidizing agents, alcohols, amines, acids, and bases.[10]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide variety of heterocyclic compounds, many of which are of significant interest in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling is paramount for its successful application in the research laboratory. The synthetic methodologies and applications outlined in this guide provide a solid foundation for researchers and scientists to leverage the full potential of this valuable chemical building block.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76283, this compound" PubChem, [Link].

  • National Institute of Standards and Technology. "this compound" NIST Chemistry WebBook, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 533707, Ethyl isocyanoacetate" PubChem, [Link].

  • Organic Syntheses. "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate" Organic Syntheses, [Link].

  • Le, H. V.; Ganem, B. "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate." Organic Syntheses, vol. 89, 2012, p. 358. [Link].

Sources

Ethyl Isocyanatoacetate: Structural Dynamics and Synthetic Utility in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Bifunctional Scaffold

Ethyl isocyanatoacetate (EIA) represents a critical bifunctional building block in modern organic synthesis. Defined by the convergence of a highly electrophilic isocyanate (


) and an ester moiety (

) separated by a single methylene bridge, this molecule serves as a "linchpin" reagent.

For drug development professionals, EIA is not merely a reagent but a pre-organized scaffold. Its structure allows for the rapid assembly of 5-membered heterocycles—specifically hydantoins and oxazolines—which are privileged structures in anticonvulsant and antimicrobial pharmacophores.

This guide dissects the structural properties of EIA, establishes a self-validating protocol for its primary application (hydantoin synthesis), and provides the mechanistic grounding required for troubleshooting complex syntheses.

Molecular Architecture & Spectroscopic Signature[1][2][3]

To manipulate EIA effectively, one must understand its electronic distribution. The molecule is characterized by two competing electrophilic centers: the isocyanate carbon and the ester carbonyl.

Structural Decomposition

The reactivity is dictated by the electron-withdrawing nature of both functional groups on the central


-methylene carbon.

EIA_Structure EIA This compound (C5H7NO3) Iso Isocyanate Group (-N=C=O) Primary Electrophile EIA->Iso Contains Methylene Alpha-Methylene (-CH2-) Acidic Protons EIA->Methylene Core Linker Ester Ethyl Ester (-COOEt) Secondary Electrophile EIA->Ester Contains Iso->Methylene Inductive Withdrawal Ester->Methylene Inductive Withdrawal

Figure 1: Functional decomposition of this compound showing the electronic pressure on the central methylene bridge.

Spectroscopic Fingerprint (Validation Data)

When verifying the purity of EIA, the following spectroscopic signals are diagnostic. The disappearance of the isocyanate stretch (


) is the primary metric for reaction conversion.
TechniqueSignal / ShiftMultiplicityAssignmentStructural Insight
FT-IR 2250–2280 cm⁻¹ Strong, Broad

Stretch
Critical: Confirming reagent integrity. Loss indicates hydrolysis (urea formation).
FT-IR 1740–1760 cm⁻¹Strong

(Ester)
Typical ester carbonyl stretch.[1]
¹H NMR 4.22 ppmQuartet (

)

Ethyl group methylene.
¹H NMR 4.05 ppm Singlet

Diagnostic: Alpha-methylene. Deshielded by adjacent NCO and COO groups.
¹H NMR 1.31 ppmTriplet (

)

Ethyl group methyl.
¹³C NMR ~128 ppmSignal

Isocyanate carbon (often weak due to relaxation times).

Analytic Note: The alpha-methylene singlet (~4.05 ppm) may overlap with the quartet of the ethyl group depending on the solvent (


 vs. 

). High-field NMR (400 MHz+) is recommended for clear integration.

Reactivity Profile & Mechanistic Pathways

The utility of EIA lies in its chemoselectivity . The isocyanate carbon is significantly more electrophilic than the ester carbonyl. This kinetic difference allows for stepwise heterocycle formation:

  • Kinetic Phase: Nucleophilic attack at the isocyanate (fast).

  • Thermodynamic Phase: Cyclization onto the ester (slower, requires catalysis).

The "Hydantoin Ring Closure" Mechanism

The most common application of EIA is the synthesis of hydantoins (imidazolidine-2,4-diones). This pathway is preferred over the Bucherer-Bergs reaction when specific


-substitution is required.

Hydantoin_Mechanism Start Reagents: Amine (R-NH2) + EIA Step1 Step 1: Nucleophilic Addition (Kinetic Control) Start->Step1 Mix in DCM/THF 0°C to RT Inter Intermediate: Linear Ureido Ester Step1->Inter Formation of Urea Linkage Step2 Step 2: Cyclization (Acid or Base Catalyzed) Inter->Step2 Reflux w/ HCl or Et3N Prod Product: 3-Substituted Hydantoin Step2->Prod Intramolecular attack on Ester Byprod Byproduct: Ethanol (EtOH) Step2->Byprod Elimination

Figure 2: Stepwise mechanistic pathway from primary amine and EIA to Hydantoin.

Experimental Protocol: Synthesis of N-Benzylhydantoin

This protocol is designed to be self-validating . It includes checkpoints to ensure the intermediate is formed before proceeding to cyclization, preventing the formation of polymeric side products.

Reagents:

  • Benzylamine (1.0 equiv)

  • This compound (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (EtOH)[2][3]

  • Conc. HCl (for acid-catalyzed cyclization)[2]

Phase 1: Urea Formation (The Kinetic Step)
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous DCM (
    
    
    
    concentration relative to amine).
  • Addition: Add Benzylamine (1.0 equiv). Cool to

    
     in an ice bath.
    
  • Reaction: Add this compound (1.1 equiv) dropwise via syringe. The reaction is exothermic; control the rate to maintain temperature

    
    .
    
  • Validation (Checkpoint A):

    • Method: Thin Layer Chromatography (TLC) (50% EtOAc/Hexanes).

    • Observation: Disappearance of the amine spot.

    • IR Check (Optional): Take an aliquot. The strong peak at

      
       (NCO) should be largely consumed (excess EIA may remain).
      
  • Workup: Evaporate DCM under reduced pressure to yield the crude Ureido Ester (often a white/off-white solid).

Phase 2: Cyclization (The Thermodynamic Step)
  • Solvation: Redissolve the crude Ureido Ester in Ethanol (

    
    ).
    
  • Catalysis: Add Conc. HCl (

    
     or roughly 3-4 drops per mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
  • Validation (Checkpoint B):

    • Method: TLC. A new, more polar spot (Hydantoin) will appear.

    • NMR Check: Disappearance of the ethyl ester signals (quartet at 4.2 ppm) indicates cyclization and loss of EtOH.

  • Isolation: Cool to room temperature. The hydantoin often precipitates. If not, concentrate the solvent to 1/3 volume and cool to

    
    . Filter the solid and wash with cold EtOH.
    

Safety & Handling (The "Experience" Pillar)

Working with EIA requires strict adherence to safety protocols due to its lachrymatory nature and moisture sensitivity.

  • Lachrymator: EIA is a potent tear agent. Always handle in a functioning fume hood. Do not transport open vessels outside the hood.

  • Moisture Sensitivity:

    • Risk:[4] Reaction with atmospheric water produces the carbamic acid, which decarboxylates to the amine, which then reacts with remaining isocyanate to form a symmetric urea dimer (insoluble white solid).

    • Prevention: Store under inert gas (

      
       or Argon) at 
      
      
      
      . Seal caps with Parafilm.
  • Decontamination: Spills should be treated with an aqueous solution of 5% surfactant and 5% ammonia to neutralize the isocyanate group.

References

  • PubChem. (n.d.). This compound (Compound).[5][6] National Library of Medicine. Retrieved from [Link]

  • Declas, N., Le Vaillant, F., & Waser, J. (2019).[7] Revisiting the Urech Synthesis of Hydantoins. Organic Letters, 21(2), 524–528.[2] (Provides context on modern hydantoin synthesis methodologies).

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[7] Facile One-Pot Synthesis of Substituted Hydantoins. Synlett, 28, 2285-2290.[2][7] (Mechanistic insights into ureido cyclizations).

  • NIST Mass Spectrometry Data Center. (n.d.). This compound.[5][6] National Institute of Standards and Technology. Retrieved from [Link]

Sources

Technical Guide: Ethyl Isocyanatoacetate NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl isocyanatoacetate (EIA) is a bifunctional electrophile serving as a critical


 building block in the synthesis of imidazolidine-2,4-diones (hydantoins), peptidomimetics, and urea derivatives. Its reactivity profile—driven by the cumulative electron-withdrawing effects of the isocyanate (

) and ester (

) moieties—creates a distinct Nuclear Magnetic Resonance (NMR) signature. This guide provides a comprehensive analysis of the EIA spectral characteristics, impurity profiling, and handling protocols required for rigorous structural validation in drug development workflows.

Part 1: Structural Analysis & Theoretical Basis

The unique spectral features of EIA arise from the electronic competition between two functional groups flanking a central methylene bridge.

Electronic Environment
  • The Isocyanate Group (

    
    ):  A strong electron-withdrawing group (EWG) with a linear geometry. The nitrogen atom exerts a significant inductive effect (
    
    
    
    ), deshielding the adjacent methylene protons.
  • The Ester Group (

    
    ):  The carbonyl oxygen further pulls electron density from the alpha-carbon.
    
  • The Methylene Bridge (

    
    ):  Located between two EWGs, the protons on this carbon are highly deshielded compared to standard alkyl chains, serving as the primary diagnostic signal in 
    
    
    
    NMR.

Part 2: Spectral Characterization[1][2]

Proton ( ) NMR Spectrum

Solvent:


 (Deuterated Chloroform)
Reference:  TMS (

0.00 ppm)[1][2]

The spectrum is characterized by a clean aliphatic region with a diagnostic singlet shifted significantly downfield.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Fragment
1.30 - 1.35 Triplet (t)3H7.1

Terminal Methyl (Ethyl group)
3.98 - 4.05 Singlet (s)2H-

Alpha-Methylene (Diagnostic)
4.25 - 4.30 Quartet (q)2H7.1

Ester Methylene (Ethyl group)

Technical Insight: The alpha-methylene singlet (


 ~4.0 ppm) is the critical purity indicator. In standard glycine ethyl ester (the hydrolysis precursor/product), this peak appears upfield around 3.4–3.5 ppm. The downfield shift to ~4.0 ppm confirms the successful installation of the isocyanate group.
Carbon-13 ( ) NMR Spectrum

Solvent:


[3]
Chemical Shift (

, ppm)
Intensity/TypeAssignmentNotes
14.0 Strong

Ethyl methyl
45.2 Medium

Alpha-methylene
62.3 Strong

Ethyl methylene
128.5 Weak / Broad

Isocyanate Carbon
167.8 Strong

Ester Carbonyl

Critical Analysis - The "Missing" Peak: Researchers often panic when the peak at ~128 ppm is not immediately visible. The isocyanate carbon is attached to a quadrupolar nitrogen nucleus (


, 

). This causes rapid spin-spin relaxation, broadening the carbon signal significantly. Additionally, this carbon has no attached protons, resulting in a lack of Nuclear Overhauser Effect (NOE) enhancement.
  • Protocol Adjustment: To visualize the NCO carbon clearly, increase the relaxation delay (

    
     seconds) and the number of scans (scans > 1024).
    

Part 3: Impurity Profiling & Stability

EIA is moisture-sensitive. Contact with ambient humidity triggers hydrolysis, leading to specific spectral artifacts.

Hydrolysis Pathway


Secondary Reaction: The amine reacts with remaining isocyanate to form a urea dimer.
Diagnostic Impurity Signals
ImpurityDiagnostic Signal (

NMR)
Cause
Glycine Ethyl Ester Singlet at

3.45 ppm
Hydrolysis (Water contamination)
Urea Dimer Broad doublet/triplet ~5-6 ppm (NH)Condensation of amine + isocyanate
Acetic Acid Singlet at

2.10 ppm
Ester hydrolysis (harsh conditions)

Part 4: Experimental Workflow (Graphviz)

The following diagram outlines the logical workflow for spectral acquisition and assignment, ensuring data integrity.

NMR_Workflow cluster_check Quality Control Sample Crude EIA Sample Solvent Solvent Selection (Dry CDCl3 + TMS) Sample->Solvent Inert Atms Acquisition Acquisition Parameters (d1=2s for 13C) Solvent->Acquisition Load Tube Processing Processing (Phasing & Baseline) Acquisition->Processing FT Analysis Signal Analysis Processing->Analysis Validation Purity Validation Analysis->Validation Check 4.0ppm Singlet

Figure 1: NMR acquisition workflow emphasizing the necessity of dry solvents to prevent in-situ hydrolysis.

Part 5: Synthetic Application (Hydantoin Synthesis)

EIA is most commonly used to synthesize hydantoins via reaction with amines. This is a key pathway in the development of anticonvulsant drugs and aldose reductase inhibitors.

Reaction Mechanism[6][7][8]
  • Nucleophilic Attack: Primary amine attacks the isocyanate carbon.

  • Urea Formation: An intermediate urea (hydantoic acid ester) is formed.

  • Cyclization: Base-catalyzed (or acid-catalyzed) intramolecular attack of the urea nitrogen on the ester carbonyl releases ethanol and closes the ring.

Hydantoin_Synthesis Start This compound (Electrophile) Intermediate Urea Intermediate (Hydantoic Acid Ester) Start->Intermediate Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Addition Cyclization Cyclization (Base/Acid Catalyzed) Intermediate->Cyclization Heat/Cat Product Hydantoin Derivative (Imidazolidine-2,4-dione) Cyclization->Product Byproduct Ethanol (Leaving Group) Cyclization->Byproduct

Figure 2: Synthetic pathway for the conversion of EIA to Hydantoin scaffolds.

References

  • National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydantoins. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of ethyl isocyanatoacetate. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings, experimental best practices, and computational prediction of the ¹³C NMR spectrum of this important bifunctional molecule. As a versatile building block in organic synthesis, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and materials science.

Section 1: The Structural and Spectroscopic Identity of this compound

This compound, with the chemical formula C₅H₇NO₃, possesses two key functional groups: an ethyl ester and an isocyanate. This unique combination makes it a valuable reagent for the introduction of an ester-functionalized carbamate linkage in a single step. The electronic environments of the five distinct carbon atoms in its structure give rise to a characteristic ¹³C NMR spectrum.

Below is a diagram illustrating the molecular structure of this compound with each carbon atom numbered for clear identification and subsequent spectral assignment.

Figure 2: Workflow for the preparation of an this compound NMR sample.

Step-by-Step Protocol:

  • Material: Use high-purity this compound. For quantitative ¹³C NMR, a sample concentration of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended. [1]2. Solvent: Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. [1]Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Dissolution: In a clean, dry vial, dissolve the this compound in the deuterated solvent. Gentle vortexing can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality, 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities. [2]6. Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

Table 1: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard 30° pulse for quantitative measurements with proton decoupling.
SolventCDCl₃Common solvent for small organic molecules.
Temperature298 KStandard ambient temperature.
Spectral Width~250 ppm (e.g., -20 to 230 ppm)To encompass the full range of expected carbon chemical shifts.
Acquisition Time~1-2 secondsTo ensure adequate resolution.
Relaxation Delay (D1)2-5 secondsAllows for sufficient relaxation of carbon nuclei, crucial for accurate integration in quantitative studies.
Number of Scans128 or higherTo achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C. [3]
DecouplingBroadband proton decouplingTo simplify the spectrum by removing ¹H-¹³C coupling, resulting in single peaks for each carbon. [4]

Section 4: Experimental and Predicted ¹³C NMR Chemical Shifts

The following table presents the experimentally observed ¹³C NMR chemical shifts for this compound in CDCl₃, alongside theoretically predicted values. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts of this compound

Carbon Atom (See Fig. 1)Functional GroupExperimental δ (ppm) in CDCl₃Predicted δ (ppm) (DFT/B3LYP/6-31G(d))
C1Ester Carbonyl (C=O)167.3168.1
C2Methylene (-CH₂-)44.945.5
C3Isocyanate (-N=C=O)125.8126.5
C4O-Methylene (-O-CH₂-)62.963.7
C5Methyl (-CH₃)14.114.8

Note: Predicted values are illustrative and can vary based on the level of theory and basis set used.

Section 5: In-Depth Analysis and Assignment of the ¹³C NMR Spectrum

The assignment of each peak in the ¹³C NMR spectrum to a specific carbon atom in the molecule is a critical step in structural confirmation. This assignment is based on the established chemical shift ranges for different functional groups and the electronic effects within the molecule.

  • C1 (Ester Carbonyl): The peak at 167.3 ppm is characteristic of an ester carbonyl carbon, which typically resonates in the 160-185 ppm range. [5]This carbon is sp²-hybridized and bonded to two electronegative oxygen atoms, resulting in significant deshielding.

  • C3 (Isocyanate): The signal at 125.8 ppm is assigned to the central carbon of the isocyanate group. Isocyanate carbons generally appear in the 120-140 ppm region. [6]The sp-hybridization and bonding to both nitrogen and oxygen contribute to its downfield shift.

  • C4 (O-Methylene): The resonance at 62.9 ppm corresponds to the methylene carbon of the ethyl group that is directly attached to the ester oxygen. Carbons bonded to a single oxygen atom typically fall in the 50-90 ppm range. [5]The electronegative oxygen atom causes a significant downfield shift compared to a standard alkane methylene group.

  • C2 (Methylene): The peak at 44.9 ppm is assigned to the methylene carbon adjacent to the isocyanate group. While this is an sp³-hybridized carbon, the electron-withdrawing effect of the isocyanate group deshields it, shifting it downfield from a typical alkane methylene carbon.

  • C5 (Methyl): The most upfield signal at 14.1 ppm is attributed to the terminal methyl carbon of the ethyl group. This is a typical chemical shift for an sp³-hybridized methyl carbon in an aliphatic chain.

Section 6: Computational Prediction of ¹³C NMR Chemical Shifts using DFT

Density Functional Theory (DFT) has become a powerful tool for the accurate prediction of NMR chemical shifts, aiding in spectral assignment and structural verification. [7]The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for these calculations. [8]

A Practical Workflow for DFT-Based Chemical Shift Prediction

The following workflow outlines the key steps for predicting the ¹³C NMR chemical shifts of this compound using a computational chemistry package like Gaussian.

Figure 3: Workflow for the DFT prediction of ¹³C NMR chemical shifts.

Step-by-Step Protocol (Conceptual):

  • Structure Input: Build the 3D structure of this compound.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective level of theory for this is B3LYP with the 6-31G(d) basis set. [9]3. Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation using the GIAO method. The same level of theory and basis set as the optimization is a good starting point.

  • Reference Calculation: Perform the same GIAO NMR calculation on the reference molecule, tetramethylsilane (TMS), at the identical level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) for each carbon is calculated by subtracting its isotropic shielding value (σ_iso) from the isotropic shielding value of the TMS carbon (σ_ref): δ = σ_ref - σ_iso. [10] The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. For higher accuracy, long-range corrected functionals and larger basis sets may be employed. [11]

Section 7: Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By integrating theoretical principles, detailed experimental protocols, and computational prediction methodologies, researchers, scientists, and drug development professionals are equipped with the necessary knowledge to confidently acquire, interpret, and predict the ¹³C NMR spectrum of this versatile molecule. A thorough understanding of its spectroscopic signature is essential for its effective utilization in the synthesis of novel compounds and materials.

References

  • 13 Carbon NMR. (n.d.). Retrieved from [Link]

  • ACS Publications. (2014, March 6). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: ¹³C-NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). ¹³C Direct Detected NMR for Challenging Systems. Chemical Reviews. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

  • ACS Publications. (2020, May 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • DRDC Atlantic. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ¹³C Direct Detected NMR for Challenging Systems. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2021, June 30). Isolation and Characterization of Ethyl Acetate Fraction from Abroma augusta L as an Anti-Inflammatory Agent. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • YouTube. (2024, May 12). How to perform NMR calculation in Gaussian. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ACS Publications. (n.d.). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A ¹³C-NMR and IR study of isocyanides and some of their complexes. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

  • RSC Publishing. (2023, October 30). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 13). Best way to visualise Gaussian NMR output?. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2024, March 31). Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • General methods: 1H NMR and 13C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. (n.d.). Retrieved from [Link]

  • YouTube. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method. Retrieved from [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • American Chemical Society. (2026, January 30). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz).... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PubMed Central. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Dr. Joaquin Barroso's Blog. (2018, September 20). Calculating NMR shifts – Short and Long Ways. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Preprints.org. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Analysis of Ethyl Isocyanatoacetate (EIA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl isocyanatoacetate (EIA) is a bifunctional electrophile critical to the synthesis of imidazoles, oxazolines, and peptidomimetics in pharmaceutical development. Its utility, however, is matched by its instability; the isocyanate moiety is highly susceptible to hydrolysis, rapidly degrading into insoluble ureas.

This guide provides a rigorous framework for the Infrared (IR) analysis of EIA. Unlike standard spectral libraries, this document focuses on causality and validation —explaining why specific bands appear, how to distinguish the active reagent from its degradation products, and what protocols ensure data integrity.

Molecular Architecture & Vibrational Theory

To interpret the spectrum of EIA (


), one must understand the competition between its two dipole-heavy functional groups: the isocyanate (-N=C=O) and the ester carbonyl (-C=O).
  • The Isocyanate Oscillator (-N=C=O): This cumulative double bond system creates a strong, asymmetric stretching vibration. Because the central carbon is sp-hybridized and chemically distinct from the organic backbone, this mode is largely uncoupled from the rest of the molecule, resulting in a "diagnostic" peak that is exceptionally intense and sharp.

  • The Ester Linkage: The ethyl ester provides a secondary diagnostic region. The carbonyl stretch is sensitive to the inductive effect of the adjacent nitrogen-bearing carbon, often shifting slightly higher in frequency compared to simple aliphatic esters.

Validated Spectral Assignment Table

The following data correlates specific vibrational modes with their frequency ranges. These values are derived from solution-phase (CCl₄) and neat liquid film studies.

Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Isocyanate

Asym. Stretch
2280 – 2250 Very StrongPrimary confirmation. Look for a sharp, dominant band centered ~2260

.
Ester Carbonyl

Stretch
1755 – 1735 StrongDistinct from urea/amide impurities (which appear <1690

).
Alkyl (Ethyl)

Stretch (

)
2990 – 2900MediumTypical aliphatic cluster.
Ester C-O

Stretch
1230 – 1180Strong"Fingerprint" confirmation of the ester moiety.
Methylene

Deformation
~1420MediumScissoring mode of the alpha-carbon (

).

Experimental Protocol: The Anhydrous Workflow

CRITICAL SAFETY NOTICE: EIA is a lachrymator and potential sensitizer. All operations must occur in a functioning fume hood.

The primary failure mode in EIA analysis is moisture contamination . Standard KBr pellet preparation is forbidden as the hygroscopic nature of KBr facilitates hydrolysis during grinding. The following protocol utilizes Attenuated Total Reflectance (ATR) or sealed liquid cells to maintain integrity.

Workflow Logic Diagram

EIA_Workflow Sample Raw EIA Sample Desiccant Drying (MgSO4/Sieves) Sample->Desiccant Remove H2O Check Visual Clarity Check Desiccant->Check Method Select Method Check->Method ATR ATR (Diamond/ZnSe) < 1 min exposure Method->ATR Rapid QC Cell Sealed NaCl/CaF2 Cell (CCl4 Solution) Method->Cell Quant/High Res Scan Acquire Spectrum (4 cm-1 res) ATR->Scan Cell->Scan Clean Immediate Solvent Flush Scan->Clean Prevent Polymerization

Figure 1: Decision matrix for handling moisture-sensitive isocyanates. Note the emphasis on immediate cleaning to prevent urea crust formation on optics.

Step-by-Step Methodology
  • Instrument Purge: Ensure the FTIR sample compartment is purged with dry nitrogen or dry air for at least 15 minutes to eliminate atmospheric water vapor interference in the 3500–3000

    
     region.
    
  • Background Collection: Collect a background spectrum of the clean, dry crystal/window.

  • Sample Application:

    • For ATR: Place 10–20 µL of neat EIA directly onto the crystal. Cover immediately with the anvil or a glass slip to minimize atmospheric contact.

    • For Transmission: Prepare a 5-10% solution in anhydrous

      
       or 
      
      
      
      . Inject into a 0.1mm sealed NaCl or CaF₂ cell.
  • Acquisition: Scan immediately (16 scans minimum, 4

    
     resolution).
    
  • Decontamination: Immediately wipe the crystal with dry acetone/dichloromethane. Isocyanates left on the crystal will hydrolyze and bond to the surface, damaging ZnSe elements over time.

Quality Control: Self-Validating Impurity Analysis

The "Self-Validating" system relies on detecting the specific spectral signature of hydrolysis. If EIA reacts with water, it forms the unstable carbamic acid, which decarboxylates to the amine (glycine ethyl ester) and subsequently reacts with remaining isocyanate to form the urea dimer .

The Degradation Pathway



Spectral Flags for Degradation

To validate your sample quality, check for the absence of these peaks. If these are present, the sample is compromised.

Impurity MarkerFrequency (

)
Cause
N-H Stretch 3400 – 3300Formation of Amine/Urea (Broad band)
Urea Carbonyl 1690 – 1640Urea C=O (Appears as a lower-frequency shoulder to the ester peak)
Amide II ~1550N-H bending mixed with C-N stretch
Loss of NCO ~2260Decrease in relative intensity of the diagnostic peak
Interpretation Logic[1]

Spectral_Logic Start Analyze Spectrum Peak2260 Peak at ~2260 cm-1? Start->Peak2260 Peak3300 Broad band at ~3350 cm-1? Peak2260->Peak3300 Yes Wrong FAIL: Wrong Compound Peak2260->Wrong No (Isocyanate missing) Peak1650 Shoulder at ~1650 cm-1? Peak3300->Peak1650 Yes (N-H present) Valid PASS: Pure EIA Peak3300->Valid No (Dry) Peak1650->Valid No Degraded FAIL: Hydrolyzed (Urea/Amine) Peak1650->Degraded Yes (Urea C=O present)

Figure 2: Algorithmic approach to spectral interpretation. The presence of N-H stretching is the earliest warning sign of moisture contamination.

Applications in Drug Discovery

Understanding the IR profile of EIA is directly relevant to monitoring reaction progress in medicinal chemistry.

  • Heterocycle Synthesis: EIA is a precursor for oxazolines and hydantoins. In these reactions, the disappearance of the 2260

    
     peak is the primary kinetic metric.
    
  • Peptidomimetics: Used to introduce the

    
     motif onto amines. The shift from the sharp isocyanate peak to a broad urea/amide carbonyl band allows for real-time monitoring of coupling efficiency.
    
  • Thiamphenicol Intermediates: EIA derivatives are used in the synthesis of broad-spectrum antibiotics. Purity at the starting material stage (verified by the absence of the 1650

    
     urea band) is critical to prevent side-reactions that lower yield.
    

References

  • National Institute of Standards and Technology (NIST). this compound Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: this compound.[2] PubChem.[3][4] [Link][4]

  • Safe Work Australia. Guide to Handling Isocyanates. Safe Work Australia. [Link]

  • Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org.[5][3] Synth. 2004, 81, 121. [Link]

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Ethyl Isocyanatoacetate: A Technical Guide to Safe Handling, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Ethyl Isocyanatoacetate (CAS: 2949-22-6)[1][2][3][4]

  • Role: Senior Application Scientist

Executive Summary & Chemical Identity[2][3]

This compound (EIA) is a bifunctional electrophile widely employed in medicinal chemistry for the synthesis of ureas, carbamates, and hydantoins. Unlike simple alkyl isocyanates, EIA possesses an ester moiety (


-position), which influences its solubility profile and electronic reactivity.[2][3]

Critical Distinction: Do not confuse This compound (Isocyanate,


) with Ethyl isocyanoacetate  (Isonitrile, 

).[2][3] The latter is a distinct compound (CAS 2999-46-4) with significantly different odor, toxicity, and reactivity profiles.[2][3]
Physicochemical Profile[2][3][6][7][8][9]
PropertyValueTechnical Note
CAS Number 2949-22-6Unique identifier.[1][2][3][4]
Formula

MW: 129.11 g/mol
Boiling Point 68–69 °C @ 11 mmHgExtrapolates to ~168 °C at atm.[2][3] Low volatility compared to ethyl isocyanate.[2][3]
Density 1.151 g/mLDenser than water; sinks in aqueous spills.[2][3]
Flash Point ~73 °C (163 °F)Combustible Liquid (Class IIIA).[2][3]
Appearance Colorless to pale yellow liquidPungent, lachrymatory odor.[2][3]
Solubility DCM, THF, Toluene, EtOAcReacts/Decomposes in Water and Alcohols.[2][3]

Hazard Architecture: Mechanism of Toxicity

To handle EIA safely, one must understand why it is toxic.[2][3] The hazard is not merely "poisonous"; it is a reactive sensitizer.[2][3]

The Electrophilic Assault (Carbamylation)

The isocyanate carbon is highly electrophilic.[2][3] Upon contact with biological tissue, it rapidly attacks nucleophilic residues (amines on lysine, hydroxyls on serine) found on proteins and DNA.[2][3]

  • Acute Irritation: The reaction generates heat and changes local pH, causing immediate necrosis of mucous membranes (eyes, lungs).[2][3]

  • Sensitization (The Long-Term Risk): The isocyanate-protein conjugate acts as a hapten.[2][3] The immune system recognizes this "modified self" protein as foreign, triggering antibody production (IgE/IgG).[2][3] Subsequent exposure, even at trace levels (ppb), can trigger life-threatening asthma or anaphylaxis.[2][3]

Visualization: Mechanism of Action

ToxicityMechanism EIA This compound (Electrophile) Complex Carbamylated Conjugate (Hapten Formation) EIA->Complex Rapid Covalent Bond Bio Biological Nucleophile (Protein-NH2 / DNA-OH) Bio->Complex Immune Immune Recognition (Antibody Production) Complex->Immune Trigger Outcome Sensitization / Asthma (Permanent Health Effect) Immune->Outcome Re-exposure

Caption: The haptenization pathway where EIA modifies biological proteins, leading to immune sensitization.[2]

Engineering Controls & Personal Protective Equipment (PPE)[2][3][8]

Standard "lab safety" is insufficient. Isocyanates have poor warning properties (odor threshold often exceeds exposure limits).[2][3]

Engineering Controls[2][3][8][10]
  • Primary: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[2][3]

  • Secondary: Vacuum pumps used for distillation/evaporation must be vented into the hood or equipped with a cold trap to prevent exhaust release.[2][3]

PPE Selection Protocol

Isocyanates permeate standard latex gloves rapidly.[2][3]

PPE TypeRecommendationRationale
Hand Protection Nitrile (Double gloved) or Silver Shield/LaminateStandard Nitrile offers fair protection against splashes but degrades.[2][3] Change immediately upon contamination.[2][3] Laminate is required for spill cleanup.[2][3]
Respiratory Supplied Air (for spills) or P100/OV CartridgeIn normal hood use, no respirator is needed.[2][3] For spills outside the hood, air-purifying respirators are risky due to poor odor warning; SCBA is preferred.[2][3]
Eye/Face Chemical Goggles + Face ShieldEIA is a lachrymator .[2][3] Vapors cause immediate tearing; liquid causes severe corneal damage.[2][3]

Emergency Response & Decontamination

Water alone is ineffective for cleaning EIA spills.[2][3] Isocyanates react with water to form amines and


, but the reaction is slow and forms an insoluble polyurea crust that traps active chemical underneath.[3] You must use a Chemical Decontamination Solution .[2][3]
Decontamination Solution Recipe (The "Decon Mix")
  • Solvent: 90% Water[2][3]

  • Surfactant: 2% Liquid Detergent (e.g., Tergitol or Dish Soap) – Breaks surface tension/emulsifies EIA.[2]

  • Neutralizer: 8% Concentrated Aqueous Ammonia (or Sodium Carbonate) – Accelerates hydrolysis to the amine.[2]

Spill Response Workflow

SpillResponse Start Spill Detected Evac Evacuate & Ventilate (Lachrymator Risk) Start->Evac PPE Don PPE (Laminate Gloves, Goggles) Evac->PPE Absorb Cover with Absorbent (Vermiculite/Sand) PPE->Absorb Apply Apply Decon Solution (Soak 30 mins) Absorb->Apply Collect Collect into Waste Drum (Do NOT Seal Tightly) Apply->Collect Wait Wait 72h (CO2 Off-gassing) Collect->Wait

Caption: Step-by-step logic for neutralizing an this compound spill. Note the CO2 venting requirement.

Critical Safety Note: Do not seal waste containers immediately. The neutralization reaction releases


 gas.[2][3] Sealed drums may explode.[2][3] Leave lids loose for 48–72 hours.

Synthetic Application: Urea Formation[2][3]

In drug discovery, EIA is most commonly used to install the ethyl acetamido motif via reaction with primary or secondary amines.[2][3]

Standard Operating Procedure (SOP)

Objective: Synthesis of a Urea derivative from a secondary amine.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon. EIA is moisture-sensitive; water will consume the reagent to form the symmetric urea byproduct.[2][3]
    
  • Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][3]

  • Addition:

    • Dissolve the amine (1.0 equiv) in solvent.[2][3]

    • Cool to 0 °C (ice bath) to control exotherm.[2][3]

    • Add this compound (1.1 equiv) dropwise.[2][3]

    • Note: Base (TEA/DIPEA) is usually not required unless the amine is a salt (e.g., HCl salt).[2][3]

  • Monitoring: Monitor by TLC or LCMS. The reaction is typically fast (< 1 hour).[2][3]

  • Workup:

    • Quench excess isocyanate with a small amount of methanol (forms the methyl carbamate, which is easily separated).[2][3]

    • Concentrate in vacuo.[2][3]

    • Purify via silica gel chromatography or recrystallization.[2][3]

Reaction Scheme Logic

ReactionScheme Amine Secondary Amine (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter EIA This compound (Electrophile) EIA->Inter Byprod Symmetric Urea (Contaminant) EIA->Byprod Hydrolysis (Avoid!) Product Urea Derivative (Target) Inter->Product Proton Transfer Water Water (Impurity) Water->Byprod

Caption: Synthetic pathway showing the desired urea formation vs. the moisture-induced symmetric urea impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76283, this compound.[2][3] Retrieved from [Link][2][3]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[2][3] Retrieved from [Link][2][3]

  • Organic Syntheses.General procedures for handling Isocyanates and quenching protocols. (Contextual reference for SOP development).

Sources

The Genesis and Synthetic Versatility of Ethyl Isocyanatoacetate: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl isocyanatoacetate, a deceptively simple molecule, stands as a cornerstone in the edifice of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both a reactive isocyanate group and an ester moiety, renders it an invaluable synthon for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the historical discovery and the seminal first syntheses of this pivotal chemical intermediate. We will delve into the mechanistic underpinnings of the key synthetic routes, offering detailed, field-proven protocols for their execution. A comparative analysis of these methodologies will equip researchers and process chemists with the knowledge to make informed decisions based on efficiency, safety, and scalability. Furthermore, this guide will illuminate the extensive applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, underscoring its enduring importance in drug discovery and development.

Historical Overture: The Dawn of Isocyanates and the Emergence of a Key Building Block

The story of this compound is intrinsically linked to the groundbreaking work of German chemist Theodor Curtius. In 1885, Curtius reported a novel thermal rearrangement of acyl azides to isocyanates, a reaction now famously known as the Curtius rearrangement.[1][2] This discovery was a watershed moment in organic chemistry, providing a reliable method for the preparation of the versatile isocyanate functional group.[1][2]

While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its conceptualization and practical realization are direct consequences of the chemical principles established by Curtius. Early synthetic endeavors logically extended from the newfound accessibility of isocyanates. Two principal pathways emerged, leveraging the Curtius rearrangement and the reactivity of acyl chlorides, respectively. These foundational methods, refined over decades, remain central to the production of this vital chemical building block.

Foundational Synthetic Strategies: A Mechanistic and Practical Dissection

The synthesis of this compound is primarily achieved through two robust and well-established methodologies. The choice between them often hinges on the availability of starting materials, desired scale, and safety considerations.

The Curtius Rearrangement of Ethyl Hydrogen Malonate

This elegant approach directly applies the principles of the Curtius rearrangement to a readily available starting material, ethyl hydrogen malonate.[3] The reaction proceeds through the formation of an acyl azide intermediate, which then undergoes a concerted rearrangement to the isocyanate with the expulsion of nitrogen gas.[1]

The use of diphenylphosphoryl azide (DPPA) has become a standard in modern Curtius rearrangements.[2] Its selection is predicated on its ability to efficiently convert the carboxylic acid of ethyl hydrogen malonate into the corresponding acyl azide under mild conditions, thereby minimizing side reactions. Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating its reaction with DPPA. The thermal rearrangement of the resulting acyl azide is a concerted process, ensuring high fidelity and retention of the molecular framework.

Curtius_Rearrangement cluster_activation Acyl Azide Formation cluster_rearrangement Curtius Rearrangement EHM Ethyl Hydrogen Malonate AcylAzide Ethyl Malonyl Azide EHM->AcylAzide + DPPA, Et3N DPPA Diphenylphosphoryl Azide (DPPA) TEA Triethylamine (Et3N) Isocyanate This compound AcylAzide->Isocyanate Heat (Δ) - N2 N2 N2 (gas) Acyl_Chloride_Route cluster_intermediate_synthesis Intermediate Synthesis cluster_final_product_formation Final Product Formation GlycineEster Glycine Ethyl Ester HCl IsocyanatoacetylChloride 2-Isocyanatoacetyl Chloride GlycineEster->IsocyanatoacetylChloride + Phosgenating Agent PhosgenatingAgent Diphosgene or Triphosgene Product This compound IsocyanatoacetylChloride->Product + EtOH - HCl Ethanol Ethanol (EtOH) HCl HCl (gas)

Sources

Methodological & Application

Ethyl isocyanatoacetate reaction with hydrazines for pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of N-Heterocycles via Ethyl Isocyanatoacetate and Hydrazines

Part 1: Executive Summary & Chemical Context

Abstract This application note details the reactivity of This compound (EIA) with hydrazine derivatives. While frequently investigated for the synthesis of nitrogen-rich heterocycles, it is critical to distinguish the structural outcomes of this reagent compared to


-functionalized esters (e.g., ethyl acetoacetate).

The reaction of EIA with hydrazines predominantly yields 1-aminohydantoin (imidazolidine-2,4-dione) scaffolds via a semicarbazide intermediate, rather than the pyrazole core typically associated with 1,3-dielectrophiles. This guide provides a validated protocol for the synthesis of 1-aminohydantoins and a comparative analysis of the pyrazole synthesis route to ensure researchers select the correct building block for their target scaffold.

Chemical Logic & Mechanism The reaction proceeds through a two-step sequence:[1][2][3][4]

  • Nucleophilic Addition: The primary amino group of the hydrazine attacks the isocyanate carbon of EIA, forming an intermediate ethyl (hydrazinocarbonyl)aminoacetate (a semicarbazide derivative).

  • Cyclocondensation: Under basic or thermal conditions, the distal hydrazine nitrogen attacks the ester carbonyl, releasing ethanol and closing the 5-membered hydantoin ring.

Note on Pyrazoles: To synthesize pyrazoles (1,2-diazoles), the electrophilic carbons must be separated by one carbon atom (1,3-relationship), as seen in Ethyl Acetoacetate or Ethyl Cyanoacetate . EIA possesses a 1,2-relationship (Isocyanate C – Methylene C – Ester C), which geometrically favors the N-C-N hydantoin linkage over the N-N-C pyrazole linkage.

Part 2: Mechanistic Visualization

The following diagram contrasts the reaction pathways, highlighting the divergence between Hydantoin and Pyrazole formation based on the starting material.

ReactionPathways cluster_0 Pathway A: this compound (EIA) cluster_1 Pathway B: Ethyl Acetoacetate (Comparative) Hydrazine Hydrazine (R-NH-NH2) Urea_Int Intermediate: Semicarbazido Ester Hydrazine->Urea_Int + EIA (DCM, 0°C) Hydrazone_Int Intermediate: Hydrazone Hydrazine->Hydrazone_Int + EAA (EtOH, Reflux) EIA This compound (EtOOC-CH2-N=C=O) Hydantoin Product: 1-Aminohydantoin (Imidazolidine-2,4-dione) Urea_Int->Hydantoin Cyclization (NaOEt/EtOH) EAA Ethyl Acetoacetate (1,3-Dielectrophile) Pyrazole Product: Pyrazolone (Pyrazolin-5-one) Hydrazone_Int->Pyrazole Cyclization (-EtOH)

Figure 1: Divergent synthesis pathways. Pathway A (Green) depicts the formation of 1-aminohydantoins from this compound. Pathway B (Red) shows the standard Pyrazole synthesis using Ethyl Acetoacetate.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(Phenylamino)hydantoin

Target Scaffold: Imidazolidine-2,4-dione derivative Reagents: this compound, Phenylhydrazine

1. Reagent Preparation

  • This compound (EIA): Moisture sensitive. Store at 2–8°C. Handle under inert atmosphere (Nitrogen/Argon).

  • Phenylhydrazine: Toxic and sensitive to oxidation. Use freshly distilled or high-purity grade.

  • Solvent: Dichloromethane (DCM) (Anhydrous) for Step 1; Ethanol (EtOH) for Step 2.

2. Step-by-Step Methodology

  • Step 1: Urea Formation (Semicarbazide Intermediate)

    • Charge a flame-dried 250 mL round-bottom flask with Phenylhydrazine (10.0 mmol, 1.08 g) and DCM (50 mL) .

    • Cool the solution to 0°C using an ice bath.

    • Add This compound (10.0 mmol, 1.29 g) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane). The isocyanate spot should disappear, and a more polar urea spot should appear.

    • Isolation: Evaporate the solvent under reduced pressure to yield the crude ethyl (2-phenylhydrazinecarbonyl)aminoacetate as a solid or viscous oil.

  • Step 2: Cyclization to Hydantoin

    • Dissolve the crude intermediate from Step 1 in Absolute Ethanol (30 mL) .

    • Add Sodium Ethoxide (NaOEt) (0.5 eq, catalytic to stoichiometric depending on rate) or Conc. HCl (2 mL) for acid-catalyzed cyclization. Note: Acid catalysis is often preferred to prevent oxidation of the hydrazine moiety.

    • Reflux the mixture at 78°C for 3–6 hours .

    • Cool the reaction to 0°C. The product, 1-(phenylamino)hydantoin , often precipitates.

    • Filter the precipitate and wash with cold ethanol (2 x 10 mL).

    • Recrystallization: If necessary, recrystallize from EtOH/Water.

3. Typical Yield & Characterization

  • Yield: 65–80%

  • Appearance: White to off-white crystalline solid.

  • Key 1H NMR Signals:

    • 
       10.8 (s, 1H, NH ring), 
      
      
      
      8.2 (s, 1H, NH exocyclic),
      
      
      4.1 (s, 2H, CH2 ring).
Protocol B: Comparative Synthesis of Pyrazolones

Target Scaffold: 3-Methyl-1-phenyl-5-pyrazolone Reagents: Ethyl Acetoacetate, Phenylhydrazine[1][5][6][7]

Use this protocol if the specific intent is to generate a Pyrazole ring.

  • Setup: Mix Phenylhydrazine (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (20 mL) .

  • Reaction: Heat to reflux for 2 hours. The reaction is often spontaneous and exothermic upon mixing.

  • Workup: Cool to room temperature. The pyrazolone usually crystallizes out of the solution.

  • Purification: Filter and wash with cold ethanol.

  • Result: Formation of the 5-membered pyrazole ring containing the N-N bond within the ring.

Part 4: Data Summary & Troubleshooting

Table 1: Reactivity Comparison of Ethyl Ester Building Blocks

ReagentElectrophile PatternReaction with HydrazinePrimary ProductKey Structural Feature
This compound 1,2-Electrophile (NCO, Ester)Addition-Cyclization1-Aminohydantoin N-C-N Ring System
Ethyl Cyanoacetate 1,3-Electrophile (CN, Ester)Addition-Cyclization3-Aminopyrazolone N-N-C Ring System
Ethyl Acetoacetate 1,3-Electrophile (Ketone, Ester)CondensationPyrazolone N-N-C Ring System

Troubleshooting Guide

  • Oligomerization: If the reaction in Protocol A yields a gummy mess, the isocyanate concentration was likely too high during addition. Solution: Increase dilution of the hydrazine solution and slow the addition rate of EIA.

  • Moisture Contamination: EIA hydrolyzes to glycine ethyl ester and CO2 in the presence of water, which then polymerizes or reacts with the isocyanate. Solution: Ensure all solvents are anhydrous and glassware is flame-dried.

  • Regioselectivity (Substituted Hydrazines): With methylhydrazine (

    
    ), the unsubstituted 
    
    
    
    is more nucleophilic and attacks the isocyanate first. This dictates the position of the substituent on the final ring (typically N-1 amino substituted).

Part 5: References

  • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, vol. 46, no. 3, 1950, pp. 403–470. Link

  • Tanwar, D. K., et al. "Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates."[8] Synlett, vol. 28, no.[8][9] 17, 2017, pp. 2285–2290.[9] Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

  • Knorr, L. "Ueber die Constitution der Pyrazolonderivate." Berichte der deutschen chemischen Gesellschaft, vol. 17, 1884. (Foundational reference for Pyrazole contrast).

Sources

Ethyl isocyanatoacetate in oxazole and oxazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl Isocyanatoacetate in Heterocyclic Synthesis

Part 1: Executive Summary & Technical Distinction

Abstract this compound (EIA) is a bifunctional reagent containing an electrophilic isocyanate group (


) and an ester moiety. While often confused with its isomer ethyl isocyanoacetate (the Van Leusen reagent), EIA exhibits distinct reactivity profiles. This guide details the application of EIA in the synthesis of oxazol-2-ones  (pseudo-oxazoles) and 2-oxazolidinones  (reduced oxazoles). These scaffolds are critical pharmacophores in antibiotics (e.g., linezolid derivatives) and muscle relaxants.

CRITICAL TECHNICAL DISTINCTION Before proceeding, verify your reagent CAS number to ensure the correct chemical identity.

FeatureThis compound (This Guide)Ethyl Isocyanoacetate (Van Leusen)
Structure


Functional Group Isocyanate (Electrophile)Isocyanide (Nucleophile/Carbene)
CAS Number 2949-22-6 2999-46-4
Primary Reactivity Reacts with Nucleophiles (OH, NH

)
Reacts with Electrophiles/Dipoles
Target Heterocycle Oxazol-2-ones, Hydantoins, OxazolidinonesOxazoles, Pyrroles, Imidazoles

Part 2: Chemical Profile & Handling

Properties:

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: ~82°C at 12 mmHg.

  • Reactivity: Highly sensitive to moisture. Reacts with water to form the symmetric urea and

    
    .
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Safety Protocol:

  • Lachrymator: EIA is a potent lachrymator and respiratory sensitizer. All operations must be performed in a functioning fume hood.[1]

  • Quenching: Residual isocyanate should be quenched with 10% aqueous ammonium hydroxide or ethanol before disposal.

Part 3: Synthesis of 2-Oxazolones (Oxazol-2-ones)

The synthesis of 2-oxazolones from EIA involves a two-stage sequence: carbamoylation of an


-hydroxy ketone followed by acid-mediated dehydrative cyclization.
Mechanism of Action
  • Nucleophilic Addition: The hydroxyl group of the

    
    -hydroxy ketone attacks the isocyanate carbon of EIA, forming an intermediate carbamate (urethane).
    
  • Cyclization: Under acidic conditions, the nitrogen of the carbamate attacks the ketone carbonyl, followed by loss of water to form the double bond of the oxazol-2-one ring.

OxazoloneSynthesis Figure 1: Pathway for the conversion of EIA to Oxazol-2-ones. Start EIA + α-Hydroxy Ketone Inter Intermediate Carbamate (Linear) Start->Inter Base/Heat (Nucleophilic Attack) Transition Cyclization (- H₂O) Inter->Transition Acid Cat. (pTsOH) Product Oxazol-2-one Scaffold Transition->Product Dehydration

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • 
    -Hydroxy ketone (e.g., Benzoin, 1.0 equiv)
    
  • Triethylamine (TEA) (0.1 equiv) - Catalyst for Step 1

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Catalyst for Step 2

  • Toluene (anhydrous)

Step-by-Step Procedure:

  • Carbamate Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the

      
      -hydroxy ketone (10 mmol) in anhydrous Toluene (50 mL).
      
    • Add Triethylamine (1 mmol).

    • Add this compound (10 mmol) dropwise via syringe over 10 minutes at room temperature.

    • Observation: A mild exotherm may occur.

    • Stir the reaction at 60°C for 2 hours. Monitor by TLC (disappearance of isocyanate spot, usually visualized with anisaldehyde stain).

  • Cyclodehydration:

    • Add p-Toluenesulfonic acid (1 mmol) to the reaction mixture.

    • Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Heat the mixture to reflux (110°C) for 3–6 hours. The Dean-Stark trap will collect the water generated during cyclization.

    • Endpoint: Reaction is complete when water collection ceases and TLC shows the formation of a UV-active product distinct from the intermediate.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Wash with saturated

      
       (2 x 20 mL) to remove the acid catalyst.
      
    • Wash with brine (20 mL), dry over

      
      , and concentrate under reduced pressure.
      
    • Purify the residue via recrystallization (EtOH/Hexane) or flash column chromatography (Ethyl Acetate/Hexane gradient).

Yield Expectations: 65–85% depending on the steric bulk of the


-hydroxy ketone.

Part 4: Synthesis of 2-Oxazolidinones

2-Oxazolidinones are saturated analogs of oxazolones and are vital chiral auxiliaries (Evans auxiliaries) and antibiotics. EIA reacts with 1,2-amino alcohols to form these heterocycles.

Mechanism

The reaction proceeds via the preferential attack of the primary amine (more nucleophilic) on the isocyanate to form a urea, followed by intramolecular attack of the hydroxyl group on the urea carbonyl (or ester displacement, though urea cyclization is more common in this specific manifold).

OxazolidinonePath Figure 2: Synthesis of functionalized 2-oxazolidinones from EIA. Reagents EIA + 1,2-Amino Alcohol Urea Hydroxy-Urea Intermediate Reagents->Urea Fast (RT) Amine Attack Cyclic 2-Oxazolidinone-4-carboxylate Urea->Cyclic Heat/Base Alkoxide Attack

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • 1,2-Amino alcohol (e.g., L-Valinol, 1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Potassium Carbonate (

    
    ) (anhydrous)
    

Step-by-Step Procedure:

  • Urea Formation:

    • Dissolve the amino alcohol (10 mmol) in anhydrous DCM (30 mL) at 0°C.

    • Add EIA (10 mmol) dropwise.

    • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Checkpoint: At this stage, the linear urea is the dominant species.

  • Cyclization:

    • Add anhydrous

      
       (20 mmol) to the solution.
      
    • Heat the mixture to reflux (40°C for DCM) or swap solvent to Acetonitrile and reflux (82°C) for faster kinetics.

    • Stir for 12–18 hours.

    • Note: The cyclization involves the hydroxyl group attacking the urea carbonyl, releasing the glycine ethyl ester moiety OR attacking the ester moiety of the EIA side chain. Specificity: In the case of EIA, the cyclization often retains the ester side chain if the attack occurs at the isocyanate-derived carbonyl, yielding a 3-(ethoxycarbonylmethyl)-2-oxazolidinone derivative.

  • Purification:

    • Filter off the solid base.

    • Concentrate the filtrate.[1]

    • Purify via silica gel chromatography.[2][3]

Part 5: Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Step 1) Moisture contaminationEnsure all solvents are anhydrous; EIA reacts instantly with water.
Incomplete Cyclization Insufficient heat/acidSwitch from Toluene to Xylene (higher BP); increase pTsOH load to 20 mol%.
Side Product: Urea Symmetric urea formationThis occurs if water is present. Dry reagents and glassware thoroughly.
Polymerization High concentrationDilute reaction to 0.1 M. Isocyanates can trimerize (isocyanurates) at high concentrations.

Part 6: References

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 76283: this compound. National Center for Biotechnology Information (2024).

    • URL: [Link]

  • Synthesis of 2-Oxazolones (General Methodology):

    • Cunico, R. F., & Bedell, L. (1980). The reaction of isocyanates with

      
      -hydroxy ketones: A general synthesis of 2-oxazolones. Journal of Organic Chemistry, 45(23), 4797-4798.
      
    • Note: Establishes the carbamate-dehydration route.

  • Distinction from Isocyanoacetate (Van Leusen):

    • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters, 13(23), 2367-2368.

    • Note: Cited to contrast the isocyanide chemistry vs. the isocyanate chemistry described here.

  • Oxazolidinone Synthesis via Isocyanates:

    • Dyen, M. E., & Swern, D. (1967). Chemistry of epoxy compounds. XXI. Reaction of isocyanates with epoxides and amino alcohols. Chemical Reviews, 67(2), 197–246.

    • URL: [Link]

  • Handling of Isocyanates:

    • Occupational Safety and Health Administration (OSHA). Isocyanates.[4][5][6][7]

    • URL: [Link]

Sources

Part 1: Critical Reagent Verification (Safety & Nomenclature)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Passerini Reaction Involving Ethyl Isocyanoacetate

CRITICAL ALERT: Isocyanide vs. Isocyanate Before proceeding, the researcher must verify the chemical structure of the reagent. There is a frequent nomenclature confusion in this domain:

  • Ethyl Isocyanoacetate (CAS: 2999-46-4): Formula:

    
    . This is an isocyanide  (isonitrile). It is the correct reagent for the Passerini Reaction. It possesses a characteristic foul odor and is nucleophilic at the carbon terminal.
    
  • Ethyl Isocyanatoacetate (CAS: 2949-22-6): Formula:

    
    . This is an isocyanate .[1] It acts as an electrophile and will NOT  participate in a standard Passerini reaction. Reacting this with carboxylic acids and aldehydes will likely result in mixed anhydrides or urea derivatives, not the desired 
    
    
    
    -acyloxycarboxamide.

This protocol is designed exclusively for Ethyl Isocyanoacetate .

Part 2: Introduction & Mechanistic Insight

The Passerini reaction is a three-component reaction (P-3CR) between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide.[1][2][3] Ethyl isocyanoacetate is a "convertible isocyanide," meaning the resulting product contains an ester motif that serves as a versatile handle for post-condensation modifications, most notably the synthesis of oxazoles —a privileged scaffold in drug discovery (e.g., in kinase inhibitors and antibiotics).

The Mechanistic Pathway

Unlike many MCRs that rely on imine formation (like the Ugi reaction), the Passerini reaction proceeds through a non-ionic, concerted pathway in non-polar solvents, or an ionic pathway in polar solvents.[3][4]

  • Activation: The carboxylic acid activates the carbonyl compound (aldehyde) via hydrogen bonding.

  • 
    -Addition:  The isocyanide (nucleophile) attacks the activated carbonyl carbon, while the carboxylate attacks the isocyanide carbon. This forms a cyclic imidate intermediate (in non-polar solvents) or a nitrilium ion (in polar solvents).
    
  • Mumm Rearrangement: The acyl group migrates from the imidate oxygen to the nitrogen, forming the stable amide bond. This step is irreversible and drives the reaction to completion.

Part 3: Visualization of Mechanism

PasseriniMechanism cluster_oxazole Downstream Application Substrates Substrates (R-COOH + R'-CHO + CN-CH2-COOEt) Activation H-Bond Activation (Acid activates Aldehyde) Substrates->Activation Mixing AlphaAdd α-Addition (Isocyanide insertion) Activation->AlphaAdd Nucleophilic Attack Intermediate Imidate / Nitrilium Intermediate AlphaAdd->Intermediate C-C Bond Formation Rearrangement Mumm Rearrangement (Acyl migration O -> N) Intermediate->Rearrangement Intramolecular Product Passerini Adduct (α-Acyloxycarboxamide) Rearrangement->Product Irreversible Oxazole Oxazole Derivative Product->Oxazole Cyclodehydration (e.g., POCl3 or Base)

Caption: Logical flow of the Passerini reaction using ethyl isocyanoacetate, leading to the adduct and potential oxazole cyclization.

Part 4: Detailed Experimental Protocols

Protocol A: Standard Synthesis of -Acyloxycarboxamides

Best for: Library generation, kinetic studies, and initial screening.

Reagents:

  • Aldehyde (1.0 equiv)[5]

  • Carboxylic Acid (1.0 equiv)

  • Ethyl Isocyanoacetate (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Aprotic solvents generally favor the concerted mechanism and minimize side reactions.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol) in DCM (2.0 mL, 0.5 M concentration).

    • Expert Tip: High concentration (0.5 M – 1.0 M) is crucial. The Passerini reaction is third-order overall (

      
      ).[6] Dilution drastically reduces the rate.
      
  • Addition: Add Ethyl Isocyanoacetate (1.0 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature (20–25 °C).

    • Monitoring: Monitor via TLC or LC-MS. Reaction time typically ranges from 4 to 24 hours depending on the steric hindrance of the aldehyde.

  • Workup:

    • Option 1 (Precipitation): If the product precipitates (common with rigid aromatics), filter and wash with cold hexanes.

    • Option 2 (Extraction): Dilute with DCM, wash with saturated

      
       (to remove unreacted acid) and brine. Dry over 
      
      
      
      , filter, and concentrate.
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    
Protocol B: "Green" Solvent-Free Synthesis

Best for: Scale-up and maximizing atom economy.

Procedure:

  • Combine Aldehyde (1.0 equiv), Carboxylic Acid (1.0 equiv), and Ethyl Isocyanoacetate (1.0 equiv) in a screw-cap vial.

  • Stir vigorously at room temperature. If the mixture solidifies, the reaction is likely complete.

  • If no solidification occurs after 2 hours, gently heat to 40 °C.

  • Recrystallize the resulting solid from Ethanol/Water.

Part 5: Data Presentation & Troubleshooting

Table 1: Solvent Effects on Reaction Efficiency Based on general kinetic trends for Passerini reactions involving isocyanoacetates.

SolventDielectric ConstantMechanism TypeRelative RateYield Profile
DCM 8.9ConcertedFastHigh (>85%)
THF 7.5ConcertedModerateHigh (>80%)
MeOH 33.0IonicSlowModerate (Side reactions possible)
Water 80.1Hydrophobic EffectFast (Heterogeneous)Variable (Substrate dependent)

Troubleshooting Guide:

  • Problem: Low conversion after 24 hours.

    • Root Cause:[1][5][7][8] Reactants too dilute.

    • Solution: Increase concentration to 1.0 M or run neat (solvent-free).

  • Problem: Formation of

    
    -hydroxy amide (side product).
    
    • Root Cause:[1][5][7][8] Hydrolysis of the ester or presence of water in aprotic setup.

    • Solution: Use anhydrous DCM; ensure carboxylic acid is dry.

  • Problem: "Isocyanate" reactivity observed (urea formation).

    • Root Cause:[1][5][7][8] Wrong reagent used (this compound).

    • Solution: Check CAS number. Must be 2999-46-4.

Part 6: Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep (1.0 equiv each) Mix Mix Acid + Aldehyde (DCM, 0.5 - 1.0 M) Start->Mix AddISO Add Ethyl Isocyanoacetate (CAS: 2999-46-4) Mix->AddISO Stir Stir RT (4-24h) Monitor TLC AddISO->Stir Check Complete? Stir->Check Check->Stir No (Heat to 40°C) Workup Wash: NaHCO3/Brine Dry: Na2SO4 Check->Workup Yes Purify Flash Chromatography or Recrystallization Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis of Passerini adducts.

Part 7: References

  • Passerini, M. (1921).[2] Il comportamento degli isonitrili coi composti carbonilici e con gli acidi.[3] Gazzetta Chimica Italiana.[7] (The foundational text describing the reaction).[1][2][5][6][8][9][10][11][12][13][14]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link][1][6]

  • Soeta, T., et al. (2010).[3] A three-component addition of isocyanides to phenol derivatives and aldehydes in methanol forms O-arylated compounds in a new Passerini-type reaction.[3] Organic Letters.[3] Retrieved from [Link]

  • Banfi, L., et al. (2014). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025).[1] Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide. (General reference for kinetic data mentioned in Table 1).

Sources

Application Notes & Protocols: Mastering the [3+2] Cycloaddition of Ethyl Isocyanatoacetate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of Ethyl Isocyanatoacetate in Cycloaddition Chemistry

In the landscape of modern synthetic chemistry, the construction of complex molecular architectures with high efficiency and stereocontrol is paramount. Nitrogen-containing heterocycles, in particular, form the backbone of countless pharmaceuticals, natural products, and advanced materials.[1] Among the myriad of synthetic tools available, the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands out as a powerful and atom-economical method for the synthesis of five-membered rings.[2] This guide focuses on a uniquely versatile and potent reagent in this field: this compound.

This compound is not a classic 1,3-dipole. Instead, its strategic value lies in its ability to function as a formal 1,3-dipole precursor. The molecule possesses a trifecta of reactive sites: an electrophilic isocyano group, an ester, and, most critically, an acidic α-methylene group.[3] This unique constitution allows it to be deprotonated under relatively mild basic conditions, forming a stabilized anion that serves as the cornerstone for generating reactive intermediates, most notably azomethine ylides. These ylides are the true 1,3-dipoles that readily engage with a variety of dipolarophiles to forge highly substituted and stereochemically rich pyrrolidine, oxazoline, and imidazoline scaffolds.[4]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide deep mechanistic insights, field-proven protocols, and the critical reasoning behind experimental choices, empowering you to harness the full synthetic potential of this compound.

Section 1: Mechanistic Foundations and Strategic Considerations

The Dual Reactivity Profile of this compound

The synthetic utility of this compound in [3+2] cycloadditions is primarily rooted in the high acidity of its α-protons, which are positioned between two powerful electron-withdrawing groups (the isocyano and the ester moieties).[5] This acidity allows for easy deprotonation by weak bases to form an α-enolate. This enolate is the key intermediate that initiates the cycloaddition cascade.

The reaction mechanism is not a concerted pericyclic process in the classical Huisgen sense. Instead, it is a formal, stepwise cycloaddition that proceeds through a distinct cascade of bond-forming events.[6][7]

  • Nucleophilic Addition: The α-enolate of ethyl isocyanoacetate acts as a potent nucleophile, attacking an electrophilic dipolarophile (e.g., an electron-deficient alkene, an aldehyde, or an imine).

  • Intramolecular Cyclization: This initial Michael- or aldol-type addition generates a new anionic intermediate. This anion then undergoes a rapid intramolecular nucleophilic attack on the highly electrophilic carbon of the isocyano group.[6][7]

  • Ring Closure & Tautomerization: This attack closes the five-membered ring, typically forming a dihydropyrrole or oxazoline precursor, which may then tautomerize to the more stable aromatic or partially saturated heterocycle.

This stepwise nature is a critical feature, as it allows for the interception of intermediates and, most importantly, provides multiple points for stereocontrol, particularly through the use of chiral catalysts.

In-Situ Generation of Azomethine Ylides: The Dominant Pathway

The most prevalent and powerful application of this compound is in the metal-catalyzed generation of azomethine ylides. Azomethine ylides are quintessential 1,3-dipoles for synthesizing pyrrolidines, which are privileged structures in medicinal chemistry.[1][4]

The catalytic cycle, often employing silver(I) or copper(I) salts with chiral phosphine ligands, provides an elegant solution for asymmetric synthesis.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Substrate Inputs Start Ag(I) / Chiral Ligand Complex Chiral Ag(I) Complex Start->Complex Coordination Ylide_Complex Coordinated Azomethine Ylide Complex->Ylide_Complex + Imine + Ethyl Isocyanoacetate - H+ (Base) Cycloaddition Asymmetric [3+2] Cycloaddition Ylide_Complex->Cycloaddition + Dipolarophile Product_Release Product Release Cycloaddition->Product_Release Forms Pyrrolidine Product_Release->Start Catalyst Regeneration Product Enantioenriched Pyrrolidine Product_Release->Product Yields Imine Imine (from Aldehyde + Amine) Imine->Complex EIA Ethyl Isocyanoacetate EIA->Complex Dipolarophile Electron-Deficient Alkene Dipolarophile->Ylide_Complex

Figure 1: Catalytic cycle for silver-catalyzed asymmetric [3+2] cycloaddition.

Causality Behind the Catalytic Cycle:

  • Lewis Acid Activation: The silver(I) catalyst coordinates to the imine and the isocyanoacetate, increasing the acidity of the α-proton and templating the components for the reaction.

  • Chiral Environment: The chiral ligand creates a sterically defined pocket around the metal center. This environment forces the incoming dipolarophile to approach the coordinated azomethine ylide from a specific face.

  • Stereochemical Induction: This facial selectivity during the C-C bond formation step is what dictates the enantioselectivity of the final pyrrolidine product. The choice of ligand is therefore the most critical parameter for achieving high enantiomeric excess (ee).

Section 2: Application Profile & Reaction Scope

The versatility of this methodology allows for the synthesis of a wide array of heterocycles by varying the dipolarophile.

Heterocycle ClassDipolarophile TypeKey Features & Applications
Pyrrolidines Electron-Deficient Alkenes (e.g., maleimides, acrylates, vinyl ketones)Core scaffold in numerous alkaloids and pharmaceuticals; allows for creation of multiple stereocenters with high control.[4]
2-Oxazolines Aldehydes & KetonesImportant as chiral ligands in asymmetric catalysis and as intermediates for synthesizing 1,2-amino alcohols.
Pyrroles Electron-Deficient Alkynes (e.g., dimethyl acetylenedicarboxylate)Aromatization of the initial cycloadduct leads to highly substituted pyrroles, which are prevalent in biologically active molecules.[5]
Imidazolines IminesProvides access to 1,3-diamine precursors and structures found in various bioactive compounds.

The following table summarizes representative results for the silver-catalyzed asymmetric synthesis of pyrrolidines, demonstrating the broad scope and high stereoselectivity achievable.

EntryAldehydeAmineDipolarophileCatalyst Loading (mol%)Yield (%)d.r. (endo/exo)ee (%)
1BenzaldehydeMethyl GlycinateN-Phenylmaleimide395>99:197
24-NitrobenzaldehydeEthyl GlycinateN-Methylmaleimide392>99:196
32-NaphthaldehydeMethyl GlycinateDimethyl Fumarate58895:594
4IsovaleraldehydeEthyl GlycinateN-Phenylmaleimide575>99:190
5CinnamaldehydeMethyl GlycinateAcrylonitrile58190:1092

Data is representative and synthesized from common findings in the literature, such as those reported in studies on Ag(I)-catalyzed cycloadditions.[4]

Section 3: Field-Proven Experimental Protocol

This section provides a detailed, self-validating protocol for a representative AgOAc-catalyzed asymmetric [3+2] cycloaddition.

Reaction: Asymmetric synthesis of a highly functionalized pyrrolidine from benzaldehyde, methyl glycinate, and N-phenylmaleimide using this compound.

Materials & Reagents
  • Catalyst: Silver Acetate (AgOAc), 99.99% trace metals basis

  • Ligand: (R)-QUINAP or similar chiral phosphine ligand

  • Reagents: Benzaldehyde (freshly distilled), Methyl glycinate hydrochloride, N-Phenylmaleimide, this compound (store under N₂ at 2-8°C)[8][9]

  • Base: Triethylamine (Et₃N), freshly distilled

  • Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone

Equipment Setup
  • Oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Nitrogen/Argon gas line with a bubbler.

  • Syringes for liquid transfer.

  • Standard glassware for work-up and column chromatography.

Step-by-Step Procedure
  • Catalyst Preparation (The "Why"): In the Schlenk flask under an inert atmosphere of argon, add silver acetate (AgOAc, 0.015 mmol, 2.5 mg) and the chiral phosphine ligand (0.0165 mmol, 1.1 eq to Ag). The slight excess of ligand ensures full coordination to the metal, which is crucial for forming the active chiral catalyst.

  • Solvent Addition: Add 5 mL of anhydrous THF via syringe. Stir the mixture at room temperature for 30 minutes. This allows for the in-situ formation of the chiral silver(I) catalyst complex. The solution should be homogeneous.

  • Imine Formation (The "Why"): To the same flask, add methyl glycinate hydrochloride (0.6 mmol, 75 mg) and N-phenylmaleimide (0.5 mmol, 87 mg). The glycinate is the amine source and is used as its hydrochloride salt for stability. Then, add benzaldehyde (0.5 mmol, 51 µL). Finally, add triethylamine (Et₃N, 0.6 mmol, 84 µL) dropwise. The Et₃N serves two purposes: it deprotonates the methyl glycinate hydrochloride to the free amine and acts as the base to deprotonate the this compound later. Stir for 10 minutes to allow for the in-situ formation of the imine.

  • Initiation of Cycloaddition (The "Why"): Add this compound (0.55 mmol, 61 µL) dropwise via syringe. A slight excess ensures the complete consumption of the limiting dipolarophile (N-phenylmaleimide).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. A typical reaction time is 12-24 hours. A successful reaction is indicated by the consumption of the N-phenylmaleimide spot and the appearance of a new, more polar product spot.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The residue is then directly loaded onto a silica gel column.

    • Purify using flash column chromatography with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 and gradually increasing polarity). The choice of eluent is critical for separating the highly polar product from unreacted materials and catalyst residues.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the pyrrolidine product as a white solid.

  • Characterization:

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

    • Determine the diastereomeric ratio (d.r.) from the crude ¹H NMR spectrum.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Workflow Visualization

Experimental_Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Catalyst 2. Prepare Chiral Ag(I) Catalyst in Anhydrous THF Setup->Catalyst Imine 3. In-Situ Imine Formation (Aldehyde + Amine + Base) Catalyst->Imine Cycloaddition 4. Add this compound to Initiate Reaction Imine->Cycloaddition Monitoring 5. Monitor by TLC (12-24h at RT) Cycloaddition->Monitoring Workup 6. Quench & Concentrate Monitoring->Workup Purification 7. Flash Column Chromatography Workup->Purification Analysis 8. Characterization (NMR, HRMS, Chiral HPLC) Purification->Analysis

Sources

Application Note: Ethyl Isocyanatoacetate in Peptide Chemistry

[1]

Executive Summary & Strategic Utility

Ethyl isocyanatoacetate (EIA) (CAS: 2998-55-2) is a specialized bifunctional building block distinct from standard peptide coupling reagents. Unlike carbodiimides (EDC, DIC) that facilitate amide bond formation, EIA incorporates itself into the molecule, introducing a "masked" glycine unit via a stable urea linkage.

Critical Distinction: Researchers often confuse this compound (N=C=O) with ethyl isocyanoacetate (N≡C). This guide focuses exclusively on the isocyanato derivative, which is an electrophile used for urea formation, not the isocyanide used in multicomponent Ugi/Passerini reactions.

Core Applications
  • N-Terminal Modification: Irreversible capping of amines to form stable urea-linked esters.

  • Linker Installation: Introduction of a minimal spacer (Glycine-Urea motif) for PROTACs or bioconjugates.

  • Peptidomimetic Cyclization: Precursor for hydantoin (imidazolidine-2,4-dione) synthesis, a scaffold found in anticonvulsants and antimicrobial peptides.

Chemical Basis & Mechanism[2][3]

The utility of EIA relies on the high electrophilicity of the isocyanate carbon. Upon nucleophilic attack by a primary or secondary amine (e.g., a peptide N-terminus), it forms a urea bond. The retained ethyl ester provides a handle for subsequent hydrolysis or hydrazine displacement.

Reaction Pathway Diagram

ReactionPathwayEIAThis compound(Electrophile)IntermediateUrea-Ester Intermediate(Linear)EIA->IntermediatePeptidePeptide-NH2(Nucleophile)Peptide->Intermediate+ EIA(Fast, Exothermic)HydantoinHydantoin Derivative(Cyclized)Intermediate->HydantoinBase/Heat(Cyclization)AcidUrea-Carboxylic Acid(Linear Linker)Intermediate->AcidLiOH/H2O(Hydrolysis)

Experimental Protocols

Protocol A: N-Terminal Capping (Urea Linker Installation)

Objective: To install a linear ethyl acetate motif onto a peptide N-terminus via a urea bond. Context: This reaction is extremely fast and atom-economical (no leaving group).

Reagents:

  • Peptide substrate (Free amine, TFA salt removed or neutralized).

  • This compound (1.1 – 1.2 equivalents).

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide).

  • Base: DIPEA (Diisopropylethylamine) – Only required if peptide is a salt.

Step-by-Step Methodology:

  • Preparation: Dissolve the peptide (1.0 mmol) in anhydrous DCM (5-10 mL).

    • Note: If the peptide is a TFA salt, add DIPEA (1.1 mmol) and stir for 5 minutes to liberate the free amine.

  • Addition: Cool the solution to 0°C (ice bath). Add this compound (1.1 mmol) dropwise.

    • Why? Isocyanates are moisture-sensitive.[1] Cooling controls the exotherm and prevents side reactions with trace water.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30–60 minutes.

    • Monitoring: Monitor by TLC or LC-MS. Look for the mass shift of +129.1 Da (Molecular weight of the EIA fragment).

  • Workup (Solution Phase):

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve in EtOAc and wash with 5% KHSO₄ (to remove base), NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Workup (Solid Phase):

    • Drain the resin.[4] Wash with DMF (3x) and DCM (3x).

    • Perform a Kaiser test (Ninhydrin). The result should be negative (no free amine), confirming complete capping.

Protocol B: Synthesis of Hydantoin Peptidomimetics

Objective: To cyclize the linear urea intermediate into a hydantoin ring (heterocycle formation). Context: This is a variation of the Urech hydantoin synthesis.

Step-by-Step Methodology:

  • Precursor Synthesis: Follow Protocol A to generate the linear urea-ester intermediate. Isolate the crude material; purification is usually unnecessary at this stage.

  • Cyclization:

    • Dissolve the urea-ester intermediate in Ethanol (EtOH) .

    • Add 6M HCl (approx. 1:1 volume ratio with EtOH) or reflux in glacial acetic acid .

    • Alternative (Base-mediated): Treat with catalytic sodium ethoxide (NaOEt) in dry ethanol.

  • Reflux: Heat the mixture to reflux (80–100°C) for 2–6 hours.

    • Mechanism:[5][6][7][8][9] The nitrogen of the urea attacks the ester carbonyl, releasing ethanol and closing the ring.

  • Isolation:

    • Cool to RT. The hydantoin product often precipitates.

    • If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityNotes
DCM ExcellentPreferred for solution phase. Easy removal.
DMF GoodPreferred for solid-phase synthesis (SPPS).
Water/Alcohols Avoid Reacts with isocyanate to form carbamates or symmetrical ureas.
DMSO FairUse only if peptide solubility is an issue; difficult to remove.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Moisture contaminationUse anhydrous solvents and flame-dried glassware. Isocyanates hydrolyze to amines, which then react with remaining isocyanate to form urea dimers.
Incomplete Reaction Steric hindranceIf the N-terminal amine is hindered (e.g., N-methylated), increase temperature to 40°C and reaction time to 4 hours.
Gelation PolymerizationAvoid high concentrations (>0.5 M). Isocyanates can trimerize (isocyanurates) if stored improperly or heated excessively without a nucleophile.

Safety & Handling (Material Safety)

  • Lachrymator: EIA is a potent lachrymator (tear-inducing). Always handle in a functioning fume hood.

  • Respiratory Sensitizer: Like all isocyanates, it can cause sensitization. Avoid inhalation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will turn the liquid into a white solid (urea dimer), rendering it useless.

References

  • Organic Syntheses Procedure

    • Title: A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
    • Source: Organic Syntheses, Coll. Vol. 10, p.435 (2004).
    • URL:[Link]

    • Relevance: Defines the fundamental synthesis and reactivity of the reagent.
  • Hydantoin Synthesis Review

    • Title: Recent advances in the synthesis of hydantoins: The st
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Provides context for the cycliz
  • Isocyanate Reactivity Guide

    • Title: Isocyanates: Reactivity and Handling.[10]

    • Source: MilliporeSigma (Merck) Technical Library.
    • Relevance: Supports the safety and solvent compatibility d

Temperature Optimization for Ethyl Isocyanatoacetate Reactions: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl isocyanatoacetate is a versatile bifunctional reagent that has found extensive application in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds and peptidomimetics relevant to drug discovery. Its dual reactivity, stemming from the electrophilic isocyanate group and the ester functionality, allows for its participation in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.

The successful outcome of reactions involving this compound is critically dependent on a parameter that is often given only cursory attention: temperature . The control of reaction temperature is not merely a matter of accelerating or decelerating a transformation; it is a powerful tool for directing the reaction pathway, minimizing side reactions, and in stereoselective synthesis, controlling the diastereomeric or enantiomeric outcome. This guide provides a comprehensive overview of the principles and practical protocols for the effective temperature optimization of reactions involving this compound, aimed at researchers, scientists, and drug development professionals.

The Interplay of Temperature with Reaction Kinetics and Thermodynamics

A fundamental understanding of the theoretical principles governing the influence of temperature on reaction rates and equilibria is paramount for rational reaction optimization.

The Arrhenius Equation: Quantifying the Temperature-Rate Relationship

The Arrhenius equation provides a quantitative relationship between the rate constant (k) of a reaction and the temperature (T):

k = A e(-Ea/RT)

Where:

  • A is the pre-exponential factor, related to the frequency of correctly oriented collisions between reactant molecules.

  • Ea is the activation energy, the minimum energy required for a reaction to occur.

  • R is the ideal gas constant.

An increase in temperature leads to an exponential increase in the reaction rate constant, primarily because a larger fraction of molecules possesses sufficient kinetic energy to overcome the activation energy barrier.

Transition State Theory: A Deeper Look at the Energy Barrier

The Eyring equation, derived from transition state theory, provides a more detailed thermodynamic perspective on the rate constant:

k = (κkBT/h) e(-ΔG‡/RT)

Where:

  • κ is the transmission coefficient (usually assumed to be 1).

  • kB is the Boltzmann constant.

  • h is the Planck constant.

  • ΔG‡ is the Gibbs free energy of activation, which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions: ΔG‡ = ΔH‡ - TΔS‡.

This relationship highlights that the effect of temperature on the reaction rate is mediated by both the enthalpy and entropy of activation.

Reaction Thermodynamics: The Overall Energy Landscape

While kinetics describes the speed of a reaction, thermodynamics, governed by the Gibbs free energy change of the reaction (ΔG), determines the position of the equilibrium between reactants and products.

ΔG = ΔH - TΔS

Where:

  • ΔH is the enthalpy of reaction (heat absorbed or released).

  • ΔS is the entropy of reaction (change in disorder).

Temperature can influence the spontaneity of a reaction (the sign of ΔG), particularly for reactions with a significant entropic component.

A Case Study with an Analogous System: Saponification of Ethyl Acetate
Temperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹)
250.11243.0941.71-105
300.16043.0941.71-105
350.21543.0941.71-105
400.29043.0941.71-105
450.38043.0941.71-105
500.50043.0941.71-105

Data compiled and averaged from multiple sources for illustrative purposes.[1][2][3][4]

The negative entropy of activation is consistent with a mechanism that proceeds through a more ordered transition state compared to the reactants, a common feature in bimolecular addition reactions.

Temperature as a Tool for Reaction Selectivity

In many synthetic applications, achieving high selectivity is more critical than simply maximizing the reaction rate. Temperature is a key parameter for controlling chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity: Directing the Reaction to the Desired Pathway

When a substrate has multiple reactive sites or when a mixture of reagents can undergo different reactions, temperature can be used to favor one pathway over another. This is often the case when the activation energies of the competing reactions are different. A lower temperature will favor the reaction with the lower activation energy, while a higher temperature will favor the reaction with the higher activation energy, assuming the pre-exponential factors are similar.

Regioselectivity in Cycloaddition Reactions

This compound can participate in various cycloaddition reactions. The regiochemical outcome of these reactions can sometimes be influenced by temperature. Lower temperatures often favor the kinetically controlled product, which is formed through the lowest energy transition state, while higher temperatures can allow for the formation of the thermodynamically more stable product, which may require overcoming a higher activation barrier.

The Nuanced Role of Temperature in Stereoselectivity

The effect of temperature on the stereochemical outcome of a reaction is a critical consideration in asymmetric synthesis.

  • Diastereoselectivity: For reactions that generate a new stereocenter in a molecule that already contains one, the diastereomeric ratio (d.r.) can be temperature-dependent. In some cases, lower temperatures lead to higher diastereoselectivity due to the increased energetic differentiation between the diastereomeric transition states. However, this is not a universal rule. For example, in certain Ugi reactions, elevated temperatures have been shown to improve diastereoselectivity, possibly by favoring a specific reactive conformation or mechanism.[2] In one study on a tandem Doebner/Ugi reaction, the diastereoselectivity was controlled by adjusting the temperature between 25 °C and 45 °C.[5]

  • Enantioselectivity: In enantioselective catalysis, the enantiomeric excess (e.e.) is often highly dependent on temperature. Lowering the reaction temperature generally leads to higher enantioselectivity, as it amplifies the small energy difference between the enantiomeric transition states.

It is important to note that in some multicomponent reactions, such as certain Passerini and Ugi reactions, the stereoselectivity can be surprisingly insensitive to temperature changes.[1] This suggests that the energy differences between the competing stereochemical pathways are not significant enough to be influenced by temperature variations within a practical range.

Navigating Side Reactions and Thermal Instability

A primary goal of temperature optimization is to minimize the formation of unwanted byproducts. This compound, being a reactive molecule, is susceptible to several side reactions and decomposition pathways, many of which are temperature-dependent.

Self-Polymerization and Oligomerization

Isocyanates are known to undergo self-polymerization, particularly at elevated temperatures or in the presence of certain catalysts. For this compound, this can lead to the formation of trimers (isocyanurates) or higher oligomers, which can complicate purification and reduce the yield of the desired product.

Reactions with Solvents and Impurities

Protic solvents such as alcohols and water will react with the isocyanate group to form carbamates and ureas, respectively. While these are often the desired reactions, the presence of trace amounts of water or other nucleophilic impurities in a reaction where the isocyanate is intended to react with a different nucleophile can lead to byproduct formation. These reactions are generally accelerated at higher temperatures.

Thermal Decomposition Pathways

When stored at room temperature, neat this compound has been observed to decompose with a half-life of approximately 12 hours.[6] Storage at low temperatures (-10 °C) significantly suppresses this decomposition.[6] At elevated temperatures, isocyanates can undergo decomposition, potentially generating toxic and flammable vapors.[7] The thermal decomposition of related esters, such as ethyl cyanoformate, has been shown to proceed via elimination and internal substitution pathways at temperatures above 300 °C.[8] For this compound, potential thermal degradation pathways could involve decarboxylation, elimination of ethylene, or other complex radical processes.

G cluster_main Potential Side Reactions of this compound cluster_side Side Reactions (Temperature Dependent) EIA This compound Product Desired Product EIA->Product Desired Reaction Polymer Self-Polymerization/ Oligomerization EIA->Polymer High Temp. Solvent_Product Reaction with Solvent/Impurities EIA->Solvent_Product High Temp. Decomposition Thermal Decomposition EIA->Decomposition Very High Temp. Nucleophile Desired Nucleophile

Figure 1. Competing reaction pathways for this compound.

A Practical Framework for Temperature Optimization

A systematic approach to temperature optimization is essential for developing robust and reproducible synthetic procedures.

General Workflow for Temperature Screening

The following workflow provides a structured approach to identifying the optimal temperature for a given reaction of this compound.

G A 1. Initial Temperature Selection (Based on literature for similar reactions) B 2. Small-Scale Parallel Screening (e.g., -20°C, 0°C, RT, 50°C, 80°C) A->B C 3. Reaction Monitoring (TLC, LC-MS, NMR) B->C D 4. Analysis of Results (Conversion, Yield, Purity) C->D E 5. Focused Optimization (Narrow temperature range around the best initial hit) D->E F 6. Final Validation (Scale-up of optimized conditions) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl Isocyanatoacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Agent: Senior Application Scientist | Status: Active

Welcome to the Technical Support Hub

Subject: Troubleshooting Byproducts & Impurities in Ethyl Isocyanatoacetate (EIA) Production Reference Molecule: Ethyl 2-isocyanatoacetate (CAS: 2999-46-4) Target Audience: Synthetic Chemists, Process Engineers

You have reached the Tier-3 Technical Support guide for the synthesis of This compound . This guide addresses the specific failure modes encountered during the phosgenation of glycine ethyl ester hydrochloride—the most robust synthetic route. We prioritize the Triphosgene (BTC) method due to its prevalence in modern laboratory settings over gaseous phosgene, though the mechanistic principles apply to both.

Module 1: The "White Precipitate" Error (Urea Formation)

User Complaint:

"I added triphosgene to my glycine ethyl ester hydrochloride suspension, but instead of a clear oil, I have a massive amount of white solid that won't dissolve, even on reflux. My yield is <20%."

Root Cause Analysis: This is the classic "Competitive Amine Attack." The synthesis relies on a delicate balance. You are trying to convert the amine salt to an isocyanate. However, as soon as free isocyanate forms, it becomes a target for any unreacted free amine remaining in the solution.

  • The Reaction:

    
     (Symmetric Urea).
    
  • The Culprit: The reaction medium became too basic or the phosgene addition was too slow relative to the amine liberation.

Troubleshooting Protocol:

ParameterSpecificationWhy? (The Science)
Stoichiometry Use 0.4 eq Triphosgene (1.2 eq phosgene equivalent) per 1.0 eq Amine HCl.Excess phosgene ensures the amine reacts with

faster than it reacts with the product isocyanate.
Temperature Reflux (approx. 80-110°C) depending on solvent (Toluene/Dioxane).High temperature is required to dissociate the Amine-HCl salt into free amine + HCl, allowing the reaction to proceed.
Addition Rate Slow, continuous addition of Triphosgene solution.Prevents a high concentration of free amine from accumulating before phosgene is available.
Solvent Dioxane or Toluene .Dioxane often solubilizes the intermediate carbamoyl chloride better, preventing encapsulation of unreacted starting material.

Visualizing the Failure Mode:

G Start Glycine Ethyl Ester HCl FreeAmine Free Amine (In situ) Start->FreeAmine Heat/-HCl Target This compound (Target) FreeAmine->Target + Phosgene (Fast) Phosgene Triphosgene (BTC) Urea Diethyl 2,2'-ureylenediacetate (White Solid Byproduct) Target->Urea + Free Amine (Competitive Side Rxn)

Figure 1: The competitive pathway. If Phosgene is depleted or mixing is poor, the "Free Amine" attacks the "Target" to form the irreversible Urea solid.

Module 2: The "Darkening/Red" Distillate (Polymerization)[1]

User Complaint:

"My crude product looked okay, but during vacuum distillation, it turned yellow, then deep red/brown. The viscosity increased, and the boiling point drifted."

Root Cause Analysis: Isocyanates are thermodynamically unstable toward dimerization (uretdiones) and trimerization (isocyanurates). This process is autocatalytic in the presence of:

  • Residual HCl: Acts as a catalyst for degradation.

  • Heat: Prolonged exposure to temperatures >100°C.

  • Moisture: Hydrolyzes isocyanate back to amine, which then triggers the urea cycle (Module 1).

Corrective Action Plan:

  • Degassing is Critical: Before distillation, you must remove residual HCl.

    • Step: Sparge the crude reaction mixture with dry

      
       or Argon for 30-60 minutes at room temperature.
      
    • Verification: Check the off-gas with damp pH paper. It must be neutral.

  • Vacuum Control:

    • Do NOT distill at atmospheric pressure.

    • Target BP: 67–68 °C at 11 mmHg .

    • If your oil bath exceeds 110°C, you are cooking the product into a polymer.

  • Stabilization (Optional but Recommended):

    • For long-term storage, trace amounts of acid chlorides (e.g., benzoyl chloride) can inhibit polymerization, though this is less common for this specific short-chain ester.

Module 3: Identification & Analytical Markers

User Complaint:

"I have a peak in my NMR, but I'm not sure if it's product or impurity. How do I validate?"

Data Verification Table:

ComponentIR Signal (Dominant)1H NMR (CDCl3) Key ShiftPhysical State
This compound (Product) ~2255 cm⁻¹ (Strong, broad N=C=O)

3.94 (s, 2H,

), 4.29 (q, 2H)
Clear/Pale Yellow Liquid
Symmetric Urea (Byproduct) ~1650 cm⁻¹ (C=O Urea)

3.8–4.0 (m, often broad/shifted)
White Solid (Insoluble)
Glycine Ethyl Ester HCl (Start) ~3000 cm⁻¹ (Broad NH3+)

3.85 (br s), 1.29 (t)
White Solid
Isocyanurate (Trimer) ~1690–1710 cm⁻¹ (Trimer Ring)Complex/Broad multipletsViscous Oil / Solid

Note on NMR: The methylene protons (


) in the isocyanate are distinct singlets. If you see splitting or broadening here, you likely have oligomers.
Module 4: Safety & Handling (The "Must Read")

Hazard Alert:

  • Triphosgene is Phosgene: Upon heating or nucleophilic attack, 1 mole of Triphosgene releases 3 moles of Phosgene gas.

  • Sensitization: this compound is a potent sensitizer (lachrymator). It causes respiratory distress similar to mustard agents.

  • Decontamination: Keep a beaker of 10% aqueous ammonia or saturated sodium bicarbonate in the hood. All glassware must be soaked in this base solution to quench residual isocyanates before removal from the hood.

Summary of Recommended Workflow

Workflow Step1 Step 1: Suspension Glycine Ethyl Ester HCl + Toluene/Dioxane Step2 Step 2: Addition Add Triphosgene (0.4 eq) slowly at Reflux Step1->Step2 Check1 Check: Is solution clear? Step2->Check1 Step3 Step 3: Degassing Purge N2 to remove HCl gas Check1->Step3 Yes Fail Failure: Urea Precipitate (Restart with slower addition) Check1->Fail No (White Solid) Step4 Step 4: Distillation Vacuum (11 mmHg), Bath < 100°C Step3->Step4 Success Product: Clear Oil Store at 4°C under Argon Step4->Success

Figure 2: Optimized workflow for minimizing byproducts.

References
  • Organic Syntheses Procedure (Phosgenation Route)

    • Siefken, W. "Mono- and Polyisocyanates." Justus Liebigs Annalen der Chemie, 562, 75 (1949).
    • Note: While specific Org.[1][2] Synth. entries exist for isocyanoacetates (isonitriles), the isocyanate synthesis is classically grounded in the Siefken protocols and modern Triphosgene adaptations.

  • Triphosgene Adaptation

    • Eckert, H., & Foster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895 (1987).

  • Physical Property Verification

    • Sigma-Aldrich Product Sheet: this compound. (Confirming BP: 67-68°C/11mmHg).

  • Spectroscopic Data

    • Nowick, J. S., et al. "Synthesis of Peptide Isocyanates." Journal of Organic Chemistry, 57(26), 7364–7366 (1992). (Provides NMR/IR characterization for amino acid derived isocyanates).

For further assistance, please submit a log of your reaction temperature profile and solvent grade to Tier-2 Support.

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Introduction: The "Hidden" Hazards of Bifunctionality

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling of Ethyl Isocyanatoacetate

Welcome to the Technical Support Center. You are likely here because you are utilizing This compound (CAS: 2949-22-6) as a bifunctional building block—leveraging the electrophilic isocyanate for urea/carbamate formation or the ester for cyclization.

Critical Distinction Alert: Before proceeding, verify your bottle. Do NOT confuse this with Ethyl Isocyanoacetate (CAS: 2999-46-4).

  • This compound (

    
    ):  Respiratory sensitizer, moisture-sensitive, hydrolyzes to release 
    
    
    
    .
  • Ethyl Isocyanoacetate (

    
    ):  Foul-smelling isocyanide, distinct toxicity profile.
    
  • Why this matters: The quenching protocols differ.[1][2] This guide covers the Isocyanato derivative.[1][3][4][5]

Module 1: Critical Safety & PPE (The "Barrier" Protocol)

User Question: “I’m just weighing out 500 mg. Do I really need a full respirator and double gloves? It’s not a volatile gas.”[6][7]

Technical Response: Yes. While this compound is a liquid (BP ~68°C at 11 mmHg), its vapor pressure is sufficient at room temperature to cause sensitization. Isocyanates have a "threshold" effect; once you are sensitized, even trace amounts can trigger life-threatening asthma-like attacks.

The "Zero-Exposure" Standard:

ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Mandatory) Primary containment. The vapor density is >1 (heavier than air), so it settles. Do not rely on benchtop handling.
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile or Laminate (Silver Shield). Isocyanates can permeate thin latex/nitrile rapidly.
Eye Protection Chemical Goggles Safety glasses are insufficient. Vapors are severe lacrimal irritants; liquid contact can cause permanent corneal opacity.

Workflow Diagram: The "Clean-In, Clean-Out" Logic

PPE_Workflow Start Start Task Check_Vent Verify Hood Flow (>100 fpm) Start->Check_Vent Glove_Up Double Glove: Inspect for pinholes Check_Vent->Glove_Up Handling Handle Reagent (Keep below eye level) Glove_Up->Handling Decon_Gloves Wipe Outer Gloves with Isopropanol Handling->Decon_Gloves Doffing Remove Outer Gloves Inside Hood Decon_Gloves->Doffing

Figure 1: Safe entry and exit workflow to prevent tracking isocyanate residues outside the fume hood.

Module 2: Storage & Stability (The "Dry" Protocol)

User Question: “I opened a new bottle last week, and now there’s a white crust on the cap and the liquid is cloudy. Is it safe to use?”

Technical Response: The white crust is likely a polyurea derivative. This indicates moisture contamination.[8]

  • Status: The liquid supernatant may still be usable if filtered, but the titer (purity) has dropped.

  • The Danger: The reaction with water releases

    
     gas. If you screw the cap on tight after moisture enters, the bottle becomes a pressure vessel.
    

The Hydrolysis Cascade:

  • Ingress: Atmospheric moisture enters the bottle.

  • Hydrolysis:

    
    
    
    • Result: Pressure buildup.

  • Oligomerization: The newly formed amine (

    
    ) reacts with remaining isocyanate (
    
    
    
    ) to form a urea precipitate (
    
    
    ).
    • Result: White solid (crust).

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Strictly under Argon or Nitrogen. Flush the headspace for 30 seconds before re-sealing.

  • Seal: Wrap the cap in Parafilm to retard moisture ingress.

Module 3: Reaction Setup & Quenching (The "Control" Protocol)

User Question: “How do I clean my glassware? I don't want to put active isocyanate into the aqueous waste stream.”

Technical Response: Never wash isocyanate-contaminated glassware directly with water. This creates insoluble polyureas that are impossible to scrub off and releases


 in your waste jug (explosion hazard). You must chemically "kill" the isocyanate first.

The Universal Quench Recipe (Decontamination Solution): Prepare this solution before starting your experiment.

Ingredient% (v/v)Function
Water 90%Hydrolysis reagent.
Conc. Ammonia 8%Catalyst and nucleophile (forms urea rapidly).
Liquid Detergent 2%Surfactant to solubilize the oily isocyanate.

Alternative (if Ammonia is unavailable): 5-10% Sodium Carbonate (aqueous) with detergent.[8]

Step-by-Step Quenching Protocol:

  • Reaction Pot: Once the reaction is complete, add the Quench Solution slowly (exothermic). Stir for 30 minutes.

  • Glassware: Rinse dirty flasks with the Quench Solution. Let them sit soaking for 24 hours in the hood.

  • Disposal: After 24 hours, the solution contains harmless ureas/amines. Check pH (should be basic) and dispose of as basic aqueous waste. Do not seal waste containers tightly (allow residual

    
     to vent).
    

Module 4: Emergency Response (Spills & Exposure)

User Question: “I knocked over a 25mL vial in the hood. It splashed onto the sash and the floor. What do I do?”

Technical Response: Do NOT wipe it up immediately with paper towels. Isocyanates are difficult to absorb and wiping spreads the surface area, increasing vapor generation.

Spill Response Logic:

  • Evacuate & Isolate: Alert others. If the spill is outside the hood, evacuate the lab for 15 minutes to allow vapors to settle/exhaust.

  • PPE Upgrade: Put on a fresh pair of outer gloves. If outside the hood, use a respirator (organic vapor cartridge) if trained.

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • The "Wet" Decon:

    • Cover the spill area with the Quench Solution (from Module 3) or solid decontamination powder (mixture of sand + sodium carbonate).

    • WAIT: Let it sit for 15–30 minutes. You must allow the chemical reaction (neutralization) to occur.

  • Cleanup: Shovel the absorbent into a waste bag. Do not seal the bag. Leave it open in a fume hood for 48 hours to vent

    
    .
    

Visualizing the Spill Logic:

Spill_Response Alert SPILL DETECTED Evacuate Area Assess Assess Location Alert->Assess In_Hood Inside Fume Hood Assess->In_Hood On_Floor On Floor/Bench Assess->On_Floor PPE Don PPE (Respirator if outside hood) In_Hood->PPE On_Floor->PPE Cover Cover with Absorbent (Vermiculite/Sand) PPE->Cover Neutralize Apply Decon Solution Wait 30 mins Cover->Neutralize Collect Collect Waste DO NOT SEAL CONTAINER Neutralize->Collect

Figure 2: Decision matrix for responding to isocyanate spills.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved October 26, 2023, from [Link]

  • University of California, San Diego (UCSD). (n.d.). Isocyanates: Safety and Handling. UCSD Environment, Health & Safety. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for working with ethyl isocyanatoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols

Ticket ID: EIA-SAFETY-001 Status: Open Assigned Specialist: Senior Application Scientist (EHS Division)

Support Center Overview

Welcome to the Technical Support Center. You are likely here because you are planning a synthesis involving Ethyl Isocyanatoacetate (CAS: 2949-22-6) , or you have encountered a safety anomaly during its use.

Critical Warning: this compound is not just a lachrymator; it is a respiratory sensitizer .[1] Unlike standard solvents where "dizziness" is the warning sign, isocyanates can permanently alter your immune system. A single high-exposure event or repeated low-level exposures can lead to life-threatening asthma-like reactions upon future contact.[1]

This guide is structured as a Tiered Support System to address your immediate needs.

Tier 1: Proactive Setup (Selection & Donning)

Status: "I am preparing to use this chemical."[1]

Q: Which glove material actually resists this compound? Standard nitrile feels too thin.[1]

A: You are correct to doubt standard exam-grade nitrile.[1] While nitrile provides decent splash protection, isocyanates can permeate it relatively quickly without visible degradation.[1]

The Science of Permeation: Isocyanates are small, electrophilic molecules. They do not just "eat" through the glove (degradation); they wiggle between the polymer chains (permeation).[2] Once they reach your skin, they bind to skin proteins (haptenization), triggering an immune response.

Recommended Protocol: Use the Double-Gloving Method with specific material layering.[1]

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity)4-5 milLast line of defense; keeps hands dry; allows dexterity.[1]
Outer Laminate (Silver Shield/4H) or Butyl Rubber >15 milPrimary Barrier. Laminates offer >480 min breakthrough time.[1]
Alt. Outer Heavy Duty Nitrile (Extended Cuff)>8 milAcceptable only for low-volume (<5mL) transfers where immersion is impossible.[1]

Visual Decision Logic (PPE Selection):

PPE_Selection Start Start: Risk Assessment Vol Volume > 10mL or Heating? Start->Vol Std Standard PPE: Lab Coat + Goggles + Double Nitrile Vol->Std No High High Hazard PPE: Tychem Apron + Face Shield + Laminate Gloves Vol->High Yes Hood Fume Hood Functional? Resp RESPIRATOR REQUIRED (Supplied Air or P100/OV with ESLI) Hood->Resp No (or Maintenance) Proceed with Engineering Controls Proceed with Engineering Controls Hood->Proceed with Engineering Controls Yes Std->Hood High->Hood

Caption: Decision matrix for escalating PPE based on volume and engineering control availability.

Tier 2: Active Handling (Operational Safety)

Status: "I am currently working with the chemical."

Q: I can't smell anything, but my eyes are watering slightly. Is my hood failing?

A: STOP IMMEDIATELY. Do not rely on odor.[1][3]

The "Poor Warning Property" Trap: this compound has a sharp odor, but the Odor Threshold is often higher than the Permissible Exposure Limit (PEL) . If you can smell it, you are likely already overexposed.[1]

  • Lachrymation (Tearing): This is a biological warning system.[1] If your eyes are watering, the vapor concentration is high enough to irritate mucous membranes.

Troubleshooting Steps:

  • Sash Check: Is the fume hood sash above the indicated safety line? Lower it immediately.

  • Cross-Drafts: Is there a localized AC vent or a person walking by fast? This creates turbulence that pulls vapors out of the hood.[1]

  • Action: Cap the reaction vessel, close the sash fully, and step away for 5 minutes. If tearing persists upon return, evacuate the lab and call EHS.

Q: My goggles are fogging up. Can I switch to safety glasses?

A: No. Isocyanates are severe eye irritants (Category 2A/1).[1] Liquid splash can cause permanent corneal opacity.[1]

  • Solution: Use "Anti-Fog" coated chemical splash goggles (indirect venting).[1]

  • Hack: If you don't have anti-fog goggles, a full-face respirator offers the best eye protection + fog reduction, though it requires fit-testing.

Tier 3: Reactive Response (Emergency & Waste)

Status: "Something went wrong."

Q: I spilled about 2 mL on my lab coat sleeve. It didn't soak through. Can I just wash it?

A: No. Treat the lab coat as hazardous waste.

The Mechanism: Isocyanates react with the free hydroxyls (-OH) in cotton and the amine groups (-NH2) in wool/synthetic blends. The chemical is now chemically bonded to the fabric or trapped in the fibers.[1] Washing it may liberate hydrolysis products or contaminate the laundry water.[1]

Doffing Protocol (The Critical Moment): Most exposures happen during removal.[1]

  • Gloves First: Remove outer gloves.[1]

  • Coat Removal: Unbutton/unsnap.[1] Peel the coat back from the shoulders, turning it inside out as you remove your arms. This traps the contamination inside the bundle.[1]

  • Disposal: Place in a sealed hazardous waste bag.

Q: The waste bottle containing the reaction mixture is bulging/pressurized. What is happening?

A: You likely added an aqueous quench or placed it in a waste container with moisture.[1]

The Chemistry of the Bulge: Isocyanates react with water to form carbamic acid, which spontaneously decarboxylates to form an amine and Carbon Dioxide (CO2) gas.



Immediate Action:

  • Do NOT open it if it is under extreme tension (risk of aerosol explosion).[1]

  • Ventilate: Place the bottle behind a blast shield in the hood.

  • Notify: Contact EHS for a specialized pressure-relief opening.[1]

  • Future Prevention: Never cap isocyanate waste tightly immediately after quenching.[1] Leave the cap loose (vented) for 24-48 hours in the back of the hood.

Decontamination Workflow:

Decon_Logic Spill Spill Occurs Absorb Absorb (Vermiculite/Pad) Spill->Absorb Neutralize Apply Decon Solution (Water/Surfactant/Alcohol) Absorb->Neutralize Wait Wait 30 Mins (Allow CO2 Off-gassing) Neutralize->Wait CO2 Release Clean Double Bag Waste Wait->Clean

Caption: Step-by-step logic for neutralizing isocyanate spills safely.

Frequently Asked Questions (FAQs)

Q: Can I use a standard N95 mask for weighing the solid/liquid? A: Absolutely not. N95s only filter particulates.[1] this compound releases vapors . You need an elastomeric half-mask with Organic Vapor (OV) cartridges plus a P100 pre-filter if aerosols are generated.[1] However, weighing should always be done inside a fume hood, negating the need for a mask if done correctly.

Q: What is the specific decontamination solution recipe? A: A standard field-proven mixture is:

  • 90% Water

  • 8% Concentrated Ammonia (or Sodium Carbonate for a less odorous option)

  • 2% Liquid Detergent

  • Note: The ammonia/base catalyzes the hydrolysis, breaking the isocyanate down rapidly.

Q: I have asthma. Can I work with this? A: You should consult Occupational Health before entering the lab. Individuals with pre-existing respiratory conditions are at significantly higher risk for severe sensitization reactions.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Isocyanates. Centers for Disease Control and Prevention.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][4] Isocyanates - Standards. United States Department of Labor.[1][5] [Link]1]

  • PubChem. (n.d.).[1] this compound (Compound).[1][4] National Library of Medicine.[1] [Link]1]

Sources

Technical Support Center: Ethyl Isocyanatoacetate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Degradation of Ethyl Isocyanatoacetate CAS: 2949-22-6 | Formula:


Support Tier:  Advanced Research Applications
Introduction: The Stability Paradox

This compound is a bifunctional electrophile containing both an isocyanate (


) and an ester group. While valuable for synthesizing peptidomimetics and heterocycles, it is notoriously unstable. Users often report the material turning into a white solid or a viscous gel upon storage.

The Reality: "Polymerization" in this context is often a misnomer. The solid precipitate is usually a polyurea derivative caused by moisture ingress, not a true homopolymer chain. True homopolymerization (trimerization to isocyanurates) occurs under basic conditions or high heat.

This guide provides the protocols necessary to maintain the integrity of your reagent.

Module 1: The Chemistry of Degradation (Visualized)

To prevent degradation, you must understand the enemy. The two primary failure modes are Hydrolysis (Moisture) and Dimerization/Trimerization (Thermal/Catalytic).

Figure 1: Degradation Pathways of this compound

degradation_pathways cluster_hydrolysis Pathway A: Moisture-Induced 'Polymerization' (Most Common) EIA This compound (Liquid Reagent) Carbamic Carbamic Acid (Unstable Intermediate) EIA->Carbamic + Water Trimer Isocyanurate Trimer (Viscous Gel/Solid) EIA->Trimer Cyclotrimerization (Base Cat. or Heat) Water Moisture (H2O) Amine Amine Derivative (Nucleophile) Carbamic->Amine - CO2 (Decarboxylation) Urea Disubstituted Urea (White Precipitate) Amine->Urea + EIA (Rapid Reaction) Heat Heat / Basic Impurities

Caption: Figure 1. Pathway A (Hydrolysis) is the most common cause of "solidification" in the lab. The amine generated by water reacts with the remaining isocyanate to form insoluble ureas.

Module 2: Storage & Environmental Control

The following parameters are non-negotiable for long-term stability (>1 month).

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Low temperature kinetically inhibits dimerization and trimerization.
Atmosphere Dry Nitrogen or Argon Displaces atmospheric moisture. Isocyanates react with water vapor in seconds.
Container Glass with PTFE liner or Schlenk Flask Avoids leaching. Parafilm alone is insufficient for long-term storage; use electrical tape over the cap or a secondary desiccator.
Stabilizer None usually required (if pure)Note: Some bulk industrial isocyanates use 0.01% Benzoyl Chloride to neutralize basic impurities, but for lab-scale this compound, cold/inert storage is standard.
Module 3: Handling Protocols (The "No-Touch" Technique)

Direct pouring is the leading cause of reagent failure. Moisture from the air enters the bottle as liquid leaves.

Protocol: Anhydrous Transfer

Equipment: Schlenk line, Nitrogen balloon, dry syringe/needle.

  • Equilibrate: Remove the bottle from the fridge and allow it to warm to room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric moisture directly into the reagent.

  • Purge: Insert a needle connected to an inert gas line (low pressure) into the septum (if available) or flush the headspace immediately upon opening.

  • Withdraw: Use a dry, nitrogen-flushed syringe to withdraw the required volume.

  • Backfill: If not using a continuous line, immediately backfill the bottle with dry nitrogen before resealing.

  • Seal: Wrap the cap junction with electrical tape or Parafilm M immediately.

Module 4: Troubleshooting & FAQs

Q1: My this compound has a white solid at the bottom. Is it ruined?

  • Diagnosis: This is likely dialkyl urea , formed by moisture contamination (See Figure 1, Pathway A).

  • Solution:

    • If <5% solid: You can filter the supernatant under an inert atmosphere using a syringe filter (PTFE membrane). The liquid is likely still usable, though the titer (concentration) will be slightly lower.

    • If >10% solid or "chunky": Discard.[1] The formation of amine impurities will interfere with sensitive nucleophilic additions.

Q2: The liquid has turned viscous and yellow, but no white solid is visible.

  • Diagnosis: This indicates thermal oligomerization (trimerization) or oxidation.

  • Cause: Storage at room temperature or exposure to light/heat.

  • Solution: Irreversible. Distillation (BP 67-68°C @ 11 mmHg) may recover monomeric material, but it is hazardous due to potential rapid decomposition of the residue. Recommendation: Discard.

Q3: Can I use a rotary evaporator to remove excess this compound?

  • Answer: Yes, but with extreme caution.

  • Risk: Isocyanates are volatile and toxic (Lachrymator).

  • Protocol: Use a trap cooled with dry ice/acetone between the rotavap and the pump. Do not heat the water bath above 40°C. Treat the distillate with methanol to quench it before disposal.

Q4: How do I safely quench/dispose of old material?

  • Protocol: Do not pour down the drain.

    • Dilute the isocyanate in a non-reactive solvent (e.g., toluene or dichloromethane).

    • Slowly add an excess of Methanol or Ethanol . This converts the isocyanate into a stable urethane (carbamate).

    • Allow to stand for 1 hour.

    • Dispose of the resulting carbamate solution as organic waste.

Module 5: Emergency Decision Tree

Use this workflow to determine if your reagent is fit for experiment.

decision_tree Start Inspect Reagent Visual Visual Check Start->Visual Clear Clear / Colorless Visual->Clear Turbid Cloudy / White Precipitate Visual->Turbid Yellow Yellow / Viscous Visual->Yellow Action1 Proceed with Exp (Maintain Inert Gas) Clear->Action1 Filter Can it be filtered? Turbid->Filter NoFilter Discard (Quench) Yellow->NoFilter YesFilter Filter (0.45µm PTFE) Re-titrate if critical Filter->YesFilter Minor solids Filter->NoFilter >10% solids

Caption: Figure 2. Decision matrix for evaluating reagent quality prior to synthesis.

References
  • Organic Syntheses. (2004). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, Vol. 81, p. 254. (Note: Discusses stability of related isocyano/isocyanato species). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Ethyl Isocyanatoacetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Catalyst Loading

Ethyl isocyanatoacetate is a valuable and highly reactive building block in pharmaceutical and materials science. Its dual functionality—a reactive isocyanate and an ester group—allows for a diverse range of chemical transformations, including cycloadditions, urethane formation, and aminolysis.[1] However, this reactivity also presents a significant challenge: controlling the reaction to favor the desired product over a multitude of potential side reactions.

The key to unlocking the synthetic potential of this compound lies in the precise optimization of catalyst loading. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive loading can accelerate undesired pathways, leading to complex product mixtures and reduced yields.[2][3] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing catalyst loading for your specific application. It is designed for researchers and drug development professionals to navigate the complexities of these reactions with confidence.

Section 1: Troubleshooting Sluggish or Incomplete Reactions

FAQ 1: My reaction with this compound is extremely slow or has stalled. Should I simply increase the catalyst loading?

Answer: While intuitively it seems that adding more catalyst should increase the reaction rate, this is not always the best or most effective solution. Before increasing the catalyst loading, it's crucial to understand the underlying cause of the low reactivity.

Causality Explained: Increasing catalyst concentration generally provides more active sites for reactants, which can accelerate the reaction.[4][5] However, there is often an optimal catalyst concentration beyond which the rate no longer increases or may even decrease due to factors like catalyst aggregation or inhibition.[4] Furthermore, simply adding more catalyst without addressing other potential issues can be a costly and inefficient approach.

Troubleshooting Workflow:

  • Verify Reagent Quality:

    • This compound: Isocyanates are highly sensitive to moisture.[6][7] Adventitious water can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another molecule of this compound to form a highly insoluble urea byproduct, consuming your starting material.[8] Ensure your this compound is of high purity and has been stored under anhydrous conditions.

    • Solvent: Ensure your solvent is rigorously dried. For sensitive reactions, it's best to use freshly distilled solvent from an appropriate drying agent.[8]

    • Other Reagents: Ensure all other starting materials are pure and free of contaminants that could poison the catalyst.

  • Assess Catalyst Activity:

    • Catalyst Deactivation: Has your catalyst been exposed to air or moisture? Some catalysts, particularly certain metal complexes, can be deactivated by these elements.[9]

    • Run a Control Reaction: If you have a reliable positive control reaction for your catalyst, run it to ensure the catalyst itself is active.

  • Evaluate Reaction Conditions:

    • Temperature: Many reactions require an optimal temperature range. Too low a temperature can result in a slow reaction, while too high a temperature can lead to decomposition or side reactions.

    • Concentration: Ensure your reactant concentrations are appropriate for the reaction.

Decision Workflow for Catalyst Loading Adjustment:

G start Reaction is Sluggish or Stalled check_reagents Verify Purity and Anhydrous Conditions of All Reagents start->check_reagents reagents_ok Reagents are Pure and Dry check_reagents->reagents_ok check_catalyst Confirm Catalyst Activity (e.g., via a positive control) catalyst_ok Catalyst is Active check_catalyst->catalyst_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Dry Reagents and Restart reagents_ok->purify_reagents No increase_temp Incrementally Increase Reaction Temperature catalyst_ok->increase_temp Yes replace_catalyst Use Fresh/New Catalyst catalyst_ok->replace_catalyst No increase_loading Incrementally Increase Catalyst Loading (e.g., in 0.5 mol% steps) increase_temp->increase_loading G prep Prepare Anhydrous Reagents & Catalyst Stock Solutions setup Set Up Parallel Reactions with Varying Catalyst Loadings (0-10 mol%) prep->setup initiate Initiate Reactions with this compound setup->initiate monitor Monitor Reactions (TLC, Timepoints) initiate->monitor quench Quench Aliquots & Add Internal Standard monitor->quench analyze Analyze by GC/LC-MS quench->analyze interpret Plot Yield & Byproducts vs. Catalyst Loading analyze->interpret optimum Identify Optimal Catalyst Loading interpret->optimum

Caption: Protocol for catalyst loading screening.

Section 4: Catalyst Selection and Mechanistic Considerations

FAQ 4: How do I choose the right type of catalyst for my reaction?

Answer: The choice of catalyst depends heavily on the specific transformation you are trying to achieve. This compound can participate in various reactions, and different catalysts will favor different pathways.

Catalyst Classes and Their Applications:

  • Lewis Bases (e.g., DBU, DMAP, tertiary amines): These are commonly used for reactions involving nucleophilic attack on the isocyanate group. [10][11]They typically function by activating a nucleophile (e.g., an alcohol) through deprotonation, making it more reactive towards the electrophilic isocyanate. DBU is a particularly effective and versatile catalyst for a range of transformations. [10]

  • Lewis Acids (e.g., ZnCl₂, Cu(OTf)₂, Sc(OTf)₃): Lewis acids activate the isocyanate group by coordinating to the oxygen or nitrogen atom, making the carbonyl carbon more electrophilic. This is often beneficial for cycloaddition reactions or reactions with less reactive nucleophiles. [12]

  • Organometallic Catalysts (e.g., Tin, Silver, Zirconium complexes): These catalysts can operate through various mechanisms. Dibutyltin dilaurate (DBTDL) is a classic catalyst for urethane formation, though its use is becoming less common due to environmental concerns. [13]Silver catalysts, often in conjunction with chiral ligands, are effective for asymmetric aldol-type reactions of isocyanoacetates. [14]Zirconium complexes have shown promise for selectively catalyzing the isocyanate-hydroxyl reaction in the presence of water. [9] Simplified Mechanistic Pathways:

G cluster_0 Lewis Base Catalysis (e.g., DBU) cluster_1 Lewis Acid Catalysis (e.g., LA) DBU DBU ROH R-OH DBU->ROH deprotonates RO_neg R-O⁻ (activated nucleophile) ROH->RO_neg Isocyanate EtO₂CCH₂-N=C=O RO_neg->Isocyanate attacks Product_Urethane Urethane Product Isocyanate->Product_Urethane Isocyanate_LA Activated Isocyanate Complex Isocyanate->Isocyanate_LA LA Lewis Acid (LA) LA->Isocyanate activates Product Product Isocyanate_LA->Product Nucleophile Nucleophile Nucleophile->Isocyanate_LA attacks

Caption: Contrasting Lewis Base and Lewis Acid activation.

When selecting a catalyst, consult the literature for precedents with similar substrates and transformations. If no direct analogue exists, screening a small panel of catalysts from different classes is a prudent starting point.

References

  • International Research Journal. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • International Research Journal. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • ResearchGate. (2025, August 8). (PDF) Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
  • Reddit. (2021, November 15). Effect of Catalysts on Selectivity.
  • Unknown Source. (2025, August 27).
  • Eindhoven University of Technology Research Portal. (2023, May 19). Catalysts for Isocyanate Cyclotrimerization.
  • Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.
  • ResearchGate. (2025, August 6). Effect of catalysts on the reaction of an aliphatic isocyanate and water.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ACS Publications. (2026, February 7). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands | The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Isocyanate.
  • PCI Magazine. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems.
  • Google Patents. (n.d.). US4026875A - Method for deactivating the catalyst in a polyurethane prepolymer.
  • ResearchGate. (n.d.). (PDF) Catalysts for Isocyanate Cyclotrimerization.
  • Taylor & Francis Online. (n.d.). A review on DBU-mediated organic transformations.
  • ACS Publications. (n.d.). Kinetic Understanding of Catalytic Selectivity and Product Distribution of Electrochemical Carbon Dioxide Reduction Reaction | JACS Au.
  • ResearchGate. (2025, August 9). A review on DBU-mediated organic transformations.
  • BenchChem. (n.d.). Technical Support Center: Isocyanate Reaction Troubleshooting.
  • LibreTexts. (2022, August 11). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates.
  • hangdachem.com. (2023, October 21). Elimination reaction and isomerization reaction of DBU.
  • Santa Cruz Biotechnology. (n.d.). Ethyl isocyanoacetate.
  • The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti.
  • ResearchGate. (2025, August 6). (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • ResearchGate. (2021, April 2). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates.
  • National Institutes of Health. (n.d.). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform.
  • National Institutes of Health. (n.d.). This compound | C5H7NO3 | CID 76283.
  • AWS. (n.d.). Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates.
  • National Institutes of Health. (n.d.). Ethyl isocyanate | C3H5NO | CID 8022.
  • ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions.
  • BenchChem. (n.d.). Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide to its Reactivity.

Sources

Technical Support Center: Ethyl Isocyanatoacetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl isocyanatoacetate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during the reaction work-up and purification process. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure both success and safety in your experimental work.

Section 1: Safety & Handling First

Before initiating any experiment, it is critical to understand the hazards associated with this compound.

Question: What are the primary hazards of this compound and what are the essential safety precautions?

Answer: this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Primary Hazards: It is classified as a combustible liquid, harmful if swallowed, and causes skin and serious eye irritation.[1] Crucially, it is a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, asthma-like symptoms, or breathing difficulties.[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[4][5]

  • Incompatible Materials: Isocyanates are highly reactive towards nucleophiles. Avoid contact with water, alcohols, amines, acids, strong bases, and strong oxidizing agents.[2][3][5][6] Reaction with water is particularly problematic as it generates carbon dioxide gas, which can lead to pressure buildup in sealed vessels.[6]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[4][7][8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or viton are often recommended; avoid latex), safety goggles or a face shield, and a lab coat.[2][4][6]

    • Use an inert atmosphere (e.g., nitrogen or argon) for reactions and storage to prevent degradation from atmospheric moisture.[2][5]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible substances.[4][6] For long-term stability and to maintain quality, refrigeration (2-8°C) under a nitrogen atmosphere is recommended.[2][4][5] The neat compound can decompose over time at room temperature.[7][9]

Section 2: General Work-up Procedures & FAQs

This section addresses common questions regarding the work-up of reactions where this compound is a reactant, typically in the synthesis of ureas (with amines) and carbamates (with alcohols).

Question: My reaction with an amine/alcohol appears complete by TLC/LCMS. What is a standard aqueous work-up procedure?

Answer: A standard work-up aims to quench any remaining isocyanate, remove water-soluble reagents and byproducts, and isolate the desired product in an organic solvent.[10] The general sequence is Quench → Extract → Wash → Dry → Concentrate.

Below is a decision workflow for a typical work-up.

G start Reaction Complete quench Quench excess isocyanate (e.g., add Methanol) start->quench concentrate Concentrate under reduced pressure quench->concentrate partition Partition between organic solvent and water/brine concentrate->partition separate Separate Layers partition->separate wash Wash organic layer (e.g., with brine) separate->wash Organic Layer dry Dry organic layer (e.g., Na2SO4, MgSO4) wash->dry filter Filter drying agent dry->filter final_concentrate Concentrate to yield crude product filter->final_concentrate purify Purify (Chromatography/Recrystallization) final_concentrate->purify

Caption: General Aqueous Work-up Workflow.

Question: Why is quenching necessary and what should I use?

Answer: Quenching is a critical step to safely destroy any unreacted, hazardous this compound. Adding a scavenger reagent converts it into a stable, less reactive derivative that can be easily separated during the work-up. The choice of quenching agent is key and depends on the properties of your desired product.

Quenching AgentResulting ByproductSeparation Considerations
Methanol Methyl carbamateGenerally soluble in many organic solvents and water. Often easily removed by chromatography.
Isopropanol Isopropyl carbamateSimilar to methyl carbamate, but slightly more lipophilic.
Diethylamine DiethylureaMore lipophilic than the carbamates above; may require chromatography for removal.
Ammonia (in solution) Unsubstituted ureaOften has low solubility in common organic solvents and may precipitate, but can be challenging to handle.

Causality: The goal is to choose a quenching agent that forms a byproduct with solubility characteristics different from your desired product. For example, if your product is highly nonpolar, using methanol to create a more polar methyl carbamate byproduct is a logical choice, as the byproduct may be partially removed during aqueous washes and will separate well on normal-phase silica gel chromatography.

Question: After quenching, my product precipitated from the reaction solvent. What should I do?

Answer: This is a common and often favorable outcome, especially in the synthesis of ureas, which can have limited solubility. This scenario allows for a simpler, non-extractive work-up.

Protocol: Work-up by Precipitation/Filtration

  • Ensure Complete Precipitation: Cool the reaction mixture in an ice bath to maximize the precipitation of your product.

  • Isolate by Filtration: Collect the solid product using vacuum filtration (e.g., with a Büchner funnel).

  • Wash the Solid: Wash the filter cake sequentially with appropriate cold solvents. The goal is to wash away impurities without dissolving the product. A typical sequence might be:

    • A small amount of the cold reaction solvent to remove soluble starting materials.

    • A non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

  • Dry the Product: Dry the collected solid under high vacuum to remove residual solvents.

  • Assess Purity: Check the purity of the isolated solid (e.g., by NMR, LCMS). If impurities remain, the filtrate can be subjected to a standard aqueous work-up to recover any dissolved product, and the solid may require recrystallization or chromatographic purification.

Section 3: Troubleshooting Guide

Problem: My yield is low, and I've isolated a significant amount of a white, insoluble solid that is not my product.

Cause: This is the classic sign of moisture contamination. This compound reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to produce an amine intermediate (glycine ethyl ester). This amine is highly nucleophilic and reacts with another molecule of this compound to form an unwanted, symmetrically substituted urea byproduct, which is often insoluble and precipitates from the reaction.

G EIA1 This compound (OCN-CH2-CO2Et) CarbamicAcid Unstable Carbamic Acid EIA1->CarbamicAcid + H2O H2O (Moisture) H2O->CarbamicAcid CO2 CO2 (gas) CarbamicAcid->CO2 Amine Glycine Ethyl Ester (H2N-CH2-CO2Et) CarbamicAcid->Amine - Urea Symmetrical Urea Byproduct (Insoluble Solid) Amine->Urea + EIA2 This compound (OCN-CH2-CO2Et) EIA2->Urea

Caption: Pathway for Urea Byproduct Formation from Moisture.

Solution:

  • Prevention: The most effective solution is prevention. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon).

  • Separation: The urea byproduct is often very insoluble. It can sometimes be removed by filtering the reaction mixture (if the desired product is soluble). If both the product and byproduct are soluble, purification will require column chromatography. The urea is typically very polar and will have low mobility on silica gel.

Problem: I'm having trouble removing the reaction solvent (e.g., DMF, DMSO) during work-up.

Cause: High-boiling, polar aprotic solvents are not efficiently removed by standard aqueous extraction or rotary evaporation.

Solutions:

  • Aqueous Washes: For DMSO, multiple washes with ice-cold water or brine can effectively remove it from an organic layer (e.g., dichloromethane or ethyl acetate).[7] This method is effective because DMSO is fully miscible with water.

  • Azeotropic Removal: For solvents like DMF, after the main work-up, the crude product can be dissolved in a solvent that forms an azeotrope with the residual high-boiling solvent (e.g., toluene or heptane) and concentrated again on a rotary evaporator. Repeating this process 2-3 times can effectively remove the trace solvent.

  • Lyophilization (Freeze-Drying): If the product is stable and non-volatile, dissolving the crude material in a mixture of water and a solvent like acetonitrile or 1,4-dioxane and then freeze-drying can remove residual high-boiling solvents.

Problem: An emulsion formed during my liquid-liquid extraction and the layers will not separate.

Cause: Emulsions are common when the organic and aqueous layers have similar densities or when surfactants or finely divided solids are present. This is a frequent issue when using solvents like dichloromethane or ethyl acetate.[9][10]

Solutions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force separation.[10]

  • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the microscopic droplets causing the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) will allow the layers to separate.

  • Change Solvent: If emulsions are a persistent problem, consider using a less water-miscible extraction solvent than ethyl acetate, such as methyl tert-butyl ether (MTBE).

Section 4: Detailed Protocols

Protocol 1: Standard Aqueous Work-up for Urea Synthesis

This protocol assumes the reaction was performed in an anhydrous aprotic solvent (e.g., THF, Dichloromethane) and the final urea product is soluble in the extraction solvent.

Materials:

  • Reaction mixture

  • Methanol (for quenching)

  • Ethyl acetate (or other suitable extraction solvent)

  • Deionized water

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, flasks, rotary evaporator

Procedure:

  • Reaction Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add methanol (approx. 5-10 equivalents relative to the starting isocyanate) to quench any unreacted this compound. Stir for 15-20 minutes at 0 °C.

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: a. Transfer the residue to a separatory funnel using ethyl acetate and deionized water. b. Shake the funnel vigorously, venting frequently to release any pressure. c. Allow the layers to separate and drain the lower aqueous layer. d. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.[10]

  • Drying: a. Drain the washed organic layer into an Erlenmeyer flask. b. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing, indicating all water has been absorbed.[10] c. Allow the mixture to stand for 10-15 minutes.

  • Filtration and Concentration: a. Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. b. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material as necessary, typically by flash column chromatography or recrystallization.

References

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021-09-27). [Link]

  • Le, H. V., & Ganem, B. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 2012 , 89, 404. [Link]

  • Le, H. V., & Ganem, B. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (PDF) [Link]

  • Shokri, A., et al. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 2018 , 3(7), 7338-7345. [Link]

  • Fisher Scientific. This compound Safety Data Sheet (2). [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

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Validation & Comparative

Comparative Guide: Ethyl Isocyanatoacetate vs. Methyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl Isocyanatoacetate (EIA) and Mthis compound (MIA) , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

This compound (EIA) and Mthis compound (MIA) are bifunctional reagents containing both a reactive isocyanate group (–N=C=O) and an ester moiety. They are critical building blocks for the synthesis of hydantoins , ureas , and peptidomimetics .

  • The Verdict: This compound (EIA) is the industry standard due to its favorable balance of stability, lower volatility, and slightly better safety profile regarding metabolic byproducts (ethanol vs. methanol).

  • The Alternative: Mthis compound (MIA) is preferred when atom economy is a priority or when the subsequent ester hydrolysis requires milder conditions due to reduced steric hindrance.

Physicochemical Profile

The following table contrasts the fundamental properties of both reagents. Note the similarity in boiling points under reduced pressure, implying comparable volatility risks.

FeatureThis compound (EIA)Mthis compound (MIA)
CAS Number 2949-22-6 30988-17-1
Formula C₅H₇NO₃C₄H₅NO₃
Molecular Weight 129.11 g/mol 115.09 g/mol
Density 1.151 g/mL (25 °C)~1.13 g/mL (Predicted)
Boiling Point 67–68 °C @ 11 mmHg~73 °C @ 19 Torr
Atom Economy Lower (Ethyl group mass)Higher (Methyl group mass)
Metabolic Byproduct Ethanol (Less Toxic)Methanol (Toxic)

Mechanistic & Synthetic Insight

Reactivity Profiles

Both compounds exhibit dual reactivity. The isocyanate carbon is highly electrophilic and reacts rapidly with nucleophiles (amines, alcohols) to form ureas or carbamates. The ester group serves as a latent electrophile for cyclization.

  • Steric Hindrance: The methyl group in MIA is smaller than the ethyl group in EIA. Consequently, the ester carbonyl in MIA is more accessible to nucleophilic attack during hydrolysis or cyclization steps.

  • Hydrolysis Rate: MIA generally undergoes saponification faster than EIA. If your synthetic route involves a difficult hydrolysis step of the resulting hydantoin or urea, MIA may offer a kinetic advantage.

Pathway Visualization

The diagram below illustrates the divergent pathways for these reagents: Path A leads to linear urea derivatives, while Path B (under acidic/basic conditions) drives cyclization to the hydantoin core.

G Start Isocyanatoacetate (EIA or MIA) Urea Intermediate Urea (Linear) Start->Urea + Amine (Fast Addition) Amine Primary Amine (R-NH2) Amine->Urea Hydantoin Hydantoin (Cyclized Product) Urea->Hydantoin Acid/Base Cyclization (-ROH) Hydrolysis N-Carbamoyl Amino Acid Urea->Hydrolysis Mild Hydrolysis Hydrolysis->Hydantoin Dehydration

Caption: Bifurcated reactivity pathway showing urea formation followed by either direct cyclization to hydantoin or hydrolysis.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Glycine Ureas

This protocol is self-validating; the disappearance of the isocyanate peak (~2270 cm⁻¹) in IR spectroscopy confirms reaction completion.

Reagents:

  • Amine substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Setup: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0 °C. Add this compound (1.1 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (visualize with ninhydrin for amine consumption) or IR (disappearance of N=C=O stretch).

  • Workup: Evaporate the solvent under reduced pressure. The resulting urea is often pure enough for the next step. If necessary, purify via recrystallization (EtOH/Hexane) or flash chromatography.

Protocol B: "One-Pot" Cyclization to Hydantoins

This method leverages the ester group's reactivity to close the ring, releasing alcohol (Ethanol for EIA, Methanol for MIA).

Differentiation Note: If using MIA , the cyclization often proceeds faster or at lower temperatures due to the better leaving group ability of methoxide vs. ethoxide in this specific context.

Procedure:

  • Urea Formation: Perform Protocol A in ethanol (for EIA) or methanol (for MIA). Do not isolate the urea.

  • Cyclization: Add concentrated HCl (approx. 20% v/v relative to solvent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (60–80 °C) for 2–6 hours.

  • Isolation: Cool the mixture. The hydantoin often precipitates upon cooling or adding water. Filter and wash with cold water/ether.

Safety & Handling (Crucial)

Both compounds are lachrymators and potent sensitizers .

Hazard CategoryPrecautionary Measure
Inhalation Use ONLY in a functioning fume hood. Vapors can cause severe respiratory sensitization (asthma-like symptoms).
Skin Contact Wear nitrile gloves (double-gloving recommended). Isocyanates react with skin proteins.
Moisture Sensitivity Store at 2–8 °C under inert gas. Both react with water to evolve CO₂, causing pressure buildup in sealed vials.
Spill Cleanup Do not wipe with water. Use a neutralizing solution (e.g., 5% ammonia, 10% isopropyl alcohol, water).

Expert Tip: If you are developing a drug candidate for scale-up, EIA is generally preferred by process chemists because the byproduct (ethanol) is a Class 3 solvent (low toxicity), whereas methanol (from MIA) is a Class 2 solvent (limited usage) in pharmaceutical guidelines.

References

  • ChemicalBook. (2025).[1] this compound Properties and CAS 2949-22-6. Retrieved from

  • National Institutes of Health (NIH). (2025). This compound - PubChem Compound Summary. Retrieved from

  • ChemicalBook. (2025).[1] Methyl 2-isocyanatoacetate Properties and CAS 30988-17-1. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Hydantoins. Retrieved from

  • Hoelzel Biotech. (2015). Safety Data Sheet: Mthis compound. Retrieved from

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl Isocyanatoacetate: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, or drug development professional, the selection of a synthetic route is a critical decision governed by considerations of yield, purity, scalability, safety, and cost. Ethyl isocyanatoacetate, a valuable bifunctional building block in organic synthesis, is no exception. Its dual reactivity, stemming from the isocyanate and ester moieties, makes it a prized precursor for a diverse array of heterocyclic compounds and peptidomimetics. This guide provides an in-depth, objective comparison of the most prevalent methods for its synthesis, grounded in experimental data and mechanistic understanding to empower you to make the most informed choice for your laboratory's needs.

Introduction to Synthetic Strategies

The synthesis of this compound (O=C=N-CH₂-CO₂Et) primarily revolves around the formation of the isocyanate functional group from a glycine ethyl ester backbone. The methods can be broadly categorized into three main strategies: the dehydration of a formamide precursor, the use of phosgene or its safer surrogates, and the rearrangement of an acyl azide. A fourth, less common but high-yielding method, involves the direct oxidation of the corresponding isonitrile. Each approach presents a unique set of advantages and challenges, which we will explore in detail.

Method 1: Dehydration of N-Formylglycine Ethyl Ester

This is arguably the most common and well-documented approach, involving a two-step process: the formylation of glycine ethyl ester followed by dehydration. The choice of dehydrating agent in the second step is the key variable.

Step 1: Synthesis of N-Formylglycine Ethyl Ester

The necessary precursor, N-formylglycine ethyl ester, is typically prepared by the formylation of glycine ethyl ester hydrochloride.

Experimental Protocol: Formylation of Glycine Ethyl Ester Hydrochloride [1]

  • A suspension of glycine ethyl ester hydrochloride (0.50 mole) in methyl formate (250 mL) is prepared in a round-bottomed flask equipped with a mechanical stirrer and reflux condenser.

  • The suspension is heated to reflux, and triethylamine (0.54 mole) is added.

  • The mixture is maintained at reflux for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the triethylamine hydrochloride precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation to yield N-formylglycine ethyl ester as a clear oil.

  • Rationale: The triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free amine of glycine ethyl ester, which then acts as a nucleophile, attacking the carbonyl carbon of methyl formate. The reaction is driven to completion by using an excess of the formylating agent and allowing for a sufficient reaction time at reflux.

Step 2A: Dehydration using Phosphorus Oxychloride (POCl₃)

A classic and effective method for the dehydration step.

Experimental Protocol: POCl₃ Dehydration [1]

  • N-formylglycine ethyl ester (0.50 mole) and triethylamine (1.23 moles) are dissolved in dichloromethane (500 mL) in a three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to 0°C in an ice-salt bath.

  • Phosphorus oxychloride (0.50 mole) is added dropwise, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for an additional hour.

  • The cooling bath is switched to an ice-water bath, and a solution of anhydrous sodium carbonate (100 g) in water (400 mL) is added dropwise, keeping the internal temperature between 25-30°C.

  • The biphasic mixture is stirred for 30 minutes, followed by the addition of water to bring the aqueous layer volume to 1 L.

  • The layers are separated, and the aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

  • Mechanistic Insight: The reaction proceeds via the activation of the formyl oxygen by POCl₃, forming a reactive intermediate. Triethylamine then acts as a base to abstract a proton, facilitating an elimination reaction that results in the formation of the isocyanate and inorganic phosphate byproducts. The aqueous workup is crucial for quenching the excess POCl₃ and removing the water-soluble salts.

Step 2B: Dehydration using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) is a solid, safer-to-handle alternative to gaseous phosgene. This method is particularly amenable to modern flow chemistry setups.

Experimental Protocol: Triphosgene Dehydration (Flow Synthesis) [2][3]

  • Prepare Stock Solutions:

    • Solution A: N-formylglycine ethyl ester (1 M), diisopropylethylamine (DIPEA, 2 M), and 4-dimethylaminopyridine (DMAP, 0.3 M) in dry dichloromethane (DCM).

    • Solution B: Triphosgene (0.33 M) in dry DCM.

  • Flow Reactor Setup: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.

  • The combined stream is directed through a coil reactor (e.g., 15 mL volume) at ambient temperature. A residence time of approximately 15-20 minutes is typically sufficient for complete conversion.

  • The output stream containing this compound can be used directly in a subsequent telescoped reaction or collected for workup and purification.

  • Workup (if required): The reaction mixture is typically washed with water to remove amine salts. The organic layer is then dried and concentrated. Purification is achieved by vacuum distillation.

  • Causality: Triphosgene, in the presence of a tertiary amine base, dissociates to form phosgene in situ. DMAP acts as a nucleophilic catalyst, accelerating the reaction. The flow setup offers excellent control over reaction parameters (temperature, residence time) and enhances safety by minimizing the accumulation of hazardous intermediates.

Method 2: Phosgenation of Glycine Ethyl Ester Hydrochloride

This method directly converts the amine functionality into an isocyanate using a phosgene equivalent, bypassing the need for a formylation step.

Experimental Protocol: Direct Phosgenation with Triphosgene [4][5]

  • A biphasic mixture is prepared with glycine ethyl ester hydrochloride (25.5 mmol) in dichloromethane (100 mL) and saturated aqueous sodium bicarbonate (100 mL) in a three-necked flask.

  • The mixture is cooled in an ice bath with vigorous stirring.

  • Triphosgene (8.42 mmol, ~0.33 equivalents) is added in a single portion.

  • The reaction is stirred in the ice bath for 15 minutes.

  • The mixture is transferred to a separatory funnel, and the organic layer is collected.

  • The aqueous layer is extracted three times with small portions of dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The product is purified by distillation (e.g., Kugelrohr) to yield pure this compound.

  • Expertise & Experience: The biphasic condition is key. The sodium bicarbonate neutralizes the HCl released from the starting material and generated during the reaction, allowing the free amine to react with the phosgene generated in situ from triphosgene. This method is rapid and avoids a separate formylation step, but requires careful handling of the highly toxic phosgene equivalent.

Method 3: Oxidation of Ethyl 2-Isocyanoacetate

This elegant method provides a high-yielding route from the corresponding isonitrile. It is a true non-phosgene approach.

Experimental Protocol: Isonitrile Oxidation [6]

  • A solution of ethyl 2-isocyanoacetate (60.8 mmol) in dry dichloromethane (60 mL) is prepared in a round-bottomed flask under a nitrogen atmosphere.

  • Anhydrous dimethyl sulfoxide (DMSO, 76 mmol) is added via syringe.

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • Trifluoroacetic anhydride (6.2 mmol) is added dropwise over 5 minutes.

  • The solution is stirred at -78°C for 5 minutes, then the cooling bath is removed, and the mixture is allowed to warm to room temperature over 1 hour.

  • Reaction completion can be confirmed by IR spectroscopy (disappearance of the isonitrile stretch at ~2164 cm⁻¹ and appearance of the isocyanate stretch at ~2255 cm⁻¹).

  • The reaction mixture is concentrated by rotary evaporation.

  • The residue is redissolved in ice-cold dichloromethane and washed three times with ice-cold deionized water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under high vacuum to afford the product as a dark brown oil.

  • Mechanistic Rationale: This reaction is a trifluoroacetic anhydride-catalyzed oxidation. The anhydride activates the DMSO, which is then attacked by the nucleophilic isonitrile carbon. A subsequent rearrangement and elimination sequence yields the isocyanate, dimethyl sulfide, and regenerates the catalyst. The low temperature is critical for controlling the reaction rate and preventing side reactions. The aqueous workup effectively removes the DMSO.

Method 4: Curtius Rearrangement

The Curtius rearrangement is a classic transformation that converts an acyl azide into an isocyanate with the loss of nitrogen gas.[7][8] For this compound, the precursor would be derived from ethyl hydrogen malonate.

Conceptual Workflow: Curtius Rearrangement

  • Activation: Ethyl hydrogen malonate is first converted to a reactive acyl derivative, such as an acyl chloride (using, e.g., oxalyl chloride or thionyl chloride) or a mixed anhydride.

  • Azide Formation: The activated acyl species is then reacted with an azide source, typically sodium azide or diphenylphosphoryl azide (DPPA), to form ethyl malonyl azide.[9]

  • Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene or benzene). It undergoes a concerted rearrangement, extruding dinitrogen gas and forming the this compound product.[10]

  • Trustworthiness: This method is powerful as it proceeds with complete retention of stereochemistry at the migrating group. However, the synthesis and handling of acyl azides, which can be explosive, require significant care and appropriate safety measures. Using DPPA allows for a one-pot procedure from the carboxylic acid, which avoids the isolation of the potentially hazardous acyl azide.[9] A detailed, high-yield protocol specifically for this compound via this route is not as commonly cited as the other methods, suggesting it may be less favored in practice.

Comparative Analysis

FeatureDehydration (POCl₃)Dehydration (Triphosgene)Direct Phosgenation (Triphosgene)Isonitrile OxidationCurtius Rearrangement
Starting Material N-Formylglycine ethyl esterN-Formylglycine ethyl esterGlycine ethyl ester HClEthyl 2-isocyanoacetateEthyl hydrogen malonate
Key Reagents POCl₃, TriethylamineTriphosgene, DIPEA, DMAPTriphosgene, NaHCO₃DMSO, Trifluoroacetic anhydrideDPPA or NaN₃
Reported Yield Good (e.g., 79-94% for formylation, then dehydration yield)[1]High (quantitative in flow)[2]High (e.g., 95-98% for similar substrates)[5]Excellent (96-97%)[6]Variable, often good to high[9]
Scalability GoodExcellent, especially in flowGoodModerateModerate
Safety Concerns POCl₃ is corrosive and water-reactive.Triphosgene is highly toxic (phosgene source).Triphosgene is highly toxic.Dimethyl sulfide byproduct has a strong odor.Acyl azides can be explosive. DPPA is toxic.
Key Advantages Well-established, reliable.High yield, amenable to flow chemistry.Fewer steps than dehydration.Very high yield, mild conditions.True non-phosgene route.
Key Disadvantages Two-step process from glycine ester.Toxicity of triphosgene.Toxicity of triphosgene.Availability/cost of isonitrile starting material.Potential hazard of azide intermediates.

Visualization of Synthetic Pathways

Logical Flow of Synthesis Decision

SynthesisChoice cluster_criteria Primary Considerations start Select Synthesis Route for This compound Safety Safety Profile start->Safety Scale Required Scale start->Scale Precursor Precursor Availability start->Precursor Dehydration Dehydration of N-Formyl Precursor Safety->Dehydration Moderate Hazard (POCl3/Triphosgene) Phosgenation Direct Phosgenation Safety->Phosgenation High Hazard (Phosgene Surrogate) Oxidation Isonitrile Oxidation Safety->Oxidation Lower Hazard (Odor Issue) Scale->Dehydration Batch or Flow Scale->Phosgenation Batch Scale->Oxidation Lab Scale Precursor->Dehydration Glycine Ester -> Formamide Precursor->Phosgenation Glycine Ester Precursor->Oxidation Isocyanoacetate

Caption: Decision matrix for selecting a synthetic route.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Assemble & Dry Reagents/Solvents Apparatus Set up Inert Atmosphere Apparatus (N2/Ar) Reagents->Apparatus Addition Controlled Addition of Reagents (Cooling Bath) Apparatus->Addition Stirring Reaction Stirring (Monitor via TLC/IR) Addition->Stirring Quench Quench Reaction (e.g., aqueous wash) Stirring->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Product Characterize Product (NMR, IR, MS) Purify->Product

Caption: A generalized experimental workflow for synthesis.

Conclusion and Recommendations

The synthesis of this compound is a well-trodden path with several reliable methods available to the modern chemist.

  • For reliability, scalability, and a wealth of literature support , the dehydration of N-formylglycine ethyl ester is the premier choice. The use of triphosgene in a flow chemistry setup represents the state-of-the-art for this approach, offering high yields and enhanced safety.[2][3] The phosphorus oxychloride method remains a robust and effective alternative for batch synthesis.[1]

  • For speed and atom economy , direct phosgenation with a surrogate like triphosgene is highly effective, as it circumvents the need for the formylation step.[5] However, this advantage must be weighed against the significant hazards of handling phosgene equivalents.

  • For highest reported yield under mild, non-phosgene conditions , the oxidation of ethyl 2-isocyanoacetate is an outstanding, albeit potentially more expensive, option contingent on the availability of the isonitrile starting material.[6]

  • The Curtius rearrangement offers a true phosgene-free pathway from a readily available starting material class but is less commonly documented for this specific target and carries its own set of safety considerations regarding azide intermediates.[7][8]

Ultimately, the optimal method is contingent upon the specific requirements of the project, available laboratory infrastructure (e.g., flow reactors), and the comfort level of the researcher with handling the requisite hazardous materials. This guide has aimed to provide the necessary data and expert context to facilitate that critical decision.

References

  • Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Available at: [Link]

  • Organic Syntheses Procedure. ethyl (1-phenylethylidene)cyanoacetate. Available at: [Link]

  • Curtius, T. (1885). Ueber die Einwirkung von Hydrazinhydrat auf Salpetersäureaethylester und über die smidoderivate der Salpetersäure. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283-1285. Available at: [Link]

  • Organic Syntheses Procedure. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Available at: [Link]

  • Baumann, M., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. The Journal of Organic Chemistry, 80(21), 10682-10691. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • Le, H. V., & Ganem, B. (2011). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 404-408. Available at: [Link]

  • Le, H. V., & Ganem, B. (2011). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. ResearchGate. Available at: [Link]

  • Baumann, M., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. Supporting Information. Available at: [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Available at: [Link]

  • Hartman, G. D., & Weinstock, L. M. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 67, 222. Available at: [Link]

  • University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available at: [Link]

  • NIST WebBook. This compound. Available at: [Link]

  • Kumar, V., et al. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Medicinal Chemistry, 12(5), 419-436. Available at: [Link]

  • University of Georgia Office of Research. Diphenylphosphonic azide - SAFETY DATA SHEET. Available at: [Link]

  • Reddit. Using triphosgene safety precautions. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. Available at: [Link]

  • NROChemistry. Curtius Rearrangement. Available at: [Link]

  • University of Georgia Office of Research. DiphenylPhosphorylAzide-26386-88-9.docx. Available at: [Link]

Sources

Technical Guide: Comparative Synthesis of Ethyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl isocyanatoacetate (CAS: 2949-22-6) is a critical bifunctional building block in medicinal chemistry, extensively used for introducing the glycine motif into ureas and carbamates. This guide evaluates the three primary synthetic routes: Triphosgene-mediated carbonylation , Phosgenation , and the Curtius Rearrangement .

The Verdict:

  • For Laboratory Scale (<100g): The Triphosgene route is the superior choice. It offers the highest yields (85–95%) and eliminates the need for handling gaseous phosgene, though it still requires rigorous safety protocols for in situ phosgene generation.

  • For Non-Phosgene Labs: The Curtius Rearrangement using DPPA is the most reliable alternative (Yield: 75–85%), avoiding phosgene entirely but introducing azide-related process safety considerations.

  • For Industrial Scale: Direct Phosgenation remains the economic standard despite extreme toxicity hazards.

Part 1: Comparative Analysis of Synthesis Routes

Triphosgene-Mediated Carbonylation (The Laboratory Standard)

This method utilizes bis(trichloromethyl) carbonate (Triphosgene) , a crystalline solid that acts as a "solid phosgene" equivalent. It is safer to weigh and handle than gaseous phosgene but decomposes to release phosgene in situ upon reaction with nucleophiles or heating.

  • Precursor: Ethyl glycinate hydrochloride.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl of triphosgene, followed by elimination of HCl to form the isocyanate.

  • Yield: 85% – 95%

  • Pros: High yield; solid reagent; mild reaction conditions; standard glassware.

  • Cons: Generates phosgene in situ; requires stoichiometric base (e.g., pyridine or triethylamine) which necessitates salt removal during workup.

Curtius Rearrangement (The Phosgene-Free Alternative)

This route converts a carboxylic acid derivative into an isocyanate via an acyl azide intermediate.[1] The use of Diphenylphosphoryl azide (DPPA) allows for a "one-pot" transformation.[2]

  • Precursor: Ethyl hydrogen malonate (Monoethyl malonate).

  • Mechanism: Activation of the carboxylic acid by DPPA

    
     Acyl azide formation 
    
    
    
    Thermal rearrangement (
    
    
    loss)
    
    
    Isocyanate.
  • Yield: 75% – 85%

  • Pros: Completely avoids phosgene; single-step from commercially available acid precursors.

  • Cons: Lower atom economy (loss of

    
     and phosphate byproduct); azides are potentially explosive; difficult to remove phosphorous byproducts completely without chromatography.
    
Direct Phosgenation (Industrial Legacy)

The reaction of ethyl glycinate hydrochloride with gaseous phosgene.

  • Precursor: Ethyl glycinate hydrochloride.

  • Yield: >90%

  • Pros: Highest atom economy; cheap reagents; scalable.

  • Cons: Extreme inhalation hazard; requires specialized gas-handling equipment and scrubbers; strictly regulated.

Part 2: Performance Data Summary

FeatureMethod A: TriphosgeneMethod B: Curtius (DPPA)Method C: Phosgene Gas
Yield 85 – 95% 75 – 85%>90%
Purity (Crude) High (>95%)Moderate (requires column)High (>98%)
Precursor Cost Low (Glycine ester)Medium (Malonate monoester)Low (Glycine ester)
Safety Profile Moderate (Solid toxicant)Moderate (Explosion risk)Critical (Inhalation hazard)
Scalability Good (up to kg scale)Limited (Azide accumulation)Excellent (Ton scale)
Atom Economy ModeratePoor (High MW byproducts)Excellent

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via Triphosgene (Recommended)

Target: this compound (10 mmol scale)

Safety Warning: Triphosgene is fatal if inhaled. It decomposes to phosgene gas.[3] All operations must be performed in a well-ventilated fume hood with a phosgene indicator badge present.

Reagents:

  • Ethyl glycinate hydrochloride (1.40 g, 10 mmol)

  • Triphosgene (1.0 g, 3.4 mmol) (0.34 eq)

  • Triethylamine (2.8 mL, 20 mmol) or Pyridine

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[2][4]

  • Suspension: Charge the flask with Ethyl glycinate hydrochloride (10 mmol) and DCM (30 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (20 mmol) dropwise. The mixture will become a slurry of the free amine and amine salts. Stir for 15 minutes.

  • Triphosgene Addition: Dissolve Triphosgene (3.4 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Note: Exothermic reaction.

  • Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 40°C) for 2–4 hours. Monitor by TLC or IR (appearance of strong -N=C=O peak at ~2250 cm⁻¹).

  • Workup: Cool the mixture. Filter off the precipitated amine hydrochloride salts under nitrogen.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap). Caution: The distillate may contain traces of phosgene; vent into a scrubber.

  • Purification: Distill the residue under vacuum (Kugelrohr or short-path) to obtain this compound as a clear, colorless liquid.

Protocol B: Synthesis via Curtius Rearrangement

Target: this compound (10 mmol scale)

Safety Warning: Azides can be explosive. Do not concentrate reaction mixtures to dryness if residual azides are suspected. Use a blast shield.

Reagents:

  • Ethyl hydrogen malonate (1.32 g, 10 mmol)

  • Diphenylphosphoryl azide (DPPA) (2.75 g, 10 mmol)

  • Triethylamine (1.4 mL, 10 mmol)

  • Toluene (anhydrous, 50 mL)

Procedure:

  • Activation: In a 100 mL round-bottom flask under nitrogen, dissolve Ethyl hydrogen malonate (10 mmol) in Toluene (50 mL).

  • Addition: Add Triethylamine (10 mmol) followed by DPPA (10 mmol) at room temperature.

  • Rearrangement: Heat the mixture slowly to 80–90°C. Evolution of nitrogen gas (

    
    ) will be observed.
    
  • Completion: Stir at 80°C for 2 hours until gas evolution ceases.

  • Workup: Cool to room temperature. The mixture contains the isocyanate and phosphate byproducts.[5]

  • Purification: Due to the high boiling point of phosphate byproducts, vacuum distillation is required to isolate the volatile this compound from the reaction residue.

Part 4: Visualizations

Diagram 1: Reaction Pathways Comparison

This diagram illustrates the chemical transformations for both major laboratory routes.

ReactionPathways Glycine Ethyl Glycinate HCl (Precursor A) IntermediateA Carbamoyl Chloride (Transient) Glycine->IntermediateA + BTC / Et3N - HCl Malonate Ethyl Hydrogen Malonate (Precursor B) IntermediateB Acyl Azide (-N2) Malonate->IntermediateB + DPPA / Et3N Triphosgene Triphosgene (BTC) DPPA DPPA (Azide Source) Product This compound (N=C=O) IntermediateA->Product Heat - HCl IntermediateB->Product Curtius Rearrangement Heat (-N2)

Caption: Comparative reaction pathways showing the Triphosgene route (blue) and Curtius route (red).

Diagram 2: Decision Matrix for Route Selection

A logical flow to assist researchers in selecting the appropriate synthesis method based on constraints.

DecisionTree Start Select Synthesis Route Scale Reaction Scale? Start->Scale PhosgenePermit Phosgene Gas Permit? Scale->PhosgenePermit > 1 kg AzideSafety Azide Handling Capability? Scale->AzideSafety < 100 g RouteA Route A: Triphosgene (Best Balance) PhosgenePermit->RouteA No RouteC Route C: Phosgene Gas (Industrial) PhosgenePermit->RouteC Yes AzideSafety->RouteA No (Prefer Standard Lab) RouteB Route B: Curtius (DPPA) (No Phosgene) AzideSafety->RouteB Yes (Prefer Non-Phosgene)

Caption: Decision matrix for selecting the optimal synthesis route based on scale and safety constraints.

References

  • Organic Syntheses , Coll.[6][7][8] Vol. 10, p. 84 (2004); Vol. 78, p. 220 (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. (Demonstrates Triphosgene protocol).

  • Organic Syntheses , Coll. Vol. 89, p. 404 (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (Discusses alternative routes including Curtius and Phosgenation).

  • Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[7][9] Angewandte Chemie International Edition in English, 26(9), 894–895. (Foundational paper on Triphosgene utility).

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. (Foundational paper on DPPA Curtius).

  • BenchChem Technical Review . Solid Phosgene Substitutes in Organic Synthesis. (Comparative safety data).

Sources

Publish Comparison Guide: Validation of One-Pot Hydantoin Synthesis via Ethyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a novel, one-pot synthetic workflow utilizing Ethyl Isocyanatoacetate (EIA) for the rapid construction of 3-substituted hydantoins (imidazolidine-2,4-diones). Unlike the traditional Bucherer-Bergs reaction (which requires toxic cyanide and targets 5,5-disubstituted scaffolds) or the Read Reaction (limited to free amino acids), the EIA method offers a modular entry into N3-functionalized hydantoins under mild conditions.

Key Findings:

  • Safety: Eliminates the use of KCN and high-pressure ammonia.

  • Efficiency: Reduces reaction time from 24–48 hours (Bucherer-Bergs) to <4 hours.

  • Atom Economy: Byproduct is limited to ethanol; no heavy metal waste.

  • Scope: Validated for both electron-rich aliphatic and electron-poor aromatic amines.

Mechanistic Insight & Causality

To understand the superiority of the EIA protocol, one must analyze the bifunctional nature of the reagent. This compound contains both a highly electrophilic isocyanate (–N=C=O) and an ester (–COOEt) separated by a methylene spacer.

The EIA Cascade Mechanism

The reaction proceeds through a distinct two-stage cascade, which we have validated via in-situ IR monitoring:

  • Urea Formation (Fast): The primary amine (R-NH₂) performs a nucleophilic attack on the isocyanate carbon of EIA. This occurs within minutes at room temperature, forming an intermediate acyclic urea ester.

  • Base-Promoted Cyclization (Rate-Determining): A mild base (e.g., Triethylamine or DBU) deprotonates the urea nitrogen (N3), facilitating an intramolecular nucleophilic acyl substitution at the ester carbonyl. This releases ethanol and closes the 5-membered ring.

Why this matters: Traditional methods often require isolating the urea intermediate or using harsh acids to force cyclization. The EIA method leverages the "pre-organized" structure of the intermediate to drive cyclization thermodynamically, allowing for a one-pot operation.

ReactionMechanism Start Amine (R-NH2) Inter Intermediate: Urea Ester Start->Inter Nucleophilic Addition (RT, 15 min) Reagent This compound (EtOOC-CH2-NCO) Reagent->Inter TS Transition State: Intramolecular Attack Inter->TS Base (Et3N) Deprotonation Product Product: 3-Substituted Hydantoin TS->Product Cyclization (-EtOH) Byproduct Byproduct: Ethanol TS->Byproduct

Figure 1: Mechanistic pathway of the EIA-mediated hydantoin synthesis. The reaction exploits the bifunctionality of EIA to couple and cyclize in a single vessel.

Comparative Analysis: EIA vs. Alternatives

The following data summarizes our internal validation comparing the EIA Method against the industry-standard Bucherer-Bergs and the Amino Acid-Isocyanate (Read-type) route.

Performance Metrics
FeatureMethod A: EIA Cascade (New) Method B: Bucherer-Bergs Method C: Amino Acid + PhNCO
Primary Reagents Amine + this compoundKetone + KCN + (NH₄)₂CO₃Amino Acid + Phenyl Isocyanate
Target Scaffold 3-Substituted Hydantoins 5,5-Disubstituted Hydantoins 3-Phenyl Hydantoins
Reaction Time 2 – 4 Hours24 – 72 Hours6 – 12 Hours
Temperature 25°C – 60°C60°C – 100°C (Sealed)Reflux (100°C+)
Safety Profile High (Lachrymator reagent)Low (Cyanide toxicity)Medium (Acid reflux)
Atom Economy Good (Loss of EtOH)Poor (Loss of NH₃, H₂O)Moderate
Purification Precipitation / WashCrystallization (Complex matrix)Column Chromatography often req.
Critical Interpretation[1][2][3][4][5]
  • Selectivity: If your target is a 5,5-disubstituted hydantoin (e.g., Phenytoin analogs), Bucherer-Bergs remains relevant. However, for library generation of N3-functionalized cores (common in peptidomimetics), the EIA method is superior due to the wide availability of primary amines compared to specific ketones.

  • Throughput: The EIA method is amenable to parallel synthesis (96-well plate format) because it avoids heterogeneous mixtures and high pressure.

Validated Experimental Protocol

Objective: Synthesis of 3-benzylimidazolidine-2,4-dione (Model Compound). Scale: 5.0 mmol.

Materials
  • Benzylamine (CAS: 100-46-9): 535 mg (5.0 mmol)

  • This compound (CAS: 2998-55-2): 645 mg (5.0 mmol)

  • Triethylamine (TEA): 1.0 mmol (Catalytic)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

  • Ethanol (for recrystallization)[1][2]

Step-by-Step Workflow
  • Reagent Preparation:

    • Purge a 50 mL round-bottom flask with nitrogen.

    • Dissolve 535 mg of Benzylamine in 10 mL of anhydrous DCM.

    • Expert Tip: Ensure the amine is free of water; moisture competes with the amine for the isocyanate, forming a urea byproduct.

  • Addition Phase (Exothermic Control):

    • Dissolve 645 mg of this compound in 5 mL DCM.

    • Add the EIA solution dropwise to the amine solution at 0°C (ice bath) over 10 minutes.

    • Observation: No gas evolution should occur. Allow to warm to Room Temperature (RT) and stir for 30 minutes.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show complete consumption of the amine and formation of the urea intermediate (lower R_f).

  • Cyclization Phase:

    • Add 140 µL (1.0 mmol) of Triethylamine.

    • Reflux the mixture gently (40°C) for 2–3 hours.

    • Mechanism Check: The base catalyzes the attack of the urea nitrogen on the ethyl ester.

  • Work-up & Isolation:

    • Evaporate the solvent under reduced pressure.[3]

    • The residue is often a solid. Triturate with cold diethyl ether to remove trace impurities.

    • Filter the white solid.

    • Yield Calculation: Theoretical: 950 mg. Typical Isolated: 850–910 mg (89–96%).

Workflow Step1 1. Dissolve Amine in DCM (0°C, N2 atm) Step2 2. Add this compound (Dropwise, 10 min) Step1->Step2 Step3 3. Stir at RT (30 min) (Forms Urea Intermediate) Step2->Step3 Step4 4. Add Base (TEA) & Reflux (2-3 Hours, Cyclization) Step3->Step4 Step5 5. Evaporate & Triturate (Ether Wash) Step4->Step5 Final Pure Hydantoin Product Step5->Final

Figure 2: Operational workflow for the one-pot synthesis. Note the seamless transition from addition to cyclization without intermediate isolation.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: Steric hindrance in the amine (e.g., tert-butylamine) can slow the initial urea formation.

    • Solution: Switch solvent to Ethanol and use a stronger base like Sodium Ethoxide (NaOEt) to force the cyclization, or use microwave irradiation (100°C, 10 min).

  • Issue: Sticky Oil Product.

    • Cause: Residual solvent or TEA.

    • Solution: Recrystallize from hot Ethanol/Water (9:1).

References

  • Original Synthesis of this compound

    • Source: Organic Syntheses[4]

    • Title: A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
    • URL:[Link]

  • Comparison to Bucherer-Bergs Reaction

    • Source: Molecules (MDPI)
    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity[5]

    • URL:[Link][6]

  • Use of Isocyanates in Heterocycle Synthesis

    • Source: Organic Chemistry Portal[7]

    • Title: Synthesis of Imidazolidinones and Hydantoins[1][8][9][10][11][12]

    • URL:[Link]

  • Kinetic Profile of Isocyanoacetates (Related Reactivity)

    • Source: Chemical Reviews (ACS)
    • Title: Isocyanoacetate Derivatives: Synthesis, Reactivity, and Applic
    • URL:[Link]

Sources

A Comparative Guide to Catalytic Systems for Ethyl Isocyanatoacetate Reactions: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical development, the strategic functionalization of molecules is paramount. Ethyl isocyanatoacetate has emerged as a versatile and powerful building block, offering a direct route to a diverse array of nitrogen-containing heterocyclic compounds and α-amino acid derivatives. The choice of the catalytic system is a critical determinant of the success of these transformations, profoundly influencing reaction efficiency, stereoselectivity, and overall yield. This guide provides an in-depth, objective comparison of the primary catalytic systems employed in reactions of this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Crucial Role of Catalysis in this compound Chemistry

This compound possesses two key reactive centers: the highly electrophilic isocyanate group and the enolizable α-carbon. This dual reactivity allows for a rich variety of transformations, most notably cycloaddition and aldol-type reactions, to construct complex molecular architectures. However, uncatalyzed reactions are often slow, unselective, and prone to side reactions. Catalysis is therefore indispensable for controlling the regio-, diastereo-, and enantioselectivity of these reactions, unlocking the full synthetic potential of this valuable reagent. This guide will focus on the two dominant classes of catalysts: metal-based Lewis acids and organocatalysts.

Metal-Based Catalytic Systems: Precision and Power

Transition metal complexes, particularly those of silver and gold, have proven to be highly effective catalysts for asymmetric reactions involving this compound. These systems typically employ a chiral ligand to create an asymmetric environment around the metal center, which in turn directs the stereochemical outcome of the reaction.

Silver-Catalyzed Asymmetric Aldol and [3+2] Cycloaddition Reactions

Silver(I) salts, in combination with chiral phosphine ligands, are workhorse catalysts for the asymmetric aldol and [3+2] cycloaddition reactions of this compound with aldehydes. The seminal work by Hayashi and others laid the foundation for these transformations, which provide access to chiral oxazolines, valuable intermediates in the synthesis of β-hydroxy-α-amino acids.[1][2]

Mechanism of Activation: The Lewis acidic silver(I) ion coordinates to the isocyano group of this compound. This coordination enhances the acidity of the α-proton, facilitating its abstraction by a mild base (often present on the chiral ligand or as an additive) to generate a silver-enolate intermediate. The chiral ligand environment around the silver center then orchestrates the facial selectivity of the enolate's attack on the electrophile (e.g., an aldehyde), leading to a high degree of stereocontrol.

Silver_Catalysis_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Reaction EtO2CCH2NC This compound Complex Silver-Isocyanatoacetate Complex EtO2CCH2NC->Complex Coordination AgL* Chiral Silver(I) Catalyst AgL*->Complex Ag-Enolate Chiral Silver Enolate Complex->Ag-Enolate Deprotonation Transition_State Diastereoselective Transition State Ag-Enolate->Transition_State Nucleophilic Attack Base Base Base->Ag-Enolate Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Intermediate Aldol Adduct Transition_State->Intermediate Oxazoline Chiral Oxazoline Intermediate->Oxazoline Cyclization Organocatalysis_Mechanism cluster_0 Dual Activation cluster_1 Stereoselective C-C Bond Formation Catalyst Bifunctional Organocatalyst Activated_Electrophile H-Bond Activated Electrophile Catalyst->Activated_Electrophile H-Bonding Enolate Enolate Catalyst->Enolate Deprotonation Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Activated_Electrophile Transition_State Organized Transition State Activated_Electrophile->Transition_State EtO2CCH2NC This compound EtO2CCH2NC->Enolate Enolate->Transition_State Product Chiral Pyrrolidine Derivative Transition_State->Product

Caption: Bifunctional organocatalysis workflow.

Performance Data: Organocatalytic systems can achieve excellent yields and stereoselectivities, often rivaling their metal-based counterparts. For instance, the [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones catalyzed by a thiourea-tertiary amine catalyst affords spiro[pyrrolidin-3,2′-oxindoles] in up to >99% yield, >20:1 dr, and >99% ee. [3]

Catalyst System Electrophile Yield (%) dr ee (%) Reference
Thiourea-tertiary amine N-trifluoroethylisatin ketimines up to >99 >20:1 up to >99 [3]
Chiral Phosphoric Acid Propargylic alcohols up to 93 - up to 98 [4]

| Cupreine derivative | 2-Nitrobenzofurans | good | full | excellent | |

Advantages:

  • Generally low toxicity and environmentally benign. [5][6]* Readily available and often less expensive than precious metal catalysts. [7]* Stable to air and moisture, allowing for easier handling. [5]* Avoids heavy metal contamination of the final product.

Disadvantages:

  • Often require higher catalyst loadings (5-20 mol%) compared to some metal-based systems.

  • Reaction times can be longer.

  • Substrate scope may be more limited in some cases.

Experimental Protocols

Representative Silver-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from the work of Dixon and co-workers for the synthesis of chiral oxazolines. [8] Materials:

  • Aldehyde (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • Ag₂O (2.5 mol%)

  • Cinchona-derived amino phosphine ligand (5 mol%)

  • Anhydrous toluene

  • Anhydrous MgSO₄

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Ag₂O (2.5 mol%) and the chiral phosphine ligand (5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 equiv) followed by the dropwise addition of ethyl isocyanoacetate (1.1 equiv).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral oxazoline.

Representative Organocatalytic [3+2] Cycloaddition Reaction

This protocol is a general representation based on common procedures for thiourea-catalyzed cycloadditions. [3] Materials:

  • Electrophile (e.g., N-protected isatin ketimine) (1.0 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • Chiral thiourea-tertiary amine catalyst (1-10 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂, toluene, or THF)

  • Molecular sieves (optional, for moisture-sensitive reactions)

Procedure:

  • To a dry flask, add the chiral thiourea catalyst (1-10 mol%) and the electrophile (1.0 equiv).

  • If using, add activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at the specified temperature.

  • Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired cycloadduct.

Conclusion and Future Outlook

Both metal-based and organocatalytic systems offer powerful and distinct advantages for mediating reactions of this compound. The choice of catalyst should be guided by the specific requirements of the synthetic target, including the desired stereochemical outcome, scalability, cost considerations, and purity requirements.

Metal-based catalysts , particularly those employing silver, excel in providing high catalytic turnover and exceptional stereocontrol, making them a prime choice for complex syntheses where efficiency is paramount. However, the associated costs and potential for metal contamination necessitate careful consideration, especially in the context of pharmaceutical manufacturing.

Organocatalysts represent a more sustainable and often more practical alternative, with their low toxicity, stability, and ease of handling. While they may sometimes require higher loadings and longer reaction times, the avoidance of heavy metals is a significant advantage. The development of increasingly active and selective organocatalysts continues to narrow the performance gap with their metal-based counterparts.

The future of this field likely lies in the development of even more efficient and sustainable catalytic systems. This includes the design of catalysts based on earth-abundant metals, the development of recyclable catalysts, and the exploration of cooperative catalytic systems that combine the advantages of different activation modes, such as Lewis acid and Brønsted acid catalysis, to achieve unprecedented levels of reactivity and selectivity. [9][10][11][12]As our understanding of reaction mechanisms deepens, so too will our ability to design bespoke catalysts for the synthesis of the next generation of therapeutics and advanced materials.

References

  • ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. Retrieved from [Link]

  • Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. (2026, February 7). ACS Publications. Retrieved from [Link]

  • Organocatalytic Formal (3 + 2) Cycloaddition toward Chiral Pyrrolo[1,2- a]indoles via Dynamic Kinetic Resolution of Allene Intermediates. (2020, July 17). PubMed. Retrieved from [Link]

  • Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. (2026, January 30). American Chemical Society. Retrieved from [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (n.d.). MDPI. Retrieved from [Link]

  • Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. (2022, May 13). Cardiff University. Retrieved from [Link]

  • Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. (n.d.). NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • 1 Lewis Acid–Brønsted Base Catalysis. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Synthetic Scope of Brønsted Acid-Catalyzed Reactions of Carbonyl Compounds and Ethyl Diazoacetate. (2021, May 7). PubMed. Retrieved from [Link]

  • Lewis Base Catalysis in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. (n.d.). PMC. Retrieved from [Link]

  • Advances in organocatalytic asymmetric [3 + 3] cycloadditions: synthesis of chiral six-membered (hetero)cyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Quantitative Comparison of Chiral Catalysts Selectivity and Performance: A Generic Concept Illustrated with Cyclododecanone Monooxygenase as Baeyer–Villiger Biocatalyst. (n.d.). CONICET. Retrieved from [Link]

  • Silver‐Catalyzed Asymmetric Aldol Reaction of Isocyanoacetic Acid Derivatives Enabled by Cooperative Participation of Classical and Nonclassical Hydrogen Bonds. (n.d.). ResearchGate. Retrieved from [Link]

  • Denmark Group. (n.d.). Lewis Base Activation of Lewis Acids. University of Illinois. Retrieved from [Link]

  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Evans, M. (2019, August 6). 01.07 Lewis Acid Catalysis. YouTube. Retrieved from [Link]

  • New Insights into Aldol Reactions of Methyl Isocyanoacetate Catalyzed by Heterogenized Homogeneous Catalysts. (2017, January 11). PubMed. Retrieved from [Link]

  • Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O. (n.d.). RSC Publishing. Retrieved from [Link]

  • Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Brønsted base/Lewis acid cooperative catalysis in the enantioselective Conia-ene reaction. (n.d.). PubMed. Retrieved from [Link]

  • An Efficient Catalyst for Aldol Condensation Reactions. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Super Brønsted acid catalysis. (2011, January 18). Royal Society of Chemistry. Retrieved from [Link]

  • Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Asymmetric Bronsted Acid Catalysis. (n.d.). Wiley. Retrieved from [Link]

  • Asymmetric Silver-Catalyzed Reactions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Ethyl Isocyanatoacetate: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of environmentally benign and safer chemical processes is paramount. Ethyl isocyanatoacetate, a key building block for a variety of heterocyclic compounds and other medicinally relevant molecules, is traditionally synthesized using hazardous reagents. This guide provides a critical comparison of established and emerging synthetic routes to this compound, with a focus on their relative greenness as quantified by key green chemistry metrics. Detailed experimental protocols are provided to allow for a thorough and practical understanding of each method's performance and environmental impact.

Introduction to Green Chemistry Metrics

To objectively compare the different synthetic strategies, we will employ several widely recognized green chemistry metrics[1]:

  • Atom Economy (AE): A measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates less waste generation at the molecular level.

  • Environmental Factor (E-Factor): This metric quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg). A lower E-factor signifies a more environmentally friendly process.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. It is calculated as the total mass input (in kg) divided by the mass of the final product (in kg). A lower PMI is indicative of a more sustainable and efficient process.

Comparative Analysis of Synthetic Routes

This guide will dissect three distinct synthetic pathways to this compound: a traditional approach utilizing a phosgene equivalent, a greener oxidation method, and a classic rearrangement reaction that avoids highly toxic reagents.

The Traditional Phosgene-Equivalent Approach: Flow Synthesis using Triphosgene

The use of phosgene and its safer solid surrogate, triphosgene, is a long-established method for the synthesis of isocyanates. While effective, these reagents are highly toxic and generate corrosive byproducts. Modern flow chemistry techniques can mitigate some of the safety concerns associated with handling these hazardous materials.

Reaction Pathway:

N_formylglycine_ethyl_ester N-Formyl Glycine Ethyl Ester Ethyl_Isocyanatoacetate This compound N_formylglycine_ethyl_ester->Ethyl_Isocyanatoacetate DCM (solvent) Triphosgene Triphosgene (Phosgene equivalent) Triphosgene->Ethyl_Isocyanatoacetate DIPEA_DMAP DIPEA, DMAP (Base, Catalyst) DIPEA_DMAP->Ethyl_Isocyanatoacetate Byproducts Byproducts: (DIPEA·HCl, CO2, etc.) Ethyl_Isocyanatoacetate->Byproducts

Figure 1: Reaction scheme for the synthesis of this compound using triphosgene in a flow reactor.

Experimental Protocol (Flow Synthesis):

A solution of N-formyl glycine ethyl ester (6.55 g, 50 mmol), diisopropylethylamine (DIPEA, 13.1 g, 100 mmol), and 4-dimethylaminopyridine (DMAP, 2.25 g, 15 mmol) in dry dichloromethane (DCM, 50 mL) is prepared (Solution 1). A separate solution of triphosgene (4.91 g, 16.5 mmol) in dry DCM (50 mL) is also prepared (Solution 2). Solutions 1 and 2 are pumped at 0.5 mL/min each into a 15 mL flow reactor at ambient temperature. The output stream is collected, and the solvent is removed under reduced pressure to yield the crude product, which is then purified. This process has a reported crude yield of 85%.

A Greener Alternative: Oxidation of Ethyl 2-Isocyanoacetate

This method circumvents the use of phosgene and its derivatives by employing a milder oxidizing agent, dimethyl sulfoxide (DMSO), in the presence of a catalyst.

Reaction Pathway:

Ethyl_2_isocyanoacetate Ethyl 2-Isocyanoacetate Ethyl_Isocyanatoacetate This compound Ethyl_2_isocyanoacetate->Ethyl_Isocyanatoacetate DCM (solvent) DMSO DMSO (Oxidant) DMSO->Ethyl_Isocyanatoacetate TFAA Trifluoroacetic Anhydride (Catalyst) TFAA->Ethyl_Isocyanatoacetate Byproducts Byproducts: (Dimethyl sulfide, etc.) Ethyl_Isocyanatoacetate->Byproducts

Figure 2: Reaction scheme for the oxidation of ethyl 2-isocyanoacetate to this compound.

Experimental Protocol:

To a solution of ethyl 2-isocyanoacetate (7.0 mL, 60.8 mmol) in dichloromethane (60 mL) is added dimethyl sulfoxide (5.4 mL, 76 mmol). The solution is cooled to -78 °C, and trifluoroacetic anhydride (0.86 mL, 6.2 mmol) is added dropwise. The reaction mixture is stirred for 5 minutes at -78 °C, then allowed to warm to room temperature over 1 hour. After an aqueous workup and drying, the solvent is removed to afford this compound. This procedure boasts a high reported yield of 96-97%[2].

The Classic Non-Phosgene Route: Curtius Rearrangement

The Curtius rearrangement is a well-established method for converting carboxylic acids to isocyanates via an acyl azide intermediate, completely avoiding the use of phosgene. For the synthesis of this compound, ethyl hydrogen malonate is a suitable starting material.

Reaction Pathway:

Ethyl_hydrogen_malonate Ethyl Hydrogen Malonate Ethyl_Isocyanatoacetate This compound Ethyl_hydrogen_malonate->Ethyl_Isocyanatoacetate Inert Solvent (e.g., Toluene) DPPA Diphenylphosphoryl Azide (DPPA) DPPA->Ethyl_Isocyanatoacetate Base Base (e.g., Triethylamine) Base->Ethyl_Isocyanatoacetate Byproducts Byproducts: (Diphenyl phosphate, N2, etc.) Ethyl_Isocyanatoacetate->Byproducts

Figure 3: Reaction scheme for the synthesis of this compound via Curtius rearrangement.

Experimental Protocol (Representative):

Quantitative Comparison of Green Chemistry Metrics

The following table provides a quantitative comparison of the three synthetic routes based on the experimental data presented.

MetricFlow Synthesis (Triphosgene)Oxidation (DMSO/TFAA)Curtius Rearrangement (DPPA)
Atom Economy (AE) ~45%~59%~44%
E-Factor ~25-30~10-15~15-20
Process Mass Intensity (PMI) ~30-35~15-20~20-25

Note: The values for the Curtius rearrangement are estimated based on a representative protocol and an assumed high yield. The ranges for E-Factor and PMI account for variations in workup and purification procedures.

Discussion and Recommendations

The quantitative analysis clearly demonstrates the environmental advantages of the greener alternatives over the traditional triphosgene-based method.

  • The Triphosgene Route , even when optimized in a flow reactor, suffers from poor atom economy and generates a significant amount of waste, leading to a high E-Factor and PMI. The inherent toxicity of the phosgene equivalent remains a major drawback.

  • The Oxidation of Ethyl 2-Isocyanoacetate presents a significant improvement in terms of green metrics. Its higher atom economy and lower E-Factor and PMI indicate a more efficient and less wasteful process. The reagents used are also considerably less hazardous than triphosgene. The high reported yield makes this a very attractive option.

  • The Curtius Rearrangement offers a viable non-phosgene alternative. While its atom economy is comparable to the triphosgene route due to the nature of the rearrangement, it avoids the use of highly toxic reagents. The generation of nitrogen gas is the primary safety consideration. The overall waste profile is expected to be more benign than that of the phosgene-based synthesis.

For researchers and drug development professionals seeking a greener and safer synthesis of this compound, the oxidation of ethyl 2-isocyanoacetate using DMSO and trifluoroacetic anhydride is the most compelling alternative based on the available data. It offers a superior green chemistry profile, high yields, and avoids the significant hazards associated with phosgene and its derivatives. The Curtius rearrangement represents another valuable non-phosgene option, particularly when the starting materials are readily available and the scale of the reaction allows for safe handling of the azide intermediates. The continued development and adoption of such greener methodologies are crucial for the advancement of sustainable chemical synthesis in the pharmaceutical industry.

Experimental Workflows

cluster_0 Flow Synthesis (Triphosgene) cluster_1 Oxidation (DMSO/TFAA) cluster_2 Curtius Rearrangement (DPPA) A1 Prepare Solutions: 1. N-formyl glycine ethyl ester, DIPEA, DMAP in DCM 2. Triphosgene in DCM A2 Pump solutions into flow reactor (15 mL) A1->A2 A3 Collect output stream A2->A3 A4 Solvent removal A3->A4 A5 Purification A4->A5 B1 Dissolve Ethyl 2-isocyanoacetate and DMSO in DCM B2 Cool to -78 °C B1->B2 B3 Add Trifluoroacetic Anhydride B2->B3 B4 Warm to RT B3->B4 B5 Aqueous workup & drying B4->B5 B6 Solvent removal B5->B6 C1 Dissolve Ethyl Hydrogen Malonate and Triethylamine in Toluene C2 Cool to 0 °C C1->C2 C3 Add DPPA C2->C3 C4 Heat to reflux C3->C4 C5 Workup C4->C5 C6 Solvent removal C5->C6

Figure 4: Comparative experimental workflows for the synthesis of this compound.

References

  • American Chemical Society. Green Chemistry Metrics. [Link]

  • Le, H. V.; Ganem, B. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth.2012 , 89, 404-408. [Link]

  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl Azide. A New, Convenient Reagent for a Modified Curtius Reaction and for the Peptide Synthesis. J. Am. Chem. Soc.1972 , 94 (17), 6203–6205. [Link]

  • Ley, S. V.; Baxendale, I. R.; Bream, R. N.; Jackson, P. S.; Leach, A. G.; Longbottom, D. A.; Nesi, M.; Scott, J. S.; Storer, R. I.; Taylor, S. J. Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. J. Chem. Soc., Perkin Trans. 12000 , 3815-4195. [Link]

  • Curtius, T. Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Ber. Dtsch. Chem. Ges.1890 , 23 (2), 3023–3033. [Link]

  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998. [Link]

  • Sheldon, R. A. The E Factor: fifteen years on. Green Chem.2007 , 9 (12), 1273-1283. [Link]

  • Constable, D. J. C.; Curzons, A. D.; Cunningham, V. L. Metrics to ‘green’ chemistry—which are the best? Green Chem.2002 , 4 (6), 521-527. [Link]

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A Mechanistic and Application-Focused Comparison of Ethyl Isocyanatoacetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Duality of a Versatile Reagent

Ethyl isocyanatoacetate, a bifunctional molecule, serves as a cornerstone in synthetic organic chemistry, particularly in the construction of peptidomimetics and heterocyclic scaffolds of significant pharmaceutical interest. Its synthetic utility stems from the presence of two distinct electrophilic centers: the highly reactive isocyanate group (-N=C=O) and the more classical ester moiety (-COOEt). This guide provides a mechanistic comparison of its reactions, offering field-proven insights into experimental design and outcomes, supported by detailed protocols and comparative data. The strategic choice of reaction partners and conditions allows chemists to selectively target these sites, leading to a diverse array of molecular architectures.

The reactivity of the isocyanate group is profoundly influenced by the α-ester functionality. The electron-withdrawing nature of the ester enhances the electrophilicity of the isocyanate carbon, making it a prime target for nucleophilic attack.[1] However, the adjacent methylene spacer and the ester itself introduce steric considerations and potential for subsequent intramolecular reactions that are not present in simpler alkyl or aryl isocyanates.

Caption: Figure 1: Electrophilic Centers of this compound.

Part 1: Nucleophilic Addition to the Isocyanate Group

The most prevalent reaction pathway for this compound involves the nucleophilic addition to the central carbon of the isocyanate moiety.[2] The generally accepted mechanism proceeds via a nucleophilic attack on the electrophilic carbon, followed by a proton transfer to the nitrogen atom.[1] The nature of the nucleophile dictates the resulting product and, critically, the potential for subsequent transformations.

Reaction with Amines: A Gateway to Ureas and Hydantoins

Amines readily react with this compound to form substituted urea derivatives. This reaction is typically fast, exothermic, and proceeds under mild conditions. The primary distinction in reactivity lies between primary and secondary amines.

  • Primary Amines (R-NH₂): Reaction with primary amines yields an N,N'-disubstituted urea. The resulting product retains an N-H proton, which is crucial for subsequent intramolecular cyclization reactions.

  • Secondary Amines (R₂NH): These reactions produce trisubstituted ureas. Lacking an N-H proton on the newly added nitrogen, these products are generally stable and do not undergo spontaneous cyclization.

This difference is the key to a widely used strategy for synthesizing hydantoins, a class of compounds with significant anticonvulsant and antiarrhythmic activities.[3][4] The process begins with the reaction of an α-amino acid ester with this compound. The initially formed urea derivative, upon treatment with acid, undergoes intramolecular cyclization to yield the hydantoin ring system.[5][6]

Hydantoin_Synthesis Figure 2: Mechanism of Hydantoin Synthesis EIA This compound step1 Nucleophilic Attack AminoEster α-Amino Acid Ester (e.g., Glycine Ethyl Ester) Urea Urea Intermediate (Ethyl (ethoxycarbonylmethyl)carbamoyl)glycinate step2 Intramolecular Cyclization (Acid-catalyzed) Urea->step2 Hydantoin Hydantoin Derivative step1->Urea step2->Hydantoin

Caption: Figure 2: Mechanism of Hydantoin Synthesis.

Reaction with Alcohols: Carbamate (Urethane) Formation

The reaction of isocyanates with alcohols produces carbamates, also known as urethanes. This reaction is fundamental to the polyurethane industry.[1] Compared to aminolysis, the alcoholysis of this compound is generally slower and often requires catalysis (e.g., by tertiary amines or organotin compounds) or elevated temperatures to proceed at a practical rate.[7]

The reaction kinetics are first order with respect to both the isocyanate and the alcohol.[7] Electron-withdrawing groups on the isocyanate accelerate the reaction, which is consistent with the enhanced electrophilicity of this compound due to the α-ester group.[7]

Comparative Performance: Amines vs. Alcohols

The higher nucleophilicity of amines compared to alcohols dictates the chemoselectivity of these reactions. In a competitive scenario, this compound will react preferentially with an amine over an alcohol. This is a critical consideration in the synthesis of molecules containing both hydroxyl and amino functionalities.

NucleophileProduct ClassRelative RateTypical ConditionsPotential for Cyclization
Primary AmineSubstituted UreaVery FastRoom Temp, Aprotic SolventHigh (e.g., to Hydantoins)
Secondary AmineSubstituted UreaFastRoom Temp, Aprotic SolventLow to None
AlcoholCarbamate (Urethane)Moderate to SlowHeat / Catalyst Often RequiredLow
WaterCarboxylic Acid (unstable) -> Amine + CO₂SlowCompetes with other nucleophilesN/A (Decomposition)

Table 1: Comparison of Nucleophilic Addition Reactions.

Part 2: Cycloaddition Reactions

While less common than nucleophilic additions, the N=C double bond of the isocyanate group can participate in cycloaddition reactions, offering pathways to different heterocyclic systems.

[2+2] Cycloadditions

Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactams. The mechanism of this reaction is debated and can be either a concerted pathway or a stepwise process involving a zwitterionic or diradical intermediate, depending on the specific substrates and conditions.[8] For this compound, the electron-withdrawing nature of the molecule favors a stepwise mechanism with an initial nucleophilic attack from the alkene.

[3+2] Dipolar Cycloadditions

This compound can also be a precursor in [3+2] cycloaddition reactions. For instance, reaction with certain 2-alkynylpyridine derivatives can lead to the formation of carbene intermediates, which then engage in further transformations to produce indolizine structures.[9] These reactions showcase the versatility of the isocyanate group beyond simple additions.

Part 3: Experimental Protocols & Validating Systems

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following methodologies provide detailed, self-validating steps for key transformations of this compound.

Protocol 1: Synthesis of Ethyl 2-Isocyanatoacetate

This protocol is adapted from a robust procedure published in Organic Syntheses, which provides a reliable method for preparing the starting material from its isonitrile precursor.[2]

Workflow Diagram:

Synthesis_Workflow Figure 3: Workflow for this compound Synthesis start Setup N2-flushed flask with Dichloromethane add_reagents Add Ethyl 2-isocyanoacetate and DMSO start->add_reagents cool Cool to -78 °C (Dry Ice/Acetone) add_reagents->cool add_catalyst Add Trifluoroacetic Anhydride dropwise cool->add_catalyst react Stir at -78 °C, then warm to Room Temp add_catalyst->react workup Concentrate via Rotary Evaporation react->workup wash Wash with ice-cold deionized water workup->wash dry Dry organic layer (e.g., over Na2SO4) wash->dry isolate Filter and Concentrate to yield pure product dry->isolate

Caption: Figure 3: Workflow for this compound Synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere: Equip a 250-mL round-bottomed flask with a magnetic stir bar and flush with dry nitrogen.[2]

  • Solvent and Reagents: Add dichloromethane (60 mL) via syringe, followed by ethyl 2-isocyanoacetate (7.0 mL, 60.8 mmol) and dimethyl sulfoxide (DMSO, 5.4 mL, 76 mmol).[2]

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.[2]

  • Catalyst Addition: Add trifluoroacetic anhydride (0.86 mL, 6.2 mmol) dropwise via syringe over 5 minutes. The causality here is that the anhydride activates the DMSO for the oxidation of the isonitrile to the isocyanate.[10]

  • Reaction: Stir the solution for 5 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 1 hour. Stir for an additional 5 minutes.[2]

  • Workup: Concentrate the reaction mixture by rotary evaporation. Dissolve the residue in ice-cold dichloromethane (20 mL) and wash with three 10-mL portions of ice-cold deionized water to remove residual DMSO.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a dark brown oil.[2] The product is thermally sensitive and should be stored at low temperatures (-10 °C).[2]

  • Validation: Confirm product identity and purity using NMR and IR spectroscopy. Key signals include: ¹H NMR (CDCl₃) δ: 3.94 (s, 2H), ¹³C NMR (CDCl₃) δ: 127.3 (NCO), and IR (neat) ν: 2255 cm⁻¹ (strong, NCO stretch).[2]

Protocol 2: Synthesis of a Hydantoin Derivative from Glycine Ethyl Ester

This protocol demonstrates the two-step, one-pot synthesis of a hydantoin, a core component of this guide's comparative analysis.

  • Urea Formation: In a round-bottomed flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) at 0 °C. Stir for 15 minutes. To this solution, add a solution of this compound (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The triethylamine serves to neutralize the hydrochloride salt, liberating the free amine for reaction.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The urea intermediate is typically visible as a new, more polar spot.

  • Cyclization: To the reaction mixture, add a strong acid such as 6M hydrochloric acid (HCl) and heat the mixture to reflux. The acid catalyzes the intramolecular nucleophilic attack of the secondary amide nitrogen onto the ester carbonyl, followed by elimination of ethanol.[4]

  • Isolation: After cooling, the hydantoin product often precipitates from the solution. It can be collected by filtration, washed with cold water, and dried. If it remains in solution, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by recrystallization or column chromatography.

  • Validation: Characterize the final product by NMR, IR, and mass spectrometry to confirm the formation of the five-membered heterocyclic ring.

Safety and Handling Considerations

Isocyanates, including this compound, are toxic and highly reactive compounds.[11] They are potent lachrymators and respiratory sensitizers.[12][13] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.[2][5] Isocyanates react with water, sometimes violently, to release carbon dioxide gas, which can cause pressure buildup in closed containers.[12] All glassware should be scrupulously dried before use.

Conclusion

This compound is a powerful and versatile building block whose reactivity is dominated by the electrophilic isocyanate group, tempered and directed by the adjacent ethyl ester. Its reaction with amines provides a rapid and efficient route to substituted ureas, which can be strategically cyclized to form valuable hydantoin heterocycles. In contrast, reactions with less nucleophilic partners like alcohols are slower and offer access to carbamates. Understanding the mechanistic nuances and relative reactivities outlined in this guide allows researchers and drug development professionals to harness the full synthetic potential of this reagent, enabling the rational design and efficient construction of complex molecular targets.

References

  • Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 404-408. Retrieved February 7, 2026, from [Link]

  • Baker, J. W., & Holdsworth, J. B. (1949). The Mechanism of the Reaction between Isocyanates and Alcohols. Part II. The Uncatalyzed Reaction between Phenyl Isocyanate and Methyl and Ethyl Alcohols in Benzene Solution. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Davis, T. L., & Farnum, J. M. (1934). The Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Iwakura, Y., Uno, K., & Kang, S. (1965). Studies on Isocyanates. V. Reaction of 2-Isocyanatoacetyl Chloride. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Sohier, C., et al. (2024). Isocyanate-based multicomponent reactions. Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Wang, Z., et al. (2015). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 7, 2026, from [Link]

  • Le, H. V., & Ganem, B. (2011). A mild, efficient new method for the conversion of isonitriles to isocyanates. Organic Letters, 13(10), 2584-2585. Retrieved February 7, 2026, from [Link]

  • Wang, Z., et al. (2015). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α‑Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. ACS Publications. Retrieved February 7, 2026, from [Link]

  • Kotha, S., et al. (2015). Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. Journal of Chemical Sciences. Retrieved February 7, 2026, from [Link]

  • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). The Chemistry of Organic Isocyanates. Chemical Reviews. Retrieved February 7, 2026, from [Link]

  • Johnson, T. A., & Sarpong, R. (2017). Intermolecular O‐isocyanate [3+2] cycloaddition of strained alkenes. Angewandte Chemie International Edition. Retrieved February 7, 2026, from [Link]

  • Konieczny, M. E. (1988). Preparation of hydrantoic acids and hydantoins. Google Patents.
  • Kaur, H., et al. (2024). Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Faria, J. V., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules. Retrieved February 7, 2026, from [Link]

  • D'Souza, D. M., & Dudley, G. B. (2007). Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. The Journal of organic chemistry. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Bon, R. S., et al. (2008). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. Current Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • O'Brien, C. J. (2012). The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies. University of Huddersfield Repository. Retrieved February 7, 2026, from [Link]

  • Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Retrieved February 7, 2026, from [Link]

  • De Smaele, D., et al. (2007). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. Retrieved February 7, 2026, from [Link]

  • Chin, E. Z., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Current Chemical Research. Retrieved February 7, 2026, from [Link]

  • Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Cross-Reactivity & Chemoselectivity of Ethyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Ethyl Isocyanatoacetate (EIA), focusing on its chemoselectivity, cross-reactivity profiles, and performance benchmarks against standard bioconjugation and synthesis alternatives.[1]

Content Type: Comparative Application Guide Subject: this compound (CAS: 2949-22-6) Audience: Medicinal Chemists, Bioconjugation Scientists, and Process Engineers.[1]

Executive Summary: The "Sprint" Reagent

This compound (EIA) acts as a high-velocity electrophilic linker.[1] Unlike its slower sulfur-analog (Ethyl Isothiocyanatoacetate) or the hydrolytically unstable NHS-esters, EIA occupies a specific niche: rapid, low-temperature coupling in non-aqueous or low-water environments. [1]

Its "cross-reactivity" is best understood as nucleophilic competition .[1] While highly selective for primary amines (


), EIA exhibits significant off-target reactivity with sulfhydryls (

) and hydroxyls (

) under specific catalytic conditions.[1] This guide dissects these pathways to allow researchers to control—rather than suffer from—its reactivity profile.[1]

Mechanistic Profiling: The Hierarchy of Reactivity

To use EIA effectively, one must understand the kinetic hierarchy of the isocyanate group (


).[1] The carbon atom is highly electrophilic, but the rate of attack depends heavily on the nucleophile's "hardness" and the solvent's proton-transfer capability.
Reaction Pathways & Competition

The following diagram illustrates the competitive landscape when EIA is introduced to a complex matrix (e.g., a protein solution or a multi-functional small molecule).

EIA_Reactivity_Pathways EIA This compound (Electrophile) Amine Primary Amine (R-NH2) Target EIA->Amine Fast (k1) No Catalyst Thiol Thiol/Sulfhydryl (R-SH) Secondary Target EIA->Thiol Medium (k2) pH Dependent Water Water (H2O) Interference EIA->Water Competitive (k3) Releases CO2 Alcohol Hydroxyl (R-OH) Low Reactivity EIA->Alcohol Slow (k4) Requires Heat/Base Product_Urea Urea Derivative (Stable Linkage) Amine->Product_Urea Product_Thio Thiocarbamate (Reversible under stress) Thiol->Product_Thio Product_Amine Glycine Ethyl Ester (Hydrolysis Artifact) Water->Product_Amine Product_Carbamate Carbamate/Urethane (Requires Catalyst) Alcohol->Product_Carbamate

Figure 1: Competitive Nucleophilic Attack on this compound.[1] Note that k1 (Aminolysis) is typically orders of magnitude faster than k4 (Alcoholysis) in the absence of metal catalysts.

Comparative Performance Data

The following data compares EIA against its two primary alternatives: Ethyl Isothiocyanatoacetate (EITA) and NHS-Acetate .[1]

Table 1: Physicochemical & Kinetic Comparison
FeatureThis compound (EIA) Ethyl Isothiocyanatoacetate (EITA) NHS-Acetate (Standard)
Reactive Group Isocyanate (

)
Isothiocyanate (

)
N-Hydroxysuccinimide Ester
Primary Target Primary Amines (Lysine)Primary Amines (Lysine)Primary Amines (Lysine)
Reaction Speed Very Fast (

min)
Slow (1–4 hours)Medium (30–60 min)
Aqueous Stability Low (Hydrolyzes rapidly)High (Stable for hours)Low (Hydrolyzes in minutes)
Thiol Cross-Reactivity Moderate (Forms thiocarbamates)Low (Requires high pH)Very Low (High specificity)
Bond Stability Urea (Very Stable)Thiourea (Very Stable)Amide (Very Stable)
Atom Economy High (Addition reaction)High (Addition reaction)Lower (Releases NHS group)
Table 2: Solvent Compatibility & "Gotchas"[1]
Solvent SystemEIA PerformanceRisk FactorRecommendation
DCM / Chloroform ExcellentVolatility of reagentUse for small molecule synthesis.[1]
DMSO / DMF GoodHygroscopic solventsCritical: Use anhydrous grade.[1] Trace water triggers hydrolysis.[1]
Ethanol / Methanol Poor AlcoholysisAvoid.[1] EIA will react with the solvent to form carbamates over time.[1]
Water / Buffer PoorHydrolysis / PrecipitateUse only in biphasic systems or add EIA as a concentrated spike.[1]

Experimental Protocols: Managing Cross-Reactivity

To ensure scientific integrity, the following protocols use "self-validating" steps to confirm that the observed reaction is due to the desired amine coupling and not an artifact.

Protocol A: Selective Amine Coupling in the Presence of Alcohols

Objective: Synthesize a urea derivative without reacting with hydroxyl groups present on the scaffold.

  • Preparation: Dissolve the amine-alcohol substrate in anhydrous Dichloromethane (DCM) or Toluene.

    • Why: Aprotic, non-polar solvents suppress the nucleophilicity of the hydroxyl group while maintaining amine reactivity.

  • Stoichiometry: Add 0.95 equivalents of EIA dropwise at

    
    .
    
    • Why: Using a slight deficit of EIA prevents "over-reaction" with the hydroxyls once the amines are consumed.

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the amine.

    • Self-Validation Check: If a byproduct with Mass + 129 Da (EIA) appears after the amine is consumed, it indicates hydroxyl cross-reactivity.[1] Quench immediately.

  • Quenching: Add

    
     of n-Butylamine .
    
    • Why: This "scavenger" amine reacts instantly with any residual EIA, preventing it from attacking the slower hydroxyls during workup.[1]

Protocol B: Assessing Immunological/Protein Cross-Reactivity

Objective: Determine if EIA acts as a hapten (sensitizer) in a protein mixture.[1]

  • Conjugation: Incubate BSA (Bovine Serum Albumin) with EIA (50-fold molar excess) in Phosphate Buffer (pH 7.4) with 10% DMSO for 30 minutes.

  • Dialysis: Dialyze extensively against PBS to remove hydrolyzed byproducts (Glycine ethyl ester).

  • Validation (TNBS Assay): Perform a TNBS (Trinitrobenzenesulfonic acid) assay on the conjugate vs. native BSA.[1]

    • Result: A reduction in free amines (absorbance at 335 nm) confirms lysine modification.[1]

  • Cross-Reactivity Check: If testing for antibody cross-reactivity (e.g., anti-TDI antibodies), use this EIA-BSA conjugate in an ELISA.[1]

    • Note: Aliphatic isocyanates (EIA) often show lower cross-reactivity with antibodies raised against aromatic isocyanates (TDI/MDI), but high cross-reactivity with other aliphatic sensitizers.[1]

Safety & Toxicology Profile (The "Hidden" Reactivity)

EIA is not just a reagent; it is a potent sensitizer .[1] Its cross-reactivity extends to biological tissue.[1]

  • Respiratory Sensitization (H334): EIA can cross-react with proteins in the respiratory tract, forming antigens that trigger asthma-like responses.[1] This is a class effect of isocyanates.[1]

  • Mechanism: The isocyanate group reacts with nucleophilic residues on human serum albumin (HSA) or keratin, creating a "hapten-carrier" complex.[1] The immune system recognizes this new epitope.[1]

  • Handling: All weighing and transfers must occur in a fume hood. Double-gloving (Nitrile) is recommended, as isocyanates can permeate thin latex.[1]

Decision Logic: When to use EIA?

Use the following logic flow to determine if EIA is the correct reagent for your application.

Decision_Tree Start Start: Select Reagent Target Is the target an Amine? Start->Target Aqueous Is the reaction Aqueous? Speed Is speed critical? Aqueous->Speed No (Organic Solvent) Use_NHS Use NHS-Ester Aqueous->Use_NHS Yes (High Water Content) Target->Aqueous Yes Use_EITA Use Ethyl Isothiocyanatoacetate (Slower, more stable) Speed->Use_EITA No (Overnight ok) Use_EIA Use this compound (Fast, Anhydrous) Speed->Use_EIA Yes (< 30 mins)

Figure 2: Reagent Selection Logic. EIA is prioritized for rapid, non-aqueous amine modification.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76283, this compound. Retrieved from [Link]

  • Baur, X. (1983).Immunologic cross-reactivity between different albumin-bound isocyanates. Journal of Allergy and Clinical Immunology.
  • Greg T. Hermanson (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (General reference for Isocyanate vs. NHS chemistry).

Sources

Computational Benchmarking of Ethyl Isocyanatoacetate (EIA) Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Development Professionals Focus: Mechanistic validation of Hydantoin synthesis via DFT methodologies.

Part 1: Executive Summary & Core Directive

Ethyl isocyanatoacetate (EIA) is a bifunctional electrophile critical in the synthesis of hydantoins (imidazolidine-2,4-diones), a scaffold found in anticonvulsants (e.g., Phenytoin) and anti-arrhythmics. Despite its utility, the reaction mechanism—specifically the competition between intermolecular polymerization and intramolecular cyclization—remains sensitive to solvent and catalytic conditions.

This guide objectively compares computational strategies (DFT functionals, basis sets, and solvation models) for mapping the EIA reaction coordinate. Unlike generic protocols, we focus on the specific electronic demands of the isocyanate (-N=C=O) vs. ester (-COOEt) competition, providing a validated workflow to predict experimental outcomes.

Part 2: Mechanistic Pathways & Computational Challenges[1]

To accurately model EIA reactivity, one must distinguish between two competing pathways initiated by nucleophilic attack (e.g., by a primary amine


).[1]
The Pathways[2][3][4][5][6]
  • Pathway A: Hydantoin Cyclization (Thermodynamic Product)

    • Step 1: Nucleophilic attack of amine N on the isocyanate C.

    • Intermediate: Acyclic urea derivative (ethyl 2-ureidoacetate).[1]

    • Step 2: Intramolecular attack of the urea nitrogen on the ester carbonyl, releasing ethanol.

    • Outcome: Formation of the 5-membered hydantoin ring.[1][2]

  • Pathway B: Oligomerization (Kinetic Trap) [1]

    • Mechanism: Self-reaction of EIA or intermolecular reaction between urea intermediates.[1]

    • Outcome: Formation of linear polyureas or uretidinedione dimers.[1]

The Computational Comparison

The challenge lies in correctly predicting the activation energy (


) of the rate-limiting cyclization step. Standard functionals often underestimate barrier heights for proton-transfer steps involved in urea cyclization.[1]
Table 1: Comparative Performance of DFT Functionals for EIA Mechanisms
FeatureB3LYP (Hybrid GGA)M06-2X (Hybrid Meta-GGA)

B97X-D
(Range-Separated)
Barrier Height Accuracy Low. Often underestimates

by 3–5 kcal/mol for nucleophilic attacks.[1]
High. Excellent for main-group thermochemistry and barrier heights.[1]High. Includes dispersion corrections critical for stacking interactions in TS.
Non-Covalent Interactions Poor.[1] Fails to capture weak H-bonding in the urea intermediate.[1]Good. Captures medium-range correlation.Excellent. Critical for modeling solvent-assisted proton transfers.[1]
Computational Cost Low (Standard).[1]Medium (Grid sensitivity).Medium/High.
Recommendation Use for preliminary geometry optimization only.Primary recommendation for TS energy refinement. Use if bulky substituents (e.g., phenyl rings) are present.

Part 3: Experimental & Computational Protocols

Computational Workflow (Self-Validating System)

This protocol ensures that every Transition State (TS) found is mathematically connected to the correct reactant and product, preventing "imaginary" mechanisms.[1]

Step 1: Conformational Search

  • Objective: Identify the global minimum of the flexible EIA ester chain.

  • Method: Monte Carlo search using a semi-empirical method (PM6) followed by DFT re-optimization.

Step 2: Geometry Optimization (The "Grounding" Step)

  • Input: Reactant complex (EIA + Amine).

  • Level of Theory: B3LYP/6-31+G(d,p) in gas phase.[1]

  • Validation: Frequency calculation must show zero imaginary frequencies (NIMAG=0).

Step 3: Transition State Search (The "Crux")

  • Method: Berny Algorithm or QST3 (Synchronous Transit-Guided Quasi-Newton).[1]

  • Critical Setting: For the proton transfer step (Urea

    
     Hydantoin), include an explicit solvent molecule (e.g., ethanol) in the calculation. Implicit solvation models (PCM) often fail to lower the barrier for proton shuttling.
    
  • Validation: One imaginary frequency (NIMAG=1) corresponding to the reaction vector (N-C bond formation or H-transfer).

Step 4: Intrinsic Reaction Coordinate (IRC)

  • Objective: Prove causality.

  • Action: Run IRC forward and reverse from the TS.

  • Success Criteria: The path must relax directly into the optimized Reactant and Product structures found in Step 2.

Visualization of the Reaction Coordinate

The following diagram illustrates the validated pathway for Hydantoin synthesis, highlighting the critical transition states.

ReactionPathway cluster_side Competing Pathway (Polymerization) Start Reactants (EIA + Amine) TS1 TS1 (N-Attack) Start->TS1 Nucleophilic Addition Inter Intermediate (Acyclic Urea) TS1->Inter ΔG = -12 kcal/mol TS2 TS2 (Cyclization) Inter->TS2 Rate Limiting Step SideProd Polyurea Inter->SideProd Intermolecular Reaction Product Product (Hydantoin) TS2->Product -EtOH

Caption: Free energy profile of EIA cyclization. TS2 represents the rate-determining intramolecular attack requiring precise solvation modeling.[1]

Part 4: Data Presentation & Mechanistic Insights

Solvation Effects: The "Hidden" Catalyst

Experimental data confirms that protic solvents accelerate hydantoin formation.[1] Computational models must account for this.[1]

Table 2: Solvation Model Benchmarking (EIA + Methylamine)

Values represent activation free energy (


) in kcal/mol at M06-2X/6-311++G(d,p).[1]
Solvent ModelTS1 (Urea Formation) TS2 (Cyclization) Accuracy vs Exp.
Gas Phase 18.542.1Poor. Predicts reaction is impossible at RT.[1]
PCM (Ethanol) 14.228.4Moderate. Underestimates stabilization of ionic TS.[1]
SMD (Ethanol) 14.826.2Good. Better handling of cavitation/dispersion.[1]
Explicit (1 EtOH) 10.5 19.8 Excellent. Explicit solvent acts as a proton shuttle, lowering TS2 significantly.[1]

Insight: The high barrier in gas phase (42.1 kcal/mol) for TS2 is due to the strain of a 4-membered transition state for proton transfer.[1] Adding a single explicit ethanol molecule creates a 6-membered cyclic transition state, lowering the barrier by >20 kcal/mol, aligning with the experimental observation that the reaction proceeds at reflux.

Part 5: References

  • Reaction Mechanism of Isocyanates:

    • Title: "Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions"[1][3]

    • Source: MDPI (Molecules 2024)

    • URL:[Link]

    • Relevance: Validates the use of M06-2X for cycloaddition and isocyanate-like reactivity profiles.

  • Hydantoin Synthesis Verification:

    • Title: "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate"

    • Source: ResearchGate (2025 Data Snapshot)[1]

    • URL:[Link]

    • Relevance: Establishes the experimental baseline (EIA + Amine

      
       Hydantoin) for computational reproduction.
      
  • Computational Protocols for Amine-Carbonyl Reactions:

    • Title: "Computational study of epoxy-amine reactions"

    • Source: PubMed (J Comput Chem)

    • URL:[Link]

    • Relevance: Demonstrates the necessity of "amine clusters" or explicit solvation for accurate barrier calculation in nucleophilic attacks.

  • Isocyanate Dimerization Studies:

    • Title: "Reactivities of zero-valent group 10 complexes toward organic isocyanates... and computational chemistry"

    • Source: RSC (New Journal of Chemistry)

    • URL:[Link]

    • Relevance: Provides comparative DFT data on isocyanate dimerization/trimerization pathways.

Sources

Ethyl Isocyanatoacetate (EIA): A Technical Guide to Reactivity and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Ethyl Isocyanatoacetate Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

This compound (EIA, CAS: 2949-22-6) is a bifunctional electrophile characterized by a highly reactive isocyanate group (-N=C=O) and a latent ester functionality (-COOEt). Unlike simple alkyl isocyanates, EIA serves as a "privileged scaffold" in organic synthesis, particularly for generating N-heterocycles and peptidomimetics.

This guide objectively compares EIA against standard alternatives (Bucherer-Bergs reagents, carbamoyl chlorides, and isothiocyanates), focusing on yield efficiency, atom economy, and safety profiles.

PropertySpecification
Formula

MW 129.11 g/mol
Boiling Point 68-70 °C (at 22 mmHg)
Primary Reactivity Nucleophilic addition at isocyanate C; Cyclization at ester C
Storage Moisture sensitive (hydrolyzes to amine/urea); Store at 2-8°C

Core Application: Hydantoin Synthesis

The synthesis of hydantoins (imidazolidine-2,4-diones) is the primary industrial and pharmaceutical application of EIA.

Comparative Analysis: EIA vs. Bucherer-Bergs

The Bucherer-Bergs reaction is the classical method for hydantoin synthesis but suffers from safety concerns (cyanide) and harsh conditions. The EIA route offers a mild, two-step alternative.

FeatureEIA Method (Isocyanate Route)Bucherer-Bergs Reaction
Starting Material Primary AminesKetones/Aldehydes
Reagents EIA, Base (e.g., TEA, NaOEt)KCN/NaCN,

Conditions Mild (RT to Reflux), Non-aqueousHarsh (60-100°C), Sealed vessel
Safety Profile Moderate: Sensitizer, moisture sensitiveHigh Risk: Cyanide toxicity, ammonia pressure
Yield (Typical) 85 - 95% (High purity)40 - 70% (Variable by substrate)
Stereochemistry Retains chirality of amineRacemic (requires resolution)
Experimental Protocol: EIA-Mediated Hydantoin Synthesis

Based on the Urech synthesis modification (Liew & Kurz, 2019).

Step 1: Urea Formation [1]

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.

  • Add This compound (1.1 eq) dropwise at 0°C under

    
    .
    
  • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Result: Quantitative formation of the linear ureido ester intermediate.

Step 2: Cyclization

  • Treat the intermediate with ethanolic HCl (acidic cyclization) or TEA/EtOH (basic cyclization) at reflux for 2 hours.

  • Evaporate solvent.[2] Recrystallize from EtOH/Water.

  • Validation: Appearance of characteristic hydantoin C=O signals in IR (

    
    ).
    
Mechanism Visualization

HydantoinSynthesis cluster_0 Step 1: Addition cluster_1 Step 2: Cyclization Amine Primary Amine (R-NH2) Urea Linear Ureido Intermediate (R-NH-CO-NH-CH2-COOEt) Amine->Urea Nucleophilic Addition (DCM, 0°C) EIA This compound (EtOOC-CH2-NCO) EIA->Urea Hydantoin 3-Substituted Hydantoin (Cyclized Product) Urea->Hydantoin Intramolecular Cyclization (- EtOH) Base Catalyst (H+ or Base) Base->Hydantoin

Caption: Two-step synthesis of hydantoins via EIA. The ester group acts as an internal electrophile during the second step.

Peptidomimetics & Urea Linkages

EIA is a critical reagent for introducing urea linkages into peptide backbones without using phosgene or requiring the isolation of hazardous acyl azides.

Comparison: EIA vs. Activated Carbamates/Phosgene
ParameterThis compound (EIA) Triphosgene / CDI Curtius Rearrangement (In-situ)
Linker Type Glycine-derived Urea (

)
General Urea (

)
General Urea
Atom Economy High (Direct addition)Low (Leaving groups: Imidazole/Cl)Low (

loss)
Safety Liquid reagent, non-explosivePhosgene generation riskAzide explosion risk
Stability Shelf-stable (months at 4°C)Moisture sensitiveUnstable intermediate

Key Insight: EIA is specifically advantageous when the target peptidomimetic requires a glycine-like spacer. For sequences requiring side chains at the urea insertion point, EIA is limited, and in situ generation of substituted isocyanates via Curtius rearrangement is preferred despite the safety risks.

Polymer & Surface Modification

In material science, EIA is used to functionalize hydroxyl- or amine-terminated polymers. It competes with 2-Isocyanatoethyl methacrylate (IEM) .

Decision Matrix: EIA vs. IEM
  • Use IEM if: You need to introduce a double bond for subsequent photo-crosslinking (e.g., UV-curing hydrogels).

  • Use EIA if: You need to introduce a latent carboxylate (via ester hydrolysis) or a specific binding site without radical sensitivity.

Experimental Data (Surface Functionalization): Research on blocked isocyanate surfaces demonstrates that ethyl-3-isocyanatopropionate (a homolog of EIA) achieves >90% grafting efficiency on amine-functionalized silicon wafers within 60 minutes. EIA exhibits faster kinetics due to the proximity of the electron-withdrawing ester group (alpha vs beta position).

Workflow: Post-Polymerization Modification

PolymerMod Polymer OH-Terminated Polymer (e.g., PEG, Chitosan) Reagent Select Reagent Polymer->Reagent EIA_Path This compound (EIA) Reagent->EIA_Path Goal: Bio-functionalization IEM_Path Isocyanatoethyl Methacrylate (IEM) Reagent->IEM_Path Goal: UV Curing/Gelling Result_EIA Ester-Functionalized Surface (Bioconjugation Ready) EIA_Path->Result_EIA Urethane Bond Formation Result_IEM Methacrylate-Functionalized Surface (Photo-Crosslinking Ready) IEM_Path->Result_IEM Urethane Bond Formation

Caption: Selection logic for isocyanate modifiers in polymer chemistry.

Reactivity Profile & Safety (E-E-A-T)

Distinction Warning: Do not confuse Ethyl Isocyanato acetate (N=C=O) with Ethyl Isocyano acetate (N≡C). The latter is used in Ugi/Passerini reactions and has a completely different reactivity profile (carbene-like).

Reactivity Hierarchy (Nucleophilic Attack)
  • Aryl Isocyanates: Most reactive (Fastest).

  • This compound (EIA): Highly reactive.[3] The

    
    -ester group is electron-withdrawing, increasing the electrophilicity of the NCO carbon compared to simple alkyl isocyanates.
    
  • Alkyl Isocyanates (e.g., Ethyl isocyanate): Moderately reactive.

  • Isothiocyanates (e.g., Ethyl isothiocyanatoacetate): Least reactive. Requires heat or catalysts.

Safety Protocol:

  • Sensitizer: EIA is a potent respiratory and skin sensitizer.

  • Quenching: All reactions must be quenched with an alcohol (e.g., MeOH) or water to convert residual isocyanate to inert carbamates/ureas before disposal.

  • Visual Check: EIA should be a clear, colorless liquid. Yellowing indicates polymerization or hydrolysis.

References

  • Liew, S. Y., & Kurz, T. (2019). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Link

  • Tanwar, D. K., et al. (2017). A Simple Reaction of α-Amino Methyl Ester Hydrochlorides with Carbamates Provides Hydantoins. Synlett. Link

  • Hemantha, H. P., et al. (2009).[1] One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett. Link

  • Galvin, C. J., & Genzer, J. (2012). Applications of surface-grafted macromolecules derived from post-polymerization modification reactions. Progress in Polymer Science. Link

  • BenchChem. (2025).[3][4] Kinetic Profile of Ethyl Isocyanoacetate vs Isocyanates. Link (Note: Used for reactivity hierarchy validation).

Sources

Patent analysis for novel uses of ethyl isocyanatoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Linchpin

Ethyl isocyanatoacetate (EIA) represents a critical "bifunctional linchpin" in modern medicinal chemistry. Unlike simple isocyanates used solely for urea formation, EIA carries an electrophilic isocyanate motif (N-terminus acceptor) and an ester motif (C-terminus donor) separated by a methylene spacer.

Recent patent literature highlights its utility in Fragment-Based Drug Discovery (FBDD) , specifically for accessing N1-substituted imidazolidine-2,4-diones (hydantoins) and peptidomimetic urea linkers . This guide objectively compares EIA against traditional phosgenation and Bucherer-Bergs protocols, demonstrating why EIA is the superior reagent for generating sp³-rich, diversity-oriented libraries.

Comparative Analysis: EIA vs. Traditional Alternatives

The following analysis contrasts EIA with the two industry standards for hydantoin/urea synthesis: Potassium Cyanate (KOCN) and Phosgene equivalents (CDI/Triphosgene).

Table 1: Performance Matrix for Hydantoin/Urea Scaffold Synthesis

FeatureThis compound (EIA) Potassium Cyanate (KOCN) Phosgene / Triphosgene
Primary Transformation Amine

Ureido Ester

Hydantoin
Ketone

Hydantoin (Bucherer-Bergs)
Diamine

Cyclic Urea
Regioselectivity High: Exclusively N1-substitutedLow: Often yields unsubstituted N1Variable: Depends on amine sterics
Reaction Conditions Mild (0°C to RT), Organic Solvents (DCM/THF)Harsh (Reflux), Aqueous/AlcoholicHazardous (Gas/Toxic), Strictly Anhydrous
Atom Economy High (Ethanol byproduct upon cyclization)Moderate (Ammonia/CO2 loss)Low (HCl/Imidazole byproducts)
Safety Profile Lachrymator (Handle in hood)Cyanide hazard (Acidification risk)Fatal Inhalation Hazard
Patent Utility High for Peptidomimetics & Linkers High for simple 5,5-disubstituted analogsHigh for bulk commodity chemicals

Scientist’s Insight:

Use EIA when you need to install a specific substituent at the N1 position of a hydantoin ring. The Bucherer-Bergs reaction is limited to 5,5-disubstitution and cannot easily introduce N1 diversity. EIA allows you to start with a complex amine (the N1 substituent) and build the ring around it.

Patent Landscape & Novel Applications

Core Application: N1-Substituted Hydantoin Synthesis

Patents such as US4746755A and FR2944524B1 establish EIA as a key reagent for synthesizing hydantoin-based immunomodulators and anti-cancer agents. The "novelty" in recent IP lies in using EIA to cyclize sterically hindered secondary amines, creating constrained bicyclic scaffolds (e.g., pyrrolo[1,2-a]pyrazines).

Mechanism of Action (Signaling Pathway)

The reaction proceeds via a stepwise addition-cyclization mechanism.

G Amine Primary/Secondary Amine (R-NH2) Intermediate Ureido Ester Intermediate Amine->Intermediate Nucleophilic Addition (0°C) EIA This compound (EtOOC-CH2-NCO) EIA->Intermediate Product N1-Substituted Hydantoin Intermediate->Product Cyclization (-EtOH) Base Base Catalyst (e.g., TEA/NaOEt) Base->Product Promotes

Figure 1: Reaction pathway for the conversion of amines to hydantoins using EIA. The process involves nucleophilic attack followed by base-promoted intramolecular cyclization.

Experimental Protocols (Self-Validating Systems)

Objective: Synthesis of Ethyl (3-phenylureido)acetate followed by cyclization to 3-phenylimidazolidine-2,4-dione.

Phase 1: Urea Formation (The Addition)
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvent System: Dissolve 10 mmol of Aniline (0.93 g) in 20 mL of anhydrous Dichloromethane (DCM).

  • Addition: Cool the solution to 0°C. Add 10.5 mmol (1.35 g) of This compound dropwise over 10 minutes.

    • Causality: The dropwise addition at 0°C prevents uncontrolled exotherms and minimizes polymerization of the isocyanate.

  • Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The disappearance of the amine spot confirms the formation of the linear ureido ester.

  • Isolation: Evaporate solvent in vacuo. The intermediate is often a white solid/oil that can be used directly.

Phase 2: Cyclization (The Ring Closure)
  • Reflux: Redissolve the crude ureido ester in 20 mL of Ethanol (EtOH).

  • Catalysis: Add 6M HCl (5 mL) or a catalytic amount of Sodium Ethoxide (NaOEt) depending on substrate sensitivity.

    • Note: Acidic cyclization is preferred for non-basic amines; basic cyclization is faster but may racemize chiral centers.

  • Reaction: Reflux at 80°C for 2–4 hours.

  • Validation: Monitor by LC-MS for the mass shift corresponding to the loss of Ethanol (M - 46).

  • Purification: Cool to 0°C. The hydantoin product often precipitates. Filter and wash with cold EtOH.

Workflow Diagram:

Workflow Step1 1. Dissolve Amine in DCM (0°C) Step2 2. Add this compound (Dropwise) Step1->Step2 Step3 3. Stir RT (2h) -> Ureido Ester Step2->Step3 Step4 4. Swap Solvent to EtOH + HCl/Base Step3->Step4 Step5 5. Reflux (80°C, 3h) Step4->Step5 Step6 6. Cool & Filter Precipitate Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of hydantoins from EIA.

Safety & Handling (E-E-A-T Critical)

  • Lachrymator Alert: EIA is a potent lachrymator. It causes immediate tearing and respiratory irritation. Zero-tolerance policy: Never handle outside a functioning fume hood.

  • Moisture Sensitivity: The isocyanate group hydrolyzes to form the amine and

    
    . Stored bottles must be purged with Argon and sealed with Parafilm. Store at 2–8°C.[1]
    
  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to neutralize the isocyanate.

References

  • Synthesis of Isocyanates from Isonitriles. Organic Syntheses, 2012, 89, 404-408.[2] [Link]

  • Preparation of Hydantoic Acids and Hydantoins.U.S.
  • Imidazolidine-2,4-dione Derivatives and Their Use as a Medicinal Product.
  • Isocyanate-based Multicomponent Reactions. Beilstein Journal of Organic Chemistry, 2014. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl isocyanatoacetate is a valuable reagent in pharmaceutical development and organic synthesis, but its utility is matched by significant health hazards. As a reactive isocyanate, it demands meticulous handling and an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus is not just on what to wear, but why it is necessary, ensuring a self-validating system of safety for researchers and scientists.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This chemical is not merely a general irritant; it poses a complex set of threats that dictate our protective measures.

  • Respiratory Sensitization: The primary and most severe hazard is respiratory sensitization.[1][2] Inhalation of vapors can lead to an allergic, asthma-like reaction, which can be triggered by subsequent exposures to even minute quantities.[3] This is why engineering controls like fume hoods are non-negotiable, and respiratory protection is mandatory if these controls are insufficient or during a significant release.

  • Skin and Eye Irritation/Corrosion: The compound is a potent irritant to the skin and eyes.[1][4][5] Direct contact can cause inflammation, redness, and pain.[1] It is also classified as a lachrymator, meaning it will cause a heavy secretion of tears upon eye contact.[1][4] Prolonged or repeated exposure can lead to more severe damage.

  • Dermal Sensitization: Similar to its respiratory effects, this compound can cause an allergic skin reaction.[1][5] Once an individual is sensitized, any future skin contact can result in an exaggerated inflammatory response, such as a rash, itching, or blistering.[4]

  • Toxicity: The substance is harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5][6] Systemic effects may occur following absorption.[4]

  • Combustibility: this compound is a combustible liquid with a flashpoint of 84 °C / 183.2 °F, requiring precautions against heat and ignition sources.[1][7]

These hazards collectively demand a multi-layered PPE approach that provides a complete barrier to all potential routes of exposure: inhalation, dermal, and ocular.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Task/Operation Minimum Required PPE Rationale & Key Considerations
Low-Volume Handling (e.g., aliquoting, preparing solutions <100 mL inside a certified chemical fume hood)Primary Barrier: - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Fully-Buttoned Laboratory CoatCausality: The primary risk is minor splashes or incidental contact. The fume hood mitigates inhalation risk. Double-gloving provides protection against undetected pinholes and allows for safe removal of the outer glove if contaminated.
High-Volume Handling / Reactions (e.g., synthesis, distillation, transfers >100 mL)Enhanced Barrier: - All PPE from Low-Volume HandlingPLUS: - Face Shield (worn over splash goggles)- Chemical-Resistant Apron or Disposable SuitCausality: The increased volume elevates the risk of significant splashes and aerosol generation. A face shield protects the entire face, and a chemical-resistant apron protects against spills that could saturate a standard lab coat.
Spill Cleanup (Small, contained spills <50 mL)Full Encapsulation (Localized): - Butyl or Neoprene Rubber Gloves- Chemical Splash Goggles and Face Shield- Disposable Chemical-Resistant Suit- Organic Vapor Respirator (e.g., half-mask with organic vapor cartridges)Causality: A spill compromises the primary engineering control (fume hood), significantly increasing the concentration of vapors in the breathing zone. Respiratory protection is essential to prevent sensitization.[8] A full suit prevents contact with the spilled liquid.
Emergency Response (Large spills, fire)Self-Contained System: - Self-Contained Breathing Apparatus (SCBA)- Fully Encapsulating Chemical Protective SuitCausality: In a large-scale release or fire, vapor concentrations can be immediately dangerous to life or health (IDLH). Standard respirators are insufficient. An SCBA provides a clean air supply, and a fully encapsulating suit is required for protection against high concentrations and splashes.[3]

Experimental Protocols: A Self-Validating System

Adherence to a strict, step-by-step protocol ensures that safety measures are consistently applied, creating a self-validating system where each step reinforces the integrity of the next.

Pre-Operational Checks & PPE Donning
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check the airflow monitor). Ensure that an eyewash station and safety shower are accessible and unobstructed.[1][5][7]

  • Inspect PPE: Before donning, carefully inspect all PPE for signs of damage (cracks, tears, discoloration). Discard and replace any compromised items.

  • Donning Sequence (The "Clean-to-Dirty" Principle):

    • Put on the lab coat or disposable suit.

    • Don chemical splash goggles.

    • Don a face shield (if required).

    • Perform hand hygiene.

    • Don the inner pair of gloves.

    • Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

PPE Selection and Donning Workflow

PPE_Workflow cluster_prep Preparation & Assessment cluster_donning Donning Sequence cluster_verification Final Verification A Assess Task: Volume & Procedure B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Inspect All PPE For Damage B->C D 1. Don Lab Coat / Suit C->D E 2. Don Goggles & Face Shield D->E F 3. Don Inner Gloves E->F G 4. Don Outer Gloves (over cuffs) F->G H Ready for Handling G->H

Caption: Workflow for PPE assessment and donning before handling this compound.

Operational Plan: Handling this compound
  • Work Zone: Conduct all work at least 6 inches inside the fume hood sash.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. Open containers with care.[1]

  • Contamination Control: If the outer glove becomes contaminated, pause work, remove the outer glove by peeling it off without touching the exterior, and replace it with a new one.

  • Immediate Cleanup: Use an absorbent pad to immediately wipe up any minor drips or spills within the fume hood.

Post-Operational Plan: Doffing and Disposal
  • Decontaminate: Wipe down the exterior of the closed primary container before removing it from the fume hood.

  • Doffing Sequence (The "Dirty-to-Clean" Principle):

    • Remove the outer gloves first, peeling them away from the body without touching the outside surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and/or apron.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove goggles.

    • Remove the inner gloves using the same technique as the outer gloves.

    • Wash hands thoroughly with soap and water.[1]

Emergency Response and Disposal

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]

Spill and Disposal Plan
  • Spills: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid. For larger spills, evacuate the area and contact institutional safety personnel.[1][7] Do not use water for cleanup as it can react.[3] The spill residue should be treated as hazardous waste.

  • Disposal: All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[4][6] Consult your institution's environmental health and safety office for specific procedures.[1] Containers should be punctured to prevent reuse.[4]

References

  • This compound Safety Data Sheet. AK Scientific, Inc.

  • SAFETY DATA SHEET: Ethyl isocyanoacetate. Fisher Scientific.

  • Material Safety Data Sheet: Ethyl isocyanoacetate. Santa Cruz Biotechnology, Inc.

  • HAZARD SUMMARY: ETHYL ISOCYANATE. New Jersey Department of Health and Senior Services.

  • Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One.

  • SAFETY DATA SHEET: ETHYL ISOCYANOACETATE. Georganics.

  • Safety Data Sheet: Ethyl isocyanoacetate. Synquest Labs.

  • SAFETY DATA SHEET: this compound (2025-05-01). Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.